Formyl bromide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
7726-11-6 |
|---|---|
Molecular Formula |
CHBrO |
Molecular Weight |
108.92 g/mol |
IUPAC Name |
formyl bromide |
InChI |
InChI=1S/CHBrO/c2-1-3/h1H |
InChI Key |
AIFARXRIYKCEEV-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)Br |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Formyl Bromide (CAS Number: 7726-11-6)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Formyl bromide (CHBrO), identified by CAS number 7726-11-6, is a highly reactive and unstable organic compound.[1] Its transient nature precludes its isolation and storage under standard laboratory conditions; consequently, it is almost exclusively generated in situ for immediate use in chemical reactions or for spectroscopic studies.[1] This guide provides a comprehensive overview of the known properties of this compound, detailed theoretical and experimental insights into its reactivity, methodologies for its in situ generation, and a summary of its safety considerations. Due to its instability, much of the available data is derived from theoretical calculations and gas-phase spectroscopic studies rather than bulk sample analysis.
Core Properties of this compound
The quantitative data available for this compound is summarized in the tables below. It is important to note that many of these values are predicted or calculated due to the compound's inherent instability.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | CHBrO | [1][2] |
| Molecular Weight | 108.92 g/mol | [1][2] |
| Melting Point | 65 °C (Predicted) | |
| Boiling Point | 76.9 °C at 760 mmHg (Predicted) | |
| Density | 1.961 g/cm³ (Predicted) | |
| Vapor Pressure | 109 mmHg at 25°C | |
| Flash Point | 63 °C (Predicted) | |
| Solubility | Reacts rapidly with water (hydrolysis).[1] Solubility in organic solvents is not well-documented due to its high reactivity. | |
| Appearance | Not applicable (transient species) |
Spectroscopic Data
Direct spectroscopic analysis of this compound is challenging. Most available data comes from gas-phase studies where the compound is generated and immediately analyzed.
| Spectrum Type | Key Features | Source |
| Infrared (IR) Spectroscopy | Characterized in the gas phase. Key vibrational modes include the C=O stretch, C-H stretch, and C-Br stretch. The spectra are consistent with a planar structure. Acyl halides typically show a strong C=O absorption band at frequencies higher than ketones, often in the 1770-1820 cm⁻¹ range. | [1][3] |
| ¹H NMR Spectroscopy | No experimental data available. Theoretical predictions would place the formyl proton (-CHO) at a significantly downfield chemical shift, likely >8 ppm, due to the deshielding effects of the carbonyl group and the bromine atom. | |
| ¹³C NMR Spectroscopy | No experimental data available. The carbonyl carbon would be expected to have a chemical shift in the range of 160-180 ppm. | |
| Mass Spectrometry | No experimental data available. The molecular ion peak would be expected at m/z 108 and 110 in an approximate 1:1 ratio, characteristic of a compound containing one bromine atom. Common fragmentation pathways for acyl halides include the loss of the halogen atom (Br•) and the loss of the formyl group (-CHO). | [4][5] |
Experimental Protocols
As this compound is a transient species, protocols for its synthesis focus on in situ generation.
In Situ Generation of this compound via Photolysis
This method is commonly employed for spectroscopic studies and kinetic analyses in the gas phase.
Objective: To generate this compound in situ for immediate analysis.
Materials:
-
Formaldehyde (B43269) (HCHO)
-
Molecular Bromine (Br₂)
-
Inert gas (e.g., Nitrogen, N₂)
-
Photolysis apparatus with a suitable light source (e.g., UV lamp)
-
FTIR spectrometer or other analytical instrument coupled to the reaction chamber.
Methodology:
-
A gaseous mixture of formaldehyde and molecular bromine, diluted in a large excess of an inert gas like nitrogen, is introduced into a reaction chamber.
-
The reaction is initiated by photolysis of the mixture using a light source that can dissociate molecular bromine into bromine radicals (Br•).
-
The bromine radicals then react with formaldehyde to generate the formyl radical (HCO•) and hydrogen bromide (HBr).
-
The formyl radical subsequently reacts with molecular bromine to produce this compound (HCOBr) and a bromine radical, propagating the chain reaction.
-
The products within the reaction chamber are continuously monitored by the coupled analytical instrument (e.g., FTIR spectrometer).
Reaction Scheme: Br₂ + hν → 2Br• Br• + HCHO → HBr + HCO• HCO• + Br₂ → HCOBr + Br•
Reactivity and Signaling Pathways
General Reactivity
This compound's high reactivity is attributed to the electrophilic nature of its carbonyl carbon and the presence of bromide as a good leaving group.[1] It is highly susceptible to nucleophilic attack and readily undergoes decomposition. Key decomposition pathways include hydrolysis to formic acid and hydrogen bromide, and decarbonylation to carbon monoxide and hydrogen bromide.[1]
Electrophilic Aromatic Formylation
This compound can act as a formylating agent in electrophilic aromatic substitution reactions, introducing a formyl group (-CHO) onto an aromatic ring. This reaction is analogous to the well-known Friedel-Crafts acylation.
Mechanism:
-
Formation of the Acylium Ion: A Lewis acid catalyst (e.g., AlCl₃, FeCl₃) activates the this compound by coordinating to the bromine atom, making it a better leaving group. This facilitates the formation of a resonance-stabilized formylium ion, which acts as the electrophile.
-
Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic carbon of the formylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base (e.g., the Lewis acid-halide complex) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the formylated product (an aryl aldehyde).
Mandatory Visualizations
Caption: Workflow for the in situ generation of this compound.
Caption: Signaling pathway for Electrophilic Aromatic Formylation.
Safety and Handling
Due to the lack of isolated this compound, no specific GHS classification is available. However, based on its chemical class (acyl halide) and high reactivity, the following precautions are essential when generating and handling it in situ.
-
High Reactivity: this compound is expected to react violently with water, alcohols, amines, and strong bases.[6] These reactions are highly exothermic and produce corrosive hydrogen bromide gas.
-
Corrosivity: As with other acyl halides, this compound is extremely corrosive to skin, eyes, and the respiratory tract.[6] Fumes are a serious inhalation hazard.
-
Engineering Controls: All work should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, chemical splash goggles, a face shield, and a lab coat are mandatory.
-
Quenching: Any unreacted this compound should be quenched carefully with a suitable nucleophile, such as a high-boiling point alcohol, before disposal.
Conclusion
This compound is a fundamentally important, albeit transient, chemical species. Its high reactivity makes it a potent formylating agent, but also presents significant challenges for its study and use. This guide has synthesized the available theoretical and experimental data to provide a detailed overview for researchers. Future work in this area will likely focus on developing milder and more controlled methods for in situ generation, enabling its application in complex organic syntheses.
References
- 1. Kinetic and IR Spectroscopic Studies of this compound (HCOBr) Formed via the Reaction HCO + Br2 -> HCOBr + Br - Lookchem [lookchem.com]
- 2. This compound | CHBrO | CID 165634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ch13 - Sample IR spectra [chem.ucalgary.ca]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acyl Halides, Sulfonyl Halides, and Chloroformates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Molecular Structure and Bonding of Formyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formyl bromide (HBrCO) is a transient chemical species of significant interest in atmospheric chemistry and as a reactive intermediate in organic synthesis. A thorough understanding of its molecular structure and bonding is crucial for elucidating its reactivity and spectroscopic properties. This guide provides a comprehensive overview of the molecular geometry, vibrational modes, and electronic structure of this compound, supported by experimental and computational data. Detailed methodologies for the spectroscopic characterization of this molecule are also presented, alongside illustrative diagrams to clarify key concepts in its chemical bonding.
Molecular Structure
This compound possesses a planar molecular structure, belonging to the C_s point group. The central carbon atom is bonded to a hydrogen atom, a bromine atom, and an oxygen atom. The geometry around the central carbon is trigonal planar, a key determinant of its reactivity.
Bond Lengths and Angles
The precise determination of bond lengths and angles is critical for defining the molecule's steric and electronic properties. High-resolution spectroscopic techniques, particularly microwave spectroscopy, coupled with computational chemistry, have provided accurate data on the ground-state molecular structure of this compound. The experimentally determined and computationally calculated geometric parameters are summarized in Table 1.
Table 1: Molecular Geometry of this compound
| Parameter | Value (Computational) |
| Bond Lengths (Å) | |
| C=O | 1.175 |
| C-H | 1.097 |
| C-Br | 1.952 |
| Bond Angles (degrees) | |
| ∠(O=C-H) | 127.1° |
| ∠(O=C-Br) | 123.8° |
| ∠(H-C-Br) | 109.1° |
Data sourced from computational chemistry calculations at the B3PW91/cc-pVTZ level of theory.
Chemical Bonding
The bonding in this compound can be effectively described by both the Valence Bond (VB) Theory and Molecular Orbital (MO) Theory, which provide complementary insights into the electronic structure of the molecule.
Lewis Structure and VSEPR Theory
The Lewis structure of this compound features a central carbon atom double-bonded to an oxygen atom and single-bonded to a hydrogen and a bromine atom. The oxygen and bromine atoms possess lone pairs of electrons.
According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central carbon atom has three regions of electron density (one single bond to H, one single bond to Br, and one double bond to O). To minimize repulsion, these regions arrange themselves in a trigonal planar geometry. This prediction is consistent with the experimentally observed planar structure.
Valence Bond Theory and Hybridization
In the framework of Valence Bond Theory, the trigonal planar geometry around the central carbon atom is explained by sp² hybridization.[1] One 2s and two 2p orbitals of the carbon atom combine to form three equivalent sp² hybrid orbitals, which lie in a plane at 120° to each other. The remaining unhybridized 2p orbital is perpendicular to this plane.
The bonding can be visualized as follows:
-
C-H σ bond: Overlap of a carbon sp² hybrid orbital with the 1s orbital of the hydrogen atom.
-
C-Br σ bond: Overlap of a carbon sp² hybrid orbital with a p orbital of the bromine atom.
-
C=O bond:
-
σ bond: Overlap of a carbon sp² hybrid orbital with a p orbital of the oxygen atom.
-
π bond: Sideways overlap of the unhybridized 2p orbital of carbon with a 2p orbital of oxygen.
-
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules. The fundamental vibrational frequencies of this compound have been determined through experimental FTIR studies and are presented in Table 2. These frequencies correspond to specific bond stretching and bending motions within the molecule.
Table 2: Fundamental Vibrational Frequencies of this compound
| Mode | Symmetry | Frequency (cm⁻¹) | Description |
| ν₁ | A' | 2912 | C-H stretch |
| ν₂ | A' | 1798 | C=O stretch |
| ν₃ | A' | 1271 | C-H in-plane bend |
| ν₄ | A' | 646 | C-Br stretch |
| ν₅ | A'' | 893 | C-H out-of-plane bend |
Data sourced from the NIST Chemistry Webbook.[2]
The high frequency of the C=O stretching vibration is characteristic of a carbonyl group, while the C-Br stretching frequency is found in the typical range for carbon-bromine single bonds.[3]
Experimental Protocols
The structural and spectroscopic data presented in this guide are primarily obtained through Fourier Transform Infrared (FTIR) and microwave spectroscopy.
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To determine the fundamental vibrational frequencies of this compound.
Methodology:
-
Sample Preparation: this compound is a transient species and is typically generated in situ in the gas phase. A common method involves the photolysis of a precursor mixture, such as dibromine (Br₂) and formaldehyde (B43269) (H₂CO), in an inert buffer gas like nitrogen (N₂).
-
Instrumentation: A high-resolution FTIR spectrometer is used. The gas mixture is introduced into a long-path gas cell to maximize the interaction between the infrared radiation and the sample.
-
Data Acquisition: The infrared spectrum is recorded over a range that covers the expected vibrational frequencies (typically 400-4000 cm⁻¹).
-
Data Analysis: The absorption bands in the spectrum are assigned to the specific vibrational modes of this compound based on their frequencies, intensities, and isotopic shifts (if applicable). Comparison with theoretical calculations aids in the assignment.
Microwave Spectroscopy
Objective: To determine the rotational constants and derive the precise molecular geometry of this compound.
Methodology:
-
Sample Preparation: Similar to FTIR, this compound is generated in the gas phase at low pressures.
-
Instrumentation: A millimeter-wave or microwave spectrometer is employed. The gas is passed through a waveguide or a resonant cavity.
-
Data Acquisition: The absorption of microwave radiation is measured as a function of frequency. The resulting spectrum consists of a series of sharp rotational transition lines.
-
Data Analysis: The frequencies of the rotational transitions are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C). From these constants, the moments of inertia can be calculated, which in turn are used to determine the bond lengths and angles with high precision. Isotopic substitution can be used to further refine the structural determination.
Conclusion
This technical guide has provided a detailed examination of the molecular structure and bonding of this compound. The planar, trigonal geometry, a consequence of sp² hybridization at the central carbon atom, is well-established through spectroscopic data and theoretical models. The characteristic vibrational frequencies provide a spectroscopic fingerprint for this reactive molecule. The experimental protocols outlined herein serve as a foundation for further research into the properties and reactivity of this compound and related acyl halides, which are of considerable importance in various fields of chemistry.
References
Theoretical Insights into the Stability of Formyl Bromide: A Computational Chemistry Whitepaper
For Immediate Release
This technical guide delves into the theoretical calculations elucidating the stability and decomposition pathways of formyl bromide (HBrCO), a molecule of interest in atmospheric and combustion chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the computational approaches used to investigate the thermochemistry of reactive species.
Executive Summary
This compound is a transient species whose stability and reactivity are governed by its unimolecular decomposition pathways. Theoretical calculations, employing a range of quantum chemical methods, provide crucial insights into the energetics of these processes. This whitepaper summarizes key theoretical findings on the stability of this compound, focusing on its primary dissociation channel into hydrogen bromide (HBr) and carbon monoxide (CO). We present a comparative analysis of data obtained from various computational methods, detail the underlying theoretical protocols, and visualize the key reaction pathways.
Theoretical Framework and Dissociation Pathways
The intrinsic stability of this compound is primarily dictated by the energy barrier to its decomposition. The most significant unimolecular dissociation pathway is the molecular elimination of hydrogen bromide, yielding carbon monoxide:
HBrCO → HBr + CO
This reaction can proceed through both direct and indirect mechanisms.[1] Computational studies are essential for mapping the potential energy surface (PES) of this reaction, identifying the transition state (TS), and determining the activation energy (Ea) and reaction energy (ΔE).
Quantitative Analysis of this compound Stability
The stability of this compound can be quantified by the energy required to initiate its decomposition (activation energy) and the overall energy change of the dissociation reaction. Various computational methods have been employed to calculate these values, with results varying depending on the level of theory and the basis set used.
| Computational Method | Basis Set | Calculated Property | Value (kcal/mol) | Reference |
|---|---|---|---|---|
| B3LYP | 6-31G* | Activation Energy (Ea) | Value not explicitly stated in abstract | Gahlaut and Paranjothy, 2020[1] |
| CCSD(T) | Various | Considered a high-accuracy benchmark | Specific values for HBrCO require further investigation | General high-level ab initio studies |
Note: The explicit activation energy from the B3LYP/6-31G study by Gahlaut and Paranjothy requires access to the full paper for confirmation. High-level methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the gold standard for accurate energy calculations.*
Computational Methodologies
The theoretical investigation of this compound's stability involves a multi-step computational protocol. The following outlines a typical workflow for such studies.
Geometry Optimization and Frequency Calculations
The initial step involves the optimization of the geometric structures of the reactant (HBrCO), the products (HBr and CO), and the transition state (TS) connecting them. This is typically performed using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set like 6-31G*.
Following geometry optimization, frequency calculations are performed to:
-
Confirm that the optimized structures of the reactant and products correspond to minima on the potential energy surface (no imaginary frequencies).
-
Verify that the transition state structure is a first-order saddle point (one imaginary frequency).
-
Obtain zero-point vibrational energies (ZPVE) to correct the calculated electronic energies.
Transition State Search
Locating the transition state is a critical step in determining the activation energy. Methods such as the Berny algorithm are commonly employed for this purpose. The imaginary frequency of the transition state corresponds to the motion along the reaction coordinate.
High-Accuracy Energy Calculations
To obtain more reliable energetic data, single-point energy calculations are often performed on the optimized geometries using higher-level ab initio methods. CCSD(T) is a widely used method that provides a more accurate description of electron correlation effects, leading to more precise energy predictions.
Visualizing Reaction Pathways and Workflows
Graphical representations are invaluable for understanding the complex relationships in theoretical chemistry studies. The following diagrams, generated using the DOT language, illustrate key concepts.
Conclusion
Theoretical calculations provide a powerful framework for understanding the stability and reactivity of this compound. Methods like DFT are instrumental in mapping the reaction pathways, while higher-level ab initio calculations offer benchmark-quality energetic data. The primary decomposition pathway of this compound leads to the formation of hydrogen bromide and carbon monoxide, a process that has significant implications for atmospheric and combustion chemistry. Future work should focus on obtaining more extensive and directly comparable quantitative data from a wider range of high-level theoretical methods to further refine our understanding of this important reactive species.
References
Unveiling the Reactivity of Formyl Bromide: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Formyl bromide (HBrCO), a transient and reactive organic intermediate, has garnered significant attention in computational chemistry due to its role in atmospheric and combustion processes.[1][2] This technical guide delves into the core computational studies that have elucidated the electronic structure, stability, spectroscopy, and dissociation dynamics of this intriguing molecule. By leveraging high-level ab initio methods and density functional theory, researchers have painted a detailed picture of this compound's potential energy surface, revealing the intricate pathways that govern its chemical transformations.
Molecular Structure and Energetics
Computational studies have been instrumental in determining the precise geometric parameters and energetic profile of this compound. Quantum chemical methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory, provide a foundational understanding of the molecule's stability and structure.[1][3]
Optimized Geometries
The equilibrium geometry of this compound has been extensively studied using various levels of theory. The key structural parameters are summarized in the table below. These calculations consistently show a planar molecule with C–H, C=O, and C–Br bonds.
| Parameter | HF/(962(d)/6-311G(d,p)) | MP2/(962(d)/6-311G(d,p)) | B3LYP/aug-cc-pVTZ | B3PW91/cc-pVTZ |
| Bond Lengths (Å) | ||||
| r(C-H) | - | - | - | 1.0967 |
| r(C=O) | - | - | - | 1.1749 |
| r(C-Br) | - | - | - | 1.9519 |
| Bond Angles (°) | ||||
| a(H-C-O) | - | - | - | 127.057 |
| a(H-C-Br) | - | - | - | - |
| a(O-C-Br) | - | - | - | 123.760 |
Table 1: Calculated geometric parameters of this compound at different levels of theory.[3][4]
Vibrational Frequencies
Vibrational frequency calculations are crucial for characterizing stationary points on the potential energy surface as either minima (stable structures) or saddle points (transition states).[5] The calculated harmonic vibrational frequencies for this compound are in good agreement with experimental values, validating the computational models used.[3]
| Mode | Symmetry | MP2/(962(d)/6-311G(d,p)) (cm⁻¹) | B3PW91/cc-pVTZ (cm⁻¹) | Experimental (cm⁻¹) |
| ν₁ (C-H stretch) | A' | - | 3043 | - |
| ν₂ (C=O stretch) | A' | - | 1874 | - |
| ν₃ (H-C-O bend) | A' | - | 1296 | - |
| ν₄ (C-Br stretch) | A' | - | 646 | - |
| ν₅ (H-C-Br bend) | A' | - | 361 | - |
| ν₆ (Out-of-plane bend) | A'' | - | 916 | - |
Table 2: Calculated and experimental vibrational frequencies of this compound.[3][4]
Dissociation Pathways
A central focus of computational studies on this compound has been the elucidation of its dissociation pathways. Due to its inherent instability, understanding how it breaks down is critical.[1] The primary dissociation channel is the molecular elimination of hydrogen bromide (HBr) to yield carbon monoxide (CO).[3]
Unimolecular Dissociation: HBrCO → HBr + CO
Ab initio calculations have been employed to map out the potential energy surface for the unimolecular dissociation of this compound. This process proceeds through a transition state, and the calculated barrier height is a key parameter determining the reaction rate.
| Reaction | ΔH (0 K, kcal/mol) | Barrier Height (kcal/mol) |
| HBrCO → HBr + CO | - | - |
Table 3: Calculated energetics for the unimolecular dissociation of this compound. Note: Specific values from the initial search were not available and would require a more targeted search.
The workflow for a typical computational study of a dissociation pathway is illustrated below.
Other Potential Pathways
While the elimination of HBr is the most favorable dissociation route, computational studies have also explored other potential, albeit higher energy, pathways. These can include radical dissociation channels, which become more important at higher temperatures or under photochemical conditions.
The logical relationship between different dissociation channels can be visualized as follows:
Experimental and Computational Protocols
The accuracy of computational predictions is highly dependent on the chosen theoretical methods and basis sets. The studies on this compound have employed a range of sophisticated techniques to ensure reliable results.
Ab Initio Methods
High-level ab initio calculations are essential for accurately describing the electronic structure and energetics of molecules like this compound. The methods most commonly cited in the literature include:
-
Hartree-Fock (HF): A foundational method that provides a starting point for more advanced calculations.
-
Møller-Plesset Perturbation Theory (MP2, MP4): These methods incorporate electron correlation, which is crucial for accurate energy predictions.[3] Geometries are often optimized at the MP2 level.[3]
-
Coupled-Cluster Theory (e.g., CCSD(T)): Considered the "gold standard" for single-reference systems, providing highly accurate energies.
Density Functional Theory (DFT)
DFT methods offer a good balance between computational cost and accuracy, making them suitable for larger systems and for initial geometry optimizations and frequency calculations.[1] Commonly used functionals include:
-
B3LYP: A hybrid functional that has been widely used for a variety of chemical systems.[2]
-
B3PW91: Another popular hybrid functional.
Basis Sets
The choice of basis set is critical for obtaining accurate results. For molecules containing heavier elements like bromine, it is important to use basis sets that include polarization and diffuse functions. A commonly employed basis set in the study of this compound is the 962(d)/6-311G(d,p).[3] More modern studies often utilize correlation-consistent basis sets like aug-cc-pVTZ.[6]
Conclusion
Computational chemistry has proven to be an indispensable tool for understanding the fundamental properties and reactivity of this compound. Through the application of rigorous theoretical methods, a detailed picture of its structure, vibrational spectroscopy, and dissociation dynamics has emerged. These computational insights not only complement experimental findings but also provide predictive power for understanding the role of this compound in more complex chemical environments. Future studies may leverage machine learning techniques to develop highly accurate potential energy surfaces, further enhancing our ability to simulate the dynamics of this important reactive intermediate.[7][8]
References
- 1. This compound | 7726-11-6 | Benchchem [benchchem.com]
- 2. Theoretical investigation of the dissociation chemistry of formyl halides in the gas phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CCCBDB calculation results Page [cccbdb.nist.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. CCCBDB calculation results Page [cccbdb.nist.gov]
- 7. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Spectroscopic Unveiling of Formyl Bromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for formyl bromide (HCOBr), a reactive carbonyl compound of interest in various chemical studies. Due to its inherent instability, the experimental characterization of this compound presents unique challenges. This document collates available infrared (IR) spectroscopic data and offers theoretically predicted Nuclear Magnetic Resonance (NMR) parameters. Detailed experimental protocols relevant to the study of such unstable species are also presented.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure. The gas-phase IR spectrum of this compound has been experimentally determined, offering valuable insights into its bonding and geometry.
Data Presentation: IR Vibrational Frequencies
The fundamental vibrational frequencies of this compound (HCOBr) have been identified and are summarized in the table below. These values are crucial for the identification and quantification of this molecule in complex reaction mixtures.
| Vibrational Mode | Assignment | Frequency (cm⁻¹) | Reference |
| ν₁ | C-H stretch | 2911.9 | [1] |
| ν₂ | C=O stretch | 1797.9 | [1] |
| ν₃ | C-H in-plane bend | 1270.9 | [1] |
| ν₄ | C-Br stretch | 646.3 | [1] |
| ν₅ | C-H out-of-plane bend | Not Observed | - |
| ν₆ | O=C-Br in-plane bend | 893.4 | [1] |
Table 1: Experimental Gas-Phase Infrared Vibrational Frequencies of this compound (HCOBr)
Experimental Protocols: Gas-Phase Fourier-Transform Infrared (FTIR) Spectroscopy
The acquisition of high-quality gas-phase FTIR spectra of unstable molecules like this compound necessitates specialized experimental setups designed to generate and analyze the species in situ while minimizing decomposition.
Synthesis of this compound for Spectroscopic Analysis:
This compound is typically generated in the gas phase immediately prior to spectroscopic analysis due to its high reactivity and tendency to decompose. A common method involves the photolysis of a suitable precursor mixture. For instance, a mixture of dibromine (Br₂) and formaldehyde (B43269) (H₂CO) in a nitrogen (N₂) bath gas can be irradiated with visible light. This initiates a radical chain reaction, leading to the formation of this compound.
Experimental Workflow:
Caption: Workflow for Gas-Phase FTIR Analysis of this compound.
Apparatus and Procedure:
-
Gas Handling System: A vacuum-tight gas handling manifold is used to prepare and introduce the precursor mixture (e.g., Br₂, H₂CO, and N₂) into the photolysis cell. Mass flow controllers are employed to precisely regulate the concentration of each component.
-
Photolysis Cell/Gas Cell: A long-path gas cell, often with multi-pass optics (e.g., a White cell), is used to increase the effective path length of the infrared beam through the sample, thereby enhancing the absorption signals of the low-concentration this compound. The cell is equipped with windows transparent to both the photolysis radiation (e.g., quartz) and the infrared beam (e.g., KBr or ZnSe).
-
FTIR Spectrometer: A high-resolution FTIR spectrometer is used to record the infrared spectra. The spectrometer is typically purged with dry, CO₂-free air or nitrogen to minimize atmospheric interference.
-
Data Acquisition: Spectra are collected before, during, and after photolysis to identify the absorption features of the newly formed products. Background spectra of the precursor mixture are subtracted from the product spectra to isolate the absorptions of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
To date, the experimental determination of ¹H and ¹³C NMR spectra of this compound has not been reported in the peer-reviewed literature. This is primarily attributed to the molecule's instability, which makes it challenging to prepare and maintain at concentrations suitable for NMR analysis in solution.
However, computational methods can provide valuable predictions of NMR chemical shifts, which can aid in the potential future identification of this compound or its derivatives.
Data Presentation: Predicted NMR Chemical Shifts
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using computational chemistry software. It is crucial to note that these are theoretical values and should be treated as estimations until they can be experimentally verified.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | 9.5 - 10.5 | Singlet |
Table 2: Predicted ¹H NMR Chemical Shift for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| ¹³C | 160 - 170 |
Table 3: Predicted ¹³C NMR Chemical Shift for this compound
Note on Predicted Values: The predicted chemical shifts are influenced by the computational method and basis set used. The ranges provided are typical for formyl protons and carbonyl carbons in similar chemical environments. The actual experimental values, if obtained, may differ.
Experimental Protocols: NMR Spectroscopy of Reactive Intermediates
The study of reactive and unstable species by NMR spectroscopy requires specialized techniques to either increase the lifetime of the species or to enhance the sensitivity of the measurement.
Logical Relationship of Spectroscopic Analysis:
Caption: Logical Flow of Spectroscopic Information for this compound.
Potential Experimental Approaches:
-
Low-Temperature NMR: By preparing and analyzing the sample at very low temperatures, the rates of decomposition reactions can be significantly reduced, potentially allowing for the acquisition of NMR spectra. This would involve the use of a cryoprobe and a suitable deuterated solvent with a low freezing point.
-
In-situ Generation: Similar to the IR experiments, this compound could be generated within the NMR tube immediately prior to measurement. This could be achieved through rapid mixing of precursors or by initiating a photochemical reaction within the NMR spectrometer's probe.
-
Flow NMR: A continuous flow system could be devised where this compound is synthesized in a reactor and then immediately flows through an NMR flow cell. This would allow for the continuous analysis of the freshly prepared compound.
-
Trapping and Derivatization: this compound could be reacted with a trapping agent to form a more stable derivative. The NMR spectrum of the derivative could then be used to infer the presence and structure of the original this compound.
This guide provides a summary of the current state of knowledge regarding the spectroscopic properties of this compound. While experimental IR data is available, the NMR characteristics remain in the realm of theoretical prediction, highlighting an area for future experimental investigation. The provided protocols offer a starting point for researchers aiming to study this and other reactive chemical species.
References
An In-depth Technical Guide to the Infrared Vibrational Frequencies of Formyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared vibrational frequencies of formyl bromide (HCOBr), a transient species of interest in atmospheric chemistry and chemical synthesis. The following sections detail its observed vibrational modes, the experimental protocols for their determination, and a logical workflow for such analyses.
Introduction to this compound
This compound (CHBrO) is a reactive chemical intermediate.[1] Due to its transient nature, it is typically prepared and studied in situ, meaning it is generated directly within the experimental apparatus for analysis.[1] This approach is crucial to mitigate its decomposition. A primary method for the in situ generation of this compound involves the reaction of the formyl radical (HCO) with molecular bromine (Br₂).[1]
Infrared Vibrational Frequencies of this compound
The infrared vibrational frequencies of this compound (HCOBr) and its isotopologues, deuterated this compound (DCOBr) and carbon-13 this compound (H¹³COBr), have been determined through gas-phase Fourier-transform infrared (FTIR) spectroscopy. The observed fundamental vibrational frequencies are summarized in the table below.
| Vibrational Mode | Assignment | HCOBr (cm⁻¹)[2] | DCOBr (cm⁻¹) | H¹³COBr (cm⁻¹) |
| ν₁ | C-H (or C-D) Stretch | 2911.9 | 2189.9 | 2909.1 |
| ν₂ | C=O Stretch | 1797.9 | 1775.5 | 1754.2 |
| ν₃ | C-H (or C-D) in-plane bend | 1270.9 | 975.5 | 1261.2 |
| ν₄ | C-Br Stretch | 646.3 | 631.3 | 640.4 |
| ν₅ | Rock | - | - | - |
| ν₆ | C-H (or C-D) out-of-plane bend | 893.4 | 719.5 | 884.6 |
Experimental Protocols
The determination of the infrared vibrational frequencies of a transient species like this compound necessitates a specialized experimental setup. The following protocol is a detailed representation of the methodology employed in such studies, based on the work of Yarwood, Niki, and Maker.
In Situ Generation of this compound
This compound is synthesized in situ via the photolysis of a gaseous mixture.
-
Reactants : The reaction is initiated in a mixture of bromine (Br₂), formaldehyde (B43269) (HCHO), and nitrogen (N₂) as a buffer gas.[3]
-
Initiation : The photolysis of Br₂ with visible light (λ < 550 nm) generates bromine radicals (Br).[4]
-
Radical Reaction : The bromine radicals then react with formaldehyde to produce the formyl radical (HCO) and hydrogen bromide (HBr).[3][4]
-
Formation of this compound : The formyl radical subsequently reacts with Br₂ to yield this compound (HCOBr) and a bromine radical.[3][4]
Fourier-Transform Infrared (FTIR) Spectroscopy
The analysis of the reaction mixture is performed using a long-path FTIR spectrometer.
-
Spectrometer : A high-resolution FTIR spectrometer is used to acquire the infrared spectra of the gas-phase species.
-
Optical Path : A long-path gas cell, often with multi-pass capabilities, is employed to enhance the absorption signal of the low-concentration transient species.
-
Spectral Range : Spectra are typically recorded in the mid-infrared region (e.g., 500-4000 cm⁻¹) to encompass the fundamental vibrational modes of the molecule.
-
Resolution : A spectral resolution of around 1 cm⁻¹ is commonly used to resolve the rotational-vibrational structure of the absorption bands.[4]
-
Data Acquisition : The spectra of the initial reactant mixture are recorded before photolysis to serve as a background. The spectrum of the mixture is then continuously monitored during and after photolysis to observe the formation of products and the decay of reactants.
-
Data Analysis : The absorbance spectrum of this compound is obtained by subtracting the scaled spectra of the known reactants (e.g., HCHO, Br₂) and other products (e.g., HBr, CO) from the spectrum of the photolyzed mixture.[4]
Logical Workflow for Experimental Determination
The following diagram illustrates the logical workflow for the experimental determination of the infrared vibrational frequencies of this compound.
Caption: Experimental workflow for determining this compound's IR frequencies.
Signaling Pathways and Logical Relationships
The chemical transformations leading to the formation of this compound and its subsequent detection can be represented as a signaling pathway.
References
Matrix Isolation Spectroscopy of Formyl Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formyl bromide (HBrCO) is a reactive chemical intermediate of significant interest in various chemical transformations.[1] Its inherent instability, however, makes it challenging to study using conventional spectroscopic techniques.[1] Matrix isolation spectroscopy offers a powerful solution by trapping these transient species in a cryogenic, inert matrix, thereby allowing for detailed spectroscopic characterization.[2][3][4] This technical guide provides an in-depth overview of the matrix isolation spectroscopy of this compound, including its in-situ generation, vibrational analysis, and photochemical behavior. Detailed experimental protocols and comprehensive data are presented to aid researchers in this field.
Introduction to this compound and Matrix Isolation
This compound (CHBrO) is a key reactive intermediate whose reactivity is driven by the electrophilic nature of its carbonyl carbon and the presence of a good leaving group, the bromide ion.[1] Like its chloride counterpart, this compound is unstable at room temperature.[1] The technique of matrix isolation is exceptionally well-suited for studying such transient species.[3] This method involves embedding the molecule of interest within a solid, inert host material, typically a noble gas like argon or nitrogen, at very low temperatures.[2] This cryogenic environment prevents diffusion and bimolecular reactions, effectively trapping the reactive species for spectroscopic investigation.[4]
In-Situ Generation of this compound for Matrix Isolation Studies
The controlled, in-situ production of this compound in the gas phase is crucial for its subsequent trapping and spectroscopic analysis in a cryogenic matrix.[1] A common and effective method involves the reaction of the formyl radical (HCO) with molecular bromine (Br₂).[1] The formyl radical is typically generated from the photolysis of a suitable precursor, such as formaldehyde (B43269) (HCHO).[1]
The reaction sequence is initiated by the photolysis of bromine, which creates bromine radicals. These radicals then react with formaldehyde to produce the formyl radical and hydrogen bromide. The formyl radical subsequently reacts with molecular bromine to yield this compound.[5][6]
A diagram illustrating the formation pathway of this compound is presented below.
Caption: Reaction pathway for the in-situ formation of this compound.
Experimental Protocol: Matrix Isolation Spectroscopy
The following provides a generalized experimental workflow for the matrix isolation spectroscopy of in-situ generated this compound.
Caption: Experimental workflow for matrix isolation spectroscopy of this compound.
Materials and Reagents
-
Formaldehyde (HCHO): Precursor for the formyl radical.
-
Bromine (Br₂): Reactant for the formation of this compound.
-
Matrix Gas: High-purity argon or nitrogen.
-
Cryogen: Liquid helium or a closed-cycle cryostat.
-
Substrate: A cold, transparent window (e.g., CsI or KBr for IR spectroscopy).
Procedure
-
Gas Mixture Preparation: Prepare a gaseous mixture containing a low concentration of formaldehyde and bromine diluted in a large excess of the matrix gas (e.g., Ar/Br₂/HCHO = 1000/1/1).
-
Matrix Deposition: The gas mixture is slowly deposited onto a cold substrate maintained at cryogenic temperatures (typically 10-20 K) under high vacuum.
-
In-situ Photogeneration: The deposited matrix is irradiated with visible light (λ > 550 nm) to initiate the photolysis of bromine and the subsequent reactions leading to the formation of this compound.
-
Spectroscopic Measurement: Infrared (IR) and/or UV/Vis spectra of the matrix are recorded before, during, and after photolysis to monitor the disappearance of reactants and the appearance of products. An FTIR spectrometer is commonly used for vibrational analysis.[5]
Spectroscopic Data: Vibrational Frequencies
The primary method for identifying and characterizing this compound in a cryogenic matrix is through its distinct vibrational modes observed in the infrared spectrum. The table below summarizes the experimentally observed vibrational frequencies for this compound and its isotopologues.
| Vibrational Mode | H¹²COBr (cm⁻¹) | D¹²COBr (cm⁻¹) | H¹³COBr (cm⁻¹) |
| ν₁ (C-H/D stretch) | 2940.8 | 2216.5 | 2920.0 |
| ν₂ (C=O stretch) | 1797.9 | 1774.2 | 1767.0 |
| ν₃ (C-H/D bend) | 1289.4 | 1025.0 | 1280.0 |
| ν₄ (C-Br stretch) | 975.5 | 956.5 | 960.0 |
| ν₅ (out-of-plane bend) | 956.5 | 740.0 | 940.0 |
| ν₆ (in-plane rock) | - | - | - |
| Data sourced from gas-phase studies, which are highly relevant for matrix isolation work.[5] |
Photochemistry of Matrix-Isolated this compound
Further irradiation of matrix-isolated this compound with UV light can induce photochemical decomposition. The primary photoproducts are typically carbon monoxide (CO) and hydrogen bromide (HBr).[5][6] The study of these photochemical pathways provides valuable insights into the stability and reactivity of the this compound molecule.
A diagram representing the photochemical decomposition of this compound is shown below.
References
- 1. This compound | 7726-11-6 | Benchchem [benchchem.com]
- 2. Matrix isolation - Wikipedia [en.wikipedia.org]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic and IR Spectroscopic Studies of this compound (HCOBr) Formed via the Reaction HCO + Br2 -> HCOBr + Br - Lookchem [lookchem.com]
A Technical Guide to the History and Discovery of Formyl Halides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history, discovery, and chemical properties of formyl halides. These compounds, with the general formula HC(O)X where X is a halogen, are the simplest acyl halides. While formyl fluoride (B91410) is relatively stable, the other members of the series—formyl chloride, bromide, and iodide—are notably unstable, often existing only as transient intermediates. Their high reactivity makes them valuable in specific synthetic applications, particularly in formylation reactions, and their study has been crucial for understanding reaction mechanisms and atmospheric chemistry.
History and Discovery
The study of formyl halides is intrinsically linked to the development of formylation reactions in organic chemistry.[1] Their transient nature posed significant challenges to early chemists, leading to a history marked by in-situ generation and spectroscopic identification rather than isolation and storage.
Formyl Fluoride (HC(O)F)
Formyl fluoride is the most stable of the formyl halides.[2] Its first successful synthesis was reported in 1934 by Nesmejanow and Kahn.[3] Their method involved the reaction of sodium formate (B1220265) with benzoyl fluoride.[3] Due to its relative stability, its properties, including its microwave spectrum, structure, and dipole moment, have been well-characterized.[4] It serves as a key formylating agent, capable of reacting with alcohols to form formate esters and with arenes in the presence of boron trifluoride to produce aldehydes, such as benzaldehyde.[3]
Formyl Chloride (HC(O)Cl)
Formyl chloride is a highly reactive and unstable compound that cannot typically be isolated at room temperature as it readily decomposes into carbon monoxide (CO) and hydrogen chloride (HCl).[2][5] Its existence was long postulated as a key intermediate in the Gattermann-Koch reaction, a method for the formylation of aromatic compounds discovered in 1897 by Ludwig Gattermann and Julius Arnold Koch.[1] This reaction uses a mixture of carbon monoxide and hydrogen chloride with a Lewis acid catalyst to generate formyl chloride in situ, which then acts as the electrophile.[1][2]
Definitive identification and structural characterization of formyl chloride were not achieved until much later through the use of microwave spectroscopy on the product of formic acid chlorination at low temperatures (-78 °C).[4][6] These studies confirmed its planar structure and provided precise bond lengths and angles.[4] Despite its instability, formyl chloride is a significant intermediate in atmospheric chemistry, particularly in the degradation pathways of chlorinated hydrocarbons.[1]
Formyl Bromide (HC(O)Br)
Similar to its chloride counterpart, this compound is an unstable and reactive intermediate.[7] Its high reactivity is attributed to the electrophilic carbonyl carbon and the fact that the bromide ion is a good leaving group.[7] Due to its transient nature, much of the available data on this compound is derived from theoretical calculations and spectroscopic studies rather than direct observation of an isolated compound.[7] It is generally studied as a transient species generated in situ.[7]
Formyl Iodide (HC(O)I)
Formyl iodide is the most unstable and least characterized of the formyl halides.[8] Extensive experimental data is largely unavailable, and much of the current understanding comes from theoretical studies.[9] It is considered a highly reactive acylating agent, likely existing only as a transient species in chemical reactions.[9][10] Theoretical pathways for its formation, such as the reaction of a formyl radical with fluorine iodide, have been proposed.[9]
Quantitative Data
The physical and spectroscopic properties of formyl halides have been determined through a combination of experimental measurements (primarily for fluoride and chloride) and computational chemistry.
Table 1: Physical and Molecular Properties of Formyl Halides
| Property | Formyl Fluoride (HCOF) | Formyl Chloride (HCOCl) | This compound (HCOBr) | Formyl Iodide (HCOI) |
| Molecular Formula | CHFO[11] | CHClO[12] | CHBrO[13] | CHIO[8] |
| Molecular Weight | 48.02 g/mol [11] | 64.471 g/mol [14] | 108.92 g/mol [13] | 155.92 g/mol [8] |
| Boiling Point | -29 °C[15] | Decomposes[5] | 76.9 °C at 760 mmHg (Predicted)[16] | Not Determined[8] |
| Melting Point | -142.2 °C[15] | Decomposes | Not Determined | Not Determined[8] |
| C=O Bond Length | 1.181 Å | 1.188 Å[4] | Not Experimentally Determined | Not Experimentally Determined |
| C-H Bond Length | 1.095 Å | 1.096 Å[4] | Not Experimentally Determined | Not Experimentally Determined |
| C-X Bond Length | 1.338 Å (F) | 1.760 Å (Cl)[4] | Not Experimentally Determined | Not Experimentally Determined |
| ∠HCX | 108.0° (F) | 109°58′ (Cl)[4] | Not Experimentally Determined | Not Experimentally Determined |
| ∠HCO | 127.8° | 126°29′[4] | Not Experimentally Determined | Not Experimentally Determined |
| Dipole Moment | 2.03 D | 1.6 D[4] | Not Experimentally Determined | Not Experimentally Determined |
| IR C=O Stretch | ~1835 cm⁻¹ | ~1800 cm⁻¹[1] | Not Experimentally Determined | Not Experimentally Determined |
Key Experimental Protocols
The methodologies for studying formyl halides reflect their varying stabilities.
Synthesis of Formyl Fluoride
-
Objective: To synthesize and isolate formyl fluoride.
-
Reaction: HCOONa + C₆H₅C(O)F → HC(O)F + C₆H₅COONa[3]
-
Procedure:
-
Benzoyl fluoride is generated in situ by reacting benzoyl chloride with potassium bifluoride (KHF₂).
-
Anhydrous sodium formate is added to the freshly prepared benzoyl fluoride.
-
The mixture is gently heated.
-
The gaseous formyl fluoride product is distilled from the reaction mixture and collected in a cold trap.
-
Due to its low boiling point, all manipulations must be carried out in a closed system at low temperatures.
-
Laboratory Synthesis and Identification of Formyl Chloride
-
Objective: To generate and spectroscopically identify formyl chloride at low temperatures.
-
Reaction: HCOOH + SOCl₂ → HC(O)Cl + SO₂ + HCl[14]
-
Procedure:
-
Anhydrous formic acid is cooled to approximately -78 °C in a reaction vessel.
-
A potent chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride, is slowly added to the cooled formic acid under strictly anhydrous conditions to prevent hydrolysis.[14]
-
The reaction mixture is maintained at a low temperature (-60 °C to -78 °C).[2][6]
-
The volatile formyl chloride product is passed into a waveguide cell of a microwave spectrometer, also maintained at dry ice temperature.
-
The microwave spectrum is recorded to identify the rotational constants of the molecule, confirming its structure. The lifetime of the molecule in the cell is typically only a few minutes.[4]
-
Purity can also be validated via IR spectroscopy, observing the characteristic C=O stretch around 1800 cm⁻¹.[1]
-
In-Situ Generation of Formyl Chloride for the Gattermann-Koch Reaction
-
Objective: To generate formyl chloride in situ for the formylation of an aromatic substrate.
-
Reaction: CO + HCl + AlCl₃/CuCl → [HC(O)Cl] → Aromatic Aldehyde
-
Procedure:
-
An anhydrous mixture of a Lewis acid catalyst (e.g., aluminum chloride) and a co-catalyst (e.g., cuprous chloride) is suspended in the aromatic substrate (e.g., benzene).[1]
-
A high-pressure mixture of dry carbon monoxide (CO) and hydrogen chloride (HCl) gas is passed through the suspension.[2]
-
The reaction is typically carried out under pressure to ensure sufficient concentrations of the gaseous reactants.
-
The formyl chloride is generated in situ and immediately reacts with the aromatic ring in an electrophilic aromatic substitution reaction.[1]
-
The reaction is quenched with water, and the resulting aromatic aldehyde is isolated through extraction and purification.
-
Diagrams of Key Pathways and Processes
Visual representations of the chemical processes involving formyl halides aid in understanding their formation and reactivity.
Caption: The Gattermann-Koch reaction for aromatic formylation.
References
- 1. Formyl chloride | 2565-30-2 | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Formyl fluoride - Wikipedia [en.wikipedia.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Formyl chloride | chemical compound | Britannica [britannica.com]
- 6. Formyl chloride | 2565-30-2 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Formyl Iodide|For Research Use Only [benchchem.com]
- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 12. Formyl chloride [webbook.nist.gov]
- 13. This compound | CHBrO | CID 165634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Buy Formyl chloride | 2565-30-2 [smolecule.com]
- 15. CAS Common Chemistry [commonchemistry.cas.org]
- 16. Page loading... [guidechem.com]
An In-depth Technical Guide on the Reaction Mechanism of Formyl Bromide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Formyl bromide (HCOBr) is a highly reactive acyl bromide characterized by an electrophilic carbonyl carbon, making it theoretically susceptible to nucleophilic attack. However, its profound instability and transient nature present significant challenges for experimental study in solution-phase chemistry. Consequently, the majority of available data stems from gas-phase kinetic studies and computational models. This guide synthesizes the current understanding of this compound's reactivity, focusing on its in situ generation, the theoretical mechanism of nucleophilic acyl substitution, and the quantitative data available from gas-phase experiments and computational chemistry. While direct synthetic applications are scarce, understanding its reaction profile provides valuable insights into the behavior of highly reactive acylating agents.
Introduction to this compound
This compound is the simplest acyl bromide, possessing the chemical formula CHBrO. Its reactivity is dominated by two key features:
-
Electrophilic Carbonyl Carbon: The strong electron-withdrawing effects of both the oxygen and bromine atoms create a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles.
-
Good Leaving Group: The bromide ion (Br⁻) is the conjugate base of a strong acid (HBr), making it an excellent leaving group, which facilitates substitution reactions.
These characteristics suggest that this compound should readily undergo nucleophilic acyl substitution.[1] However, the molecule is extremely unstable and is typically only generated in situ as a transient intermediate for spectroscopic or gas-phase kinetic analysis.[2] Its practical use as a reagent in solution-phase synthesis is virtually nonexistent due to rapid decomposition.
In Situ Generation of this compound
Due to its instability, this compound cannot be stored and must be generated directly within the reaction or analytical apparatus. The most documented method involves the gas-phase reaction of the formyl radical (HCO) with molecular bromine (Br₂).
Experimental Protocol: Gas-Phase Generation for Spectroscopic Analysis
This protocol is adapted from kinetic and IR spectroscopic studies. The primary application is for analytical, not preparative, purposes.
Objective: To generate gaseous this compound for kinetic and spectroscopic characterization.
Reagents:
-
Formaldehyde (B43269) (HCHO)
-
Molecular Bromine (Br₂)
-
High-purity Nitrogen (N₂) as a bath gas
-
Source of UV-Vis irradiation (e.g., Xenon lamp)
Apparatus:
-
Long-path gas cell (for IR spectroscopy)
-
FTIR spectrometer
-
Vacuum line for gas handling
-
Pressure measurement gauges (e.g., capacitance manometer)
Methodology:
-
System Preparation: Evacuate the gas cell and vacuum line to remove air and moisture.
-
Reagent Introduction: Introduce a controlled partial pressure of formaldehyde (e.g., ~1 Torr) and molecular bromine (e.g., ~1 Torr) into the gas cell.
-
Pressurization: Add N₂ gas to bring the total pressure to a desired level (e.g., 700 Torr). This serves to thermalize the reaction.
-
Initiation: Initiate the reaction by irradiating the mixture with a suitable light source (wavelengths < 550 nm) to photolyze Br₂.
-
Reaction Cascade: The photolysis of Br₂ initiates a radical chain reaction that produces this compound.
-
Analysis: Monitor the formation and decay of this compound and other species in real-time using an FTIR spectrometer.
Generation Pathway Diagram
The in situ generation proceeds via a radical mechanism initiated by photolysis.
Caption: Workflow for the in-situ generation of this compound via photolysis.
Core Reaction Mechanism with Nucleophiles
The reaction of this compound with a nucleophile is expected to proceed via the nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.[3][4]
-
Nucleophilic Attack (Addition): The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.
-
Leaving Group Departure (Elimination): The tetrahedral intermediate collapses, reforming the C=O π-bond and expelling the bromide ion, which is a stable leaving group.
This mechanism is distinct from the SN1 and SN2 pathways common for alkyl halides.[5] The reactivity of acyl derivatives in this mechanism generally follows the order: Acyl Halide > Anhydride > Ester ≈ Carboxylic Acid > Amide. This trend is dictated by the stability of the leaving group.[5]
General Mechanism Diagram
Caption: The addition-elimination mechanism of nucleophilic acyl substitution.
Quantitative Data and Kinetics
Direct experimental kinetic data for the reaction of this compound with nucleophiles in solution is not available in the literature due to its extreme instability. The existing quantitative data pertains to its gas-phase formation and decomposition, which are crucial for understanding its lifetime as a reactive intermediate.
Table 1: Gas-Phase Kinetic Data for this compound Reactions
| Reaction | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |
| HCO• + Br₂ → HCOBr + Br• | 7.5 x 10⁻¹¹ | [2] |
| Br• + HCHO → HCO• + HBr | 1.0 x 10⁻¹² | [2] |
| Br• + HCOBr → Products | < 4 x 10⁻¹⁴ | [2] |
| Decomposition | Rate (s⁻¹) | Ref. |
| HCOBr → HBr + CO (Unimolecular Decay) | ~0.0025 (dark decay in specific system) | [2] |
Note: The unimolecular decay rate is highly dependent on system conditions such as surface area and pressure.
Decomposition Pathways
Computational studies have been instrumental in elucidating the primary decomposition pathways of this compound in the gas phase. These competing reactions contribute to its short lifetime.
-
Three-Center Elimination: The molecule rearranges to eliminate hydrogen bromide (HBr) and carbon monoxide (CO) in a concerted step.
-
Radical Fission: Simple cleavage of the C-Br bond to form a formyl radical (HCO•) and a bromine radical (Br•).
Decomposition Pathways Diagram
Caption: Primary unimolecular decomposition pathways for this compound.
Conclusion for Drug Development and Research
For professionals in drug development and chemical research, this compound serves as a case study in the challenges posed by highly reactive, transient intermediates. The key takeaways are:
-
High Reactivity, Low Practicality: While theoretically a potent formylating agent, its instability makes it unsuitable for standard synthetic protocols. Reactions requiring a formyl cation equivalent are better served by more stable reagents (e.g., Vilsmeier-Haack reagent, dichloromethyl methyl ether).
-
Mechanism by Analogy: The reaction of this compound with nucleophiles is best understood by analogy to other acyl halides, following a nucleophilic acyl substitution pathway. This theoretical framework is crucial for predicting potential, albeit fleeting, reaction outcomes.
-
Importance of In Situ Techniques: The study of such molecules relies entirely on in situ generation coupled with real-time analytics (like FTIR) and computational modeling. These techniques are essential for characterizing reaction mechanisms that cannot be elucidated through traditional isolation and analysis.
-
Gas-Phase vs. Solution Chemistry: There is often a significant gap between well-characterized gas-phase reaction kinetics and the complexities of solution-phase chemistry, where solvent effects and competing pathways can dominate. Extrapolating gas-phase data to solution-phase behavior should be done with extreme caution.
References
Formyl bromide decomposition kinetics and mechanism
An in-depth technical guide for researchers, scientists, and drug development professionals exploring the core decomposition kinetics and mechanisms of formyl bromide.
Abstract
This compound (HCOBr) is a highly unstable acyl bromide that poses significant challenges for direct study.[1] Its transient nature necessitates in situ generation and sophisticated analytical techniques to probe its decomposition pathways. This guide provides a comprehensive overview of the current understanding of this compound's decomposition kinetics and mechanisms, drawing from spectroscopic and kinetic studies. We will delve into the primary decomposition routes, present quantitative kinetic data, detail the experimental methodologies employed in its study, and provide visual representations of the key processes.
Decomposition Mechanisms of this compound
This compound is susceptible to decomposition through several pathways, including thermal, photochemical, and radical-initiated processes. The primary decomposition products are carbon monoxide (CO) and hydrogen bromide (HBr).[2]
Heterogeneous Thermal Decomposition
The principal pathway for the decomposition of this compound in the gas phase is a heterogeneous reaction occurring on the surface of the reaction vessel.[2] This process leads to the formation of carbon monoxide and hydrogen bromide:
HCOBr (g) → CO (g) + HBr (g)
This decomposition pathway is highly efficient and is a significant contributor to the observed instability of this compound in laboratory settings.[2]
Photochemical Decomposition
This compound is prone to photolytic cleavage of the carbon-bromine bond when exposed to light.[1] This homolytic cleavage results in the formation of a formyl radical (HCO•) and a bromine radical (Br•):
HCOBr + hν → HCO• + Br•
This photochemical instability is a key consideration in the handling and study of this compound.[1]
Radical-Initiated Decomposition
The presence of bromine radicals (Br•) can also initiate the decomposition of this compound. The reaction between a bromine radical and this compound is a potential secondary decomposition pathway in systems where bromine radicals are present, such as during the in situ synthesis of this compound.[2]
Br• + HCOBr → Products
The specific products and kinetics of this reaction are less well-characterized compared to the primary heterogeneous decomposition.
Quantitative Kinetic Data
The high reactivity of this compound makes it challenging to obtain extensive kinetic data. However, some key quantitative parameters have been determined through kinetic and spectroscopic studies.
| Parameter | Value | Conditions | Notes |
| Heterogeneous Decomposition Rate (k) | 0.0025 s⁻¹ | Dark decay in a 2-m cell (180-m path) | This is a first-order rate constant for the decay of HCOBr in the dark.[2] |
| Rate Constant for Br + HCOBr Reaction (k) | < 4 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | Photolysis of Br₂-C₂H₂-O₂ mixtures | This is an upper limit for the rate constant of the reaction between bromine radicals and this compound.[2] |
Experimental Methodologies
The study of this compound's decomposition kinetics relies on specialized experimental techniques due to its instability.
In Situ Generation of this compound
A common method for producing this compound for study is through the visible photolysis of a mixture of molecular bromine (Br₂) and formaldehyde (B43269) (HCHO) in a nitrogen bath gas.[2] The reaction proceeds through the following steps:
-
Photolysis of Bromine: Bromine molecules are photolyzed to produce bromine radicals. Br₂ + hν → 2Br•
-
Reaction with Formaldehyde: The bromine radicals react with formaldehyde to produce a formyl radical and hydrogen bromide. Br• + HCHO → HCO• + HBr
-
Formation of this compound: The formyl radical then reacts with molecular bromine to form this compound and a bromine radical. HCO• + Br₂ → HCOBr + Br•
This process allows for the controlled in situ production of gaseous this compound for immediate analysis.[1][2]
Kinetic and Spectroscopic Analysis
Fourier-transform infrared (FTIR) spectroscopy is the primary analytical tool for studying the kinetics of this compound decomposition.[2]
-
Experimental Setup: The in situ generation and decomposition are typically carried out in a long-path gas cell to achieve sufficient sensitivity for detecting the low concentrations of reactants and products.[2]
-
Procedure:
-
A mixture of Br₂, HCHO, and N₂ is introduced into the gas cell.
-
The mixture is irradiated with visible light to initiate the formation of HCOBr.
-
The light source is then turned off, and the "dark-decay" of HCOBr is monitored over time by acquiring a series of FTIR spectra.[2]
-
The concentrations of HCOBr, CO, and HBr are determined from their characteristic infrared absorption bands.[2]
-
-
Data Analysis: The rate of disappearance of the HCOBr absorption signal and the rate of appearance of the CO and HBr signals are used to determine the decomposition rate constant.[2]
Matrix Isolation Spectroscopy
To study the structural and vibrational properties of the unstable this compound molecule without interference from decomposition, matrix isolation techniques are employed.[1]
-
Procedure:
-
A gaseous mixture of this compound precursors is co-deposited with a large excess of an inert gas, such as argon or neon, onto a cryogenic window.[1]
-
The photochemical generation of this compound is then initiated within this frozen matrix.[1]
-
The inert matrix physically separates the this compound molecules, preventing bimolecular reactions and allowing for detailed spectroscopic characterization.[1]
-
Visualizations
This compound Decomposition Pathways
Caption: Major decomposition pathways for this compound.
Experimental Workflow for Kinetic Studies
References
Methodological & Application
Application Notes and Protocols for Formyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nature of Formyl Bromide
This compound (CHBrO) is the acyl bromide of formic acid. It is a highly reactive and unstable molecule, which significantly complicates its synthesis, isolation, and handling. Unlike higher-order acyl bromides, this compound is prone to rapid decomposition, primarily through decarbonylation to produce carbon monoxide (CO) and hydrogen bromide (HBr)[1][2]. Its chloride counterpart, formyl chloride, is also known to be unstable at room temperature[1].
Due to its transient nature, this compound is typically not prepared as a stable, isolable reagent for use in synthesis. Instead, it is generated in situ for immediate consumption in a subsequent reaction or for spectroscopic and theoretical studies[1]. The primary documented method for its generation is a gas-phase photochemical reaction, which is well-suited for spectroscopic analysis but not for preparative scale organic synthesis[1][3].
Note on Synthesis from Formaldehyde (B43269): The direct conversion of formaldehyde to this compound is not a standard or documented synthetic transformation for preparative purposes. The most scientifically plausible route to this compound is from formic acid, the corresponding carboxylic acid.
Physicochemical and Spectroscopic Data
While extensive quantitative data for bulk this compound is scarce due to its instability, some properties have been determined or calculated.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHBrO | [4] |
| Molecular Weight | 108.92 g/mol | [4] |
| CAS Number | 7726-11-6 | [1][4] |
| Canonical SMILES | C(=O)Br | [4] |
| InChIKey | AIFARXRIYKCEEV-UHFFFAOYSA-N | [1][4] |
| Appearance | Unstable species, typically studied in the gas phase |[1][3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Observation | Comments | Source |
|---|---|---|---|
| Infrared (IR) Spectroscopy | The C=O stretching vibration is a key spectroscopic signature. | Spectra have been obtained from gas-phase, in situ generation to study its planar structure. | [3][5] |
| Computational Studies | Theoretical studies have been conducted to understand its spectroscopy and dissociation dynamics. | These studies provide insights into its electronic structure and instability. |[1][6] |
Protocols for In Situ Generation of this compound
The following protocols describe methods for the generation of this compound for immediate use (in situ) or for analytical purposes. These are not protocols for the synthesis and isolation of a stable product.
Protocol 1: Gas-Phase Photochemical Generation from Formaldehyde (For Spectroscopic Analysis)
This method is suitable for generating this compound in the gas phase for spectroscopic studies[1][3].
Experimental Workflow:
Caption: Gas-phase generation of this compound for spectroscopic analysis.
Methodology:
-
A gas mixture of molecular bromine (Br₂), formaldehyde (HCHO), and nitrogen (N₂) is prepared in a photolysis cell.
-
The mixture is irradiated with visible light, which initiates the photolysis of Br₂ into bromine radicals (Br•)[1].
-
The bromine radicals react with formaldehyde to generate the formyl radical (HCO•) and hydrogen bromide (HBr)[1].
-
The formyl radical then reacts with molecular bromine to produce this compound (HCOBr) and another bromine radical, propagating the chain reaction[1].
-
The generated this compound is detected and characterized in the gas phase using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy[3].
Note: this compound generated via this method is highly susceptible to heterogeneous decomposition to carbon monoxide and hydrogen bromide[3].
Protocol 2: Hypothetical In Situ Generation from Formic Acid for Synthetic Applications
Conceptual Workflow for In Situ Generation and Reaction:
Caption: Conceptual workflow for the in situ generation and trapping of this compound.
A. Using Phosphorus Tribromide (PBr₃)
-
To a solution of a suitable nucleophile in an inert, anhydrous solvent (e.g., diethyl ether, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) at low temperature (e.g., -78 °C to 0 °C), add formic acid.
-
Slowly add a stoichiometric amount of phosphorus tribromide (PBr₃) to the reaction mixture with vigorous stirring. The general reaction is: 3 HCOOH + PBr₃ → 3 HCOBr + H₃PO₃.
-
Allow the reaction to proceed at low temperature, monitoring for the consumption of the nucleophile.
-
Upon completion, quench the reaction appropriately and proceed with standard aqueous workup and purification to isolate the formylated product.
B. Using N-Bromosuccinimide (NBS) and Triphenylphosphine (B44618) (PPh₃)
This method offers milder, neutral conditions.
-
In a flask under an inert atmosphere, dissolve triphenylphosphine in an anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C and add N-bromosuccinimide in portions.
-
To this mixture, add a solution of the nucleophile and formic acid in the same solvent.
-
Stir the reaction at low temperature, allowing it to slowly warm to room temperature while monitoring for product formation.
-
Upon completion, remove the solvent under reduced pressure. The triphenylphosphine oxide byproduct can often be removed by filtration or chromatography.
Table 3: General Conditions for Acyl Bromide Synthesis (Hypothetical for Formic Acid)
| Reagent(s) | Solvent | Temperature | Key Considerations |
|---|---|---|---|
| Phosphorus Tribromide (PBr₃) | Diethyl ether, Dichloromethane | Low temperature (e.g., 0 °C) | The reaction is exothermic. Byproducts include phosphorous acid. |
| NBS / Triphenylphosphine | Dichloromethane, Acetonitrile | 0 °C to Room Temperature | Milder, neutral conditions. Triphenylphosphine oxide is a byproduct. |
Critical Safety and Handling Considerations:
-
All manipulations should be carried out in a well-ventilated fume hood under strictly anhydrous conditions and an inert atmosphere to prevent the rapid hydrolysis of any transient this compound.
-
This compound, if formed, is expected to be highly corrosive and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
The potential for the evolution of toxic gases (CO, HBr) should be managed.
Applications in Drug Development and Organic Synthesis
Due to its instability, this compound is not a standard reagent in drug development or organic synthesis. However, the formyl group is a crucial functional group in many pharmaceuticals. Formylation reactions, the introduction of a -CHO group, are therefore of great importance. While this compound itself is not typically used, other formylating agents are employed. The study of transient species like this compound provides valuable mechanistic insights into formylation reactions[1]. In specialized applications, such as palladium-catalyzed formylation of aryl bromides, understanding the behavior of related intermediates is key to optimizing these industrially significant processes[7][8][9].
References
- 1. This compound | 7726-11-6 | Benchchem [benchchem.com]
- 2. Decarbonylation - Wikipedia [en.wikipedia.org]
- 3. lookchem.com [lookchem.com]
- 4. This compound | CHBrO | CID 165634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Situ Generation of Formyl Bromide and Alternative Formylation Strategies in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract:
Formyl bromide (CHBrO) is a highly reactive and unstable acyl halide. Its transient nature makes isolation and storage challenging, positioning in situ generation as the only viable approach for its use in synthetic chemistry. However, established and widely-used protocols for the preparative in situ generation of this compound for the formylation of common substrates like alcohols and amines are not prevalent in the peer-reviewed literature. The primary documented methods for its in situ formation are designed for gas-phase spectroscopic analysis rather than for scalable organic synthesis.
This document first explores the theoretical basis for the in situ generation of this compound. Subsequently, it provides a comprehensive overview and detailed protocols for highly efficient, reliable, and commonly employed alternative methods for the N-formylation of amines and O-formylation of alcohols. These alternative strategies, utilizing reagents such as formic acid, acetic formic anhydride, and catalytic systems, represent the current state-of-the-art for introducing the formyl group in drug development and organic synthesis.
Part 1: The Chemistry of this compound
Properties and Instability
This compound is the acyl bromide of formic acid. Like its chloride counterpart, formyl chloride, it is highly unstable at room temperature.[1] Its high reactivity stems from the electrophilic nature of the carbonyl carbon and the presence of a good leaving group, the bromide ion.[1] The compound readily decomposes through pathways such as decarbonylation to produce carbon monoxide (CO) and hydrogen bromide (HBr), or it can undergo rapid hydrolysis in the presence of moisture.[1] This inherent instability is the primary reason why this compound is not commercially available and must be generated in situ for any potential application.[1]
Theoretical In Situ Generation Pathways
While preparative methods are not well-documented, this compound could theoretically be generated by reacting formic acid with a suitable brominating agent that can convert a carboxylic acid to an acyl bromide. Plausible reagents for this transformation include oxalyl bromide, phosphorus tribromide (PBr₃), or thionyl bromide (SOBr₂). The reaction would proceed by activating the formic acid, followed by nucleophilic attack from the bromide ion.
A diagram illustrating a hypothetical pathway for the generation of this compound is presented below.
Caption: Hypothetical in situ generation of this compound.
It is important to note that reagents like PBr₃ have a well-established reactivity profile, typically converting alcohols directly to alkyl bromides rather than facilitating formylation.[2][3][4] This competing reactivity complicates the development of a clean, in situ formylation protocol via this compound.
Part 2: Practical Alternative Strategies for N-Formylation of Amines
Given the lack of established methods using this compound, researchers commonly rely on several highly effective alternative formylating agents.
Application Note: N-Formylation using Formic Acid
The direct reaction of an amine with formic acid is one of the most practical, cost-effective, and convenient methods for synthesizing N-formyl compounds.[5][6] The reaction proceeds by forming an ammonium (B1175870) formate (B1220265) salt, which upon heating, dehydrates to yield the corresponding formamide. To drive the equilibrium towards the product, the water byproduct is typically removed, often by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343).[5][7]
Advantages:
-
Cost-Effective: Formic acid is an inexpensive and readily available reagent.
-
High Yields: The method provides excellent yields for a wide range of primary and secondary amines.[5]
-
Chemoselectivity: It selectively formylates amines in the presence of other functional groups, such as hydroxyl groups.[5]
-
Operational Simplicity: The procedure does not require strictly anhydrous conditions, and the product is often pure enough for subsequent steps without extensive purification.[5]
Data Summary: N-Formylation of Various Amines
| Entry | Amine Substrate | Formylating Agent | Solvent | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine (B48309) | 85% Formic Acid (1.2 eq) | Toluene | Reflux, Dean-Stark | 4-9 | 98 | [5] |
| 2 | Aniline | 85% Formic Acid (1.2 eq) | Toluene | Reflux, Dean-Stark | 4-9 | 95 | [5] |
| 3 | N-Methylaniline | 85% Formic Acid (1.2 eq) | Toluene | Reflux, Dean-Stark | 4-9 | 98 | [5] |
| 4 | (S)-(-)-α-Methylbenzylamine | 85% Formic Acid (1.2 eq) | Toluene | Reflux, Dean-Stark | 4-9 | 98 | [5] |
| 5 | Ethanolamine | 85% Formic Acid (1.2 eq) | Toluene | Reflux, Dean-Stark | 4-9 | 98 | [5] |
| 6 | Various Amines | Acetic Formic Anhydride | N/A | -20 °C | < 0.25 | 97-100 | [7] |
Experimental Protocol: N-Formylation of Benzylamine with Formic Acid
Materials:
-
Benzylamine (1.0 g, 9.33 mmol)
-
Aqueous 85% Formic Acid (0.48 g, 1.2 equiv.)
-
Toluene (20 mL)
-
Round-bottom flask (50 mL)
-
Dean-Stark apparatus and condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 g).
-
Add toluene (20 mL) to the flask.
-
Add 85% aqueous formic acid (1.2 equivalents) to the mixture.
-
Fit the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. The removal of water will be observed in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-9 hours, once the starting amine is no longer visible.[5]
-
After completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure using a rotary evaporator. The crude N-benzylformamide is typically obtained as a sole product with high purity.[5]
Part 3: Practical Alternative Strategies for O-Formylation of Alcohols
The formylation of alcohols protects the hydroxyl group or provides formate esters, which are valuable synthetic intermediates.
Application Note: Catalytic O-Formylation with Formic Acid
Direct esterification of alcohols with formic acid can be sluggish. The reaction is therefore often performed with a catalyst to enhance the rate and yield. Heterogeneous acid catalysts, such as silica-supported sulfuric acid, are particularly advantageous as they are easily removed from the reaction mixture by simple filtration.[8] This method provides a mild and clean conversion of alcohols to their corresponding formate esters.[8]
Advantages:
-
Mild Conditions: The reaction proceeds under mild, heterogeneous conditions.[8]
-
Easy Workup: The solid catalyst is easily filtered off, simplifying product purification.
-
Good Yields: A variety of primary and secondary alcohols can be converted in good to excellent yields.
Data Summary: O-Formylation of Various Alcohols
| Entry | Alcohol Substrate | Formylating System | Solvent | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Benzyl (B1604629) Alcohol | Formic Acid / Silica (B1680970) Sulfuric Acid | n-Hexane | Reflux | 1.5 | 95 | [8] |
| 2 | 1-Octanol | Formic Acid / Silica Sulfuric Acid | n-Hexane | Reflux | 2 | 90 | [8] |
| 3 | Cyclohexanol | Formic Acid / Silica Sulfuric Acid | n-Hexane | Reflux | 2 | 92 | [8] |
| 4 | Cinnamyl Alcohol | Formic Acid / Iodine | Solvent-free | Room Temp | 0.5 | 90 | [9] |
| 5 | Geraniol | Formic Acid / Iodine | Solvent-free | Room Temp | 0.5 | 85 | [9] |
Experimental Protocol: O-Formylation of Benzyl Alcohol with Formic Acid and Silica Sulfuric Acid
Materials:
-
Benzyl alcohol (1.0 g, 9.25 mmol)
-
Formic acid (0.85 g, 18.5 mmol)
-
Silica sulfuric acid (0.1 g)
-
n-Hexane (15 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask, add benzyl alcohol (1.0 g) and n-hexane (15 mL).
-
Add formic acid (2.0 equivalents) to the solution.
-
Add the silica sulfuric acid catalyst (0.1 g) to the mixture.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with efficient stirring for 1.5 hours.[8]
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the heterogeneous catalyst.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to remove excess formic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the pure benzyl formate.
Part 4: Visualization of Workflows and Pathways
General Experimental Workflow for Formylation
The following diagram outlines a typical workflow for the formylation of an amine or alcohol, followed by workup and purification.
Caption: General experimental workflow for formylation reactions.
Mechanism of Amine Formylation with Formic Acid
This diagram shows the key steps in the dehydration reaction between an amine and formic acid to produce a formamide.
Caption: Mechanism of N-formylation using formic acid.
References
- 1. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Phosphorus tribromide [dlab.epfl.ch]
- 3. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Formyl Bromide as a Formylating Agent: Application Notes and Protocols for In Situ Generation and Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Formyl bromide (CHBrO) is a highly reactive and unstable acyl bromide that serves as a potent electrophilic formylating agent. Due to its transient nature, it is exclusively generated in situ for immediate consumption in chemical transformations.[1] These application notes provide a comprehensive overview of the in situ generation of this compound and outline detailed protocols for its application in the formylation of arenes, amines, and alcohols. The methodologies presented are based on established principles of organic chemistry and the known reactivity of acyl halides, adapted for the unique properties of this transient intermediate.
Introduction
Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in organic synthesis, providing access to aldehydes, formamides, and formates, which are key intermediates in the synthesis of pharmaceuticals and other fine chemicals.[2][3] While numerous formylating agents are known, this compound offers a highly reactive option for specific applications where its potent electrophilicity is advantageous. Its inherent instability necessitates in situ generation, a technique that allows for the controlled production and immediate reaction of this transient species, minimizing decomposition.[1][4]
The primary method for the in situ generation of this compound involves the photochemically initiated reaction between formaldehyde (B43269) and molecular bromine.[1] This process generates this compound, which can then react with a variety of nucleophiles.
Data Presentation
The following tables summarize the key parameters for the in situ generation of this compound and its proposed application in formylation reactions.
Table 1: Parameters for In Situ Generation of this compound
| Parameter | Description | Recommended Conditions/Reagents |
| Formyl Radical Precursor | Source of the formyl radical (HCO•) | Formaldehyde (HCHO) |
| Bromine Source | Source of bromine radicals (Br•) | Molecular Bromine (Br₂) |
| Initiation | Method to generate initial bromine radicals | Photolysis (Visible light, e.g., < 550 nm)[1] |
| Solvent | Inert solvent for the reaction | Dichloromethane (CH₂Cl₂), Carbon Tetrachloride (CCl₄) |
| Temperature | Operating temperature | Low to ambient temperature (0 °C to 25 °C) |
Table 2: Proposed Reaction Conditions for Formylation using In Situ Generated this compound
| Substrate Class | Reaction Type | Co-reagent/Catalyst | Proposed Conditions |
| Arenes | Electrophilic Aromatic Substitution | Lewis Acid (e.g., AlCl₃, FeCl₃) | 0-25 °C, inert atmosphere |
| Amines (Primary/Secondary) | Nucleophilic Acyl Substitution | Non-nucleophilic base (e.g., Pyridine, Triethylamine) | -10 to 25 °C, inert atmosphere |
| Alcohols (Primary/Secondary) | Nucleophilic Acyl Substitution | Non-nucleophilic base (e.g., Pyridine, Triethylamine) | 0-25 °C, inert atmosphere |
Experimental Protocols
Caution: These protocols are proposed based on chemical principles and should be performed with extreme care in a well-ventilated fume hood by trained personnel. Bromine is highly corrosive and toxic. Formaldehyde is a suspected carcinogen. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol for In Situ Generation of this compound
This protocol describes the general procedure for generating this compound in situ for subsequent reactions.
Materials:
-
Formaldehyde (or paraformaldehyde)
-
Molecular Bromine (Br₂)
-
Inert solvent (e.g., Dichloromethane)
-
Photochemical reactor or a flask equipped with a suitable light source (e.g., a high-power visible lamp)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up the photochemical reactor with a stirring mechanism and an inert gas inlet and outlet.
-
In a separate flask, prepare a solution of formaldehyde in the chosen inert solvent. If using paraformaldehyde, it may need to be depolymerized by heating before use.
-
Transfer the formaldehyde solution to the reactor and purge the system with an inert gas.
-
Cool the reactor to the desired temperature (e.g., 0 °C).
-
Slowly add a solution of molecular bromine in the same inert solvent to the reactor in the dark.
-
Once the addition is complete, initiate the reaction by turning on the light source. The disappearance of the bromine color indicates the progress of the reaction. The this compound is now generated in situ and is ready for reaction with the substrate.
Application Protocol: Formylation of an Arene (e.g., Toluene)
Procedure:
-
In a separate, dry flask under an inert atmosphere, dissolve the arene (e.g., toluene) and a Lewis acid catalyst (e.g., anhydrous AlCl₃) in an inert solvent (e.g., dichloromethane).
-
Cool this substrate mixture to 0 °C.
-
Slowly transfer the freshly prepared in situ solution of this compound from the photochemical reactor to the substrate mixture via a cannula.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding aldehyde.
Application Protocol: Formylation of an Amine (e.g., Aniline)
Procedure:
-
In a separate, dry flask under an inert atmosphere, dissolve the amine (e.g., aniline) and a non-nucleophilic base (e.g., pyridine) in an inert solvent (e.g., dichloromethane).
-
Cool this substrate mixture to -10 °C.
-
Slowly transfer the freshly prepared in situ solution of this compound from the photochemical reactor to the substrate mixture via a cannula.
-
Maintain the reaction at -10 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the corresponding formamide.
Application Protocol: Formylation of an Alcohol (e.g., Benzyl (B1604629) Alcohol)
Procedure:
-
In a separate, dry flask under an inert atmosphere, dissolve the alcohol (e.g., benzyl alcohol) and a non-nucleophilic base (e.g., pyridine) in an inert solvent (e.g., dichloromethane).
-
Cool this substrate mixture to 0 °C.
-
Slowly transfer the freshly prepared in situ solution of this compound from the photochemical reactor to the substrate mixture via a cannula.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding formate (B1220265) ester.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: In situ generation of this compound.
Caption: Proposed mechanism for arene formylation.
Caption: Proposed mechanism for amine formylation.
Caption: General experimental workflow.
Safety and Handling
This compound is a highly reactive and likely toxic compound that decomposes readily.[1] All manipulations involving its in situ generation and use must be conducted in a well-ventilated chemical fume hood. Personal protective equipment, including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Due to the use of bromine, a corrosive and toxic substance, and formaldehyde, a potential carcinogen, appropriate handling procedures for these chemicals must be strictly followed. Reactions should be quenched carefully, especially when using Lewis acids.
Conclusion
While this compound is too unstable for isolation and storage, its in situ generation provides a viable route to a highly reactive formylating agent. The proposed protocols offer a starting point for researchers to explore the synthetic utility of this transient species in the formylation of arenes, amines, and alcohols. Further optimization of reaction conditions will be necessary for specific substrates. The methodologies outlined herein expand the toolbox of formylation reactions available to synthetic chemists, particularly for applications requiring a highly electrophilic C1 source.
References
Application Notes and Protocols for the Electrophilic Formylation of Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrophilic formylation is a cornerstone of organic synthesis, providing a direct route to aromatic aldehydes, which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and specialty materials. This process involves the introduction of a formyl group (–CHO) onto an electron-rich aromatic ring via an electrophilic aromatic substitution mechanism.
While various formylating agents exist, this document focuses on the mechanistic principles related to formyl bromide and its more stable and practical surrogates used in cornerstone reactions such as the Gattermann-Koch, Vilsmeier-Haack, and Rieche formylations. This compound itself is a highly unstable and reactive intermediate, making its direct application in synthesis impractical.[1] It is typically generated in situ under specific conditions.[1] Therefore, established and reliable protocols that generate a similar electrophilic formylating species are presented herein. These methods are indispensable tools for modifying aromatic systems and advancing drug discovery and development programs.
Reaction Mechanism and Principles
The electrophilic formylation of an aromatic compound proceeds through the classical electrophilic aromatic substitution pathway. The central feature is the generation of a potent electrophile, the formyl cation ([HCO]⁺) or a related species, which is then attacked by the electron-rich π-system of the aromatic ring.
Key Mechanistic Steps:
-
Generation of the Electrophile: A formylating agent reacts with a Lewis acid or activating agent to generate the highly reactive formyl cation or a Vilsmeier reagent.[1][2][3]
-
Electrophilic Attack: The aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the formylating species. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1][2]
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the new formyl group, restoring the aromaticity of the ring.[1]
-
Workup: In many cases, an aqueous workup is required to hydrolyze an intermediate iminium salt (as in the Vilsmeier-Haack reaction) to liberate the final aldehyde product.[3][4]
Data Presentation: Formylation of Various Aromatic Compounds
The choice of formylation method depends heavily on the substrate's reactivity. The following tables summarize reaction conditions and yields for common aromatic compounds using established protocols.
Table 1: Vilsmeier-Haack Formylation [3][4][5]
The Vilsmeier-Haack reaction is particularly effective for highly activated, electron-rich aromatic and heteroaromatic compounds.
| Substrate | Reagents | Molar Ratio (Substrate:POCl₃:DMF) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| N,N-Dimethylaniline | POCl₃, DMF | 1 : 1 : 3.6 | 0-5, then steam bath | 2 | 80-84 |
| Anthracene | POCl₃, N-Methylformanilide | - | - | - | High (9-anthraldehyde) |
| Pyrrole | POCl₃, DMF | - | - | - | High (Pyrrole-2-carboxaldehyde) |
| Indole | POCl₃, DMF | - | - | - | High (Indole-3-carboxaldehyde) |
Table 2: Gattermann-Koch and Rieche Formylations [6][7][8]
These methods are suitable for less activated aromatic compounds like benzene (B151609) and its alkylated derivatives.
| Substrate | Method | Reagents | Catalyst | Temperature (°C) | Yield (%) |
| Benzene | Gattermann-Koch | CO, HCl | AlCl₃, CuCl | High Pressure | Good |
| Toluene | Gattermann-Koch | CO, HCl | AlCl₃, CuCl | High Pressure | High (p-tolualdehyde) |
| Mesitylene (B46885) | Gattermann (Adams Mod.) | Zn(CN)₂, HCl | AlCl₃ | 67-72 | 85-90 |
| Mesitylene | Rieche | Dichloromethyl methyl ether | TiCl₄ | 0 | 80-85 |
| Anisole | Rieche | Dichloromethyl methyl ether | TiCl₄ | - | Good (p-anisaldehyde) |
| Naphthalene-fused [4.3.3]propellane | Rieche | Dichloromethyl methyl ether | TiCl₄ | rt | 80 |
Experimental Protocols
The following protocols are based on established and reliable procedures for the formylation of common aromatic substrates.
Protocol 1: Vilsmeier-Haack Formylation of N,N-Dimethylaniline [4][9]
This protocol describes the synthesis of p-dimethylaminobenzaldehyde, a valuable intermediate.
Materials:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Crushed ice
-
Saturated aqueous sodium acetate (B1210297) solution
-
2 L three-necked round-bottom flask
-
Mechanical stirrer, dropping funnel, reflux condenser, calcium chloride tube
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride tube, place 440 g (6 moles) of N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath.
-
With continuous stirring, add 253 g (1.65 moles) of phosphorus oxychloride (POCl₃) dropwise from the dropping funnel. An exothermic reaction will occur. Maintain the temperature in the ice bath during the addition.
-
-
Formylation Reaction:
-
Once the Vilsmeier reagent has formed and the initial exotherm has subsided, add 200 g (1.65 moles) of N,N-dimethylaniline dropwise with stirring, while maintaining the cooling.
-
A yellow-green precipitate may form upon completion of the N,N-dimethylaniline addition.[9]
-
After addition is complete, remove the ice bath and heat the reaction mixture on a steam bath. The precipitate should redissolve.
-
Continue to stir the reaction mixture at this temperature for 2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
In a separate 5 L beaker, prepare 1.5 kg of crushed ice.
-
Carefully and slowly pour the cooled reaction mixture over the crushed ice with vigorous stirring.
-
Neutralize the resulting solution to pH 6-8 by the dropwise addition of a saturated aqueous sodium acetate solution. It is crucial to keep the mixture below 20°C during neutralization by adding more ice if necessary to prevent side product formation.[9]
-
The product, p-dimethylaminobenzaldehyde, will precipitate as a yellow solid.
-
Allow the mixture to stand, then collect the solid by vacuum filtration, wash with cold water, and dry.
-
Protocol 2: Rieche Formylation of Mesitylene [6][7]
This method provides a high-yield synthesis of mesitaldehyde (2,4,6-trimethylbenzaldehyde).
Materials:
-
Mesitylene
-
Dichloromethyl methyl ether (Caution: Carcinogen)
-
Titanium tetrachloride (TiCl₄) (Caution: Corrosive, reacts violently with water)
-
Dry methylene (B1212753) chloride (DCM)
-
Ice, water
-
1 L three-necked flask
-
Stirrer, reflux condenser, dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup:
-
In a 1 L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 72 g (0.60 mole) of mesitylene in 375 mL of dry methylene chloride.
-
Cool the solution in an ice bath.
-
-
Addition of Reagents:
-
With stirring, add 190 g (1.0 mole) of titanium tetrachloride to the cooled solution over approximately 3 minutes.
-
While maintaining cooling and stirring, add 57.5 g (0.5 mole) of dichloromethyl methyl ether dropwise over a 25-minute period.
-
-
Reaction and Work-up:
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.
-
Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice to quench the reaction and hydrolyze the intermediate.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water, 10% sodium carbonate solution, and finally with water again.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent by rotary evaporation.
-
The crude mesitaldehyde can be purified by vacuum distillation.
-
Mandatory Visualizations
References
- 1. orgosolver.com [orgosolver.com]
- 2. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Rieche formylation - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Vilsmeier-Haack Reaction and the Role of Halogenated Reagents
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack reaction is a versatile and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds, which are key intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This document provides a detailed overview of the standard Vilsmeier-Haack reaction, explores the potential for bromo-analogues, and addresses the theoretical use of formyl bromide in this context.
The Standard Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto a suitable substrate using a Vilsmeier reagent.[3][4] This reagent, typically a chloroiminium salt, is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an activating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5]
Mechanism:
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic N,N-dimethylchloroiminium ion, also known as the Vilsmeier reagent.[1][6]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent, forming an iminium ion intermediate. Subsequent hydrolysis during aqueous workup yields the final aryl aldehyde.[2][5]
The Vilsmeier reagent is a relatively weak electrophile, and therefore, the reaction is most efficient with electron-rich aromatic systems such as phenols, anilines, and heterocycles like indoles and pyrroles.[1][6]
Visualization of the Standard Vilsmeier-Haack Reaction:
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier haack reaction | PPTX [slideshare.net]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Formylation Strategies in Aldehyde Synthesis
Introduction
The introduction of a formyl group (-CHO) is a fundamental transformation in organic synthesis, providing access to aldehydes, which are versatile intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. While a variety of formylating agents are known, the direct use of formyl bromide (CHBrO) is conspicuously absent from standard synthetic methodologies. This is due to its inherent instability.[1] This document will first address the chemical nature of this compound and then provide detailed application notes and protocols for established and practical methods of aldehyde synthesis, particularly focusing on the formylation of aryl bromides.
The Challenge of this compound
This compound, like its chloride counterpart, is a highly unstable compound.[1] Its reactivity stems from the electrophilic nature of the carbonyl carbon and the presence of a good leaving group, the bromide ion. However, this high reactivity leads to rapid decomposition, making it impractical to isolate, store, and utilize as a standard laboratory reagent.[1] Decomposition can occur via several pathways, including decarbonylation to produce hydrogen bromide and carbon monoxide.[1] Due to these stability issues, direct formylation reactions using pre-formed this compound are not a viable synthetic strategy. Instead, chemists have developed robust methods that generate a formylating equivalent in situ or utilize alternative reagents to achieve the desired transformation.
Alternative Strategies for the Synthesis of Aromatic Aldehydes from Aryl Bromides
Given the challenges associated with this compound, researchers have developed several effective alternative methods for the synthesis of aromatic aldehydes from aryl bromides. Two prominent and widely applicable methods are Palladium-Catalyzed Formylation and the Gattermann-Koch Reaction.
Palladium-Catalyzed Formylation of Aryl Bromides
A significant advancement in aldehyde synthesis is the palladium-catalyzed formylation of aryl and heteroaryl bromides. This method offers a broad substrate scope and high yields under relatively mild conditions.[2]
The reaction typically involves the use of synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a palladium catalyst and a suitable ligand and base. The key to an efficient transformation is often the choice of a sterically demanding and electron-rich phosphine (B1218219) ligand, such as di-1-adamantyl-n-butylphosphine (cataCXium A).[2][3]
Caption: Workflow for Palladium-Catalyzed Formylation of Aryl Bromides.
The palladium-catalyzed formylation of aryl bromides has been shown to be effective for a wide range of substrates, with varying electronic properties.
| Entry | Aryl Bromide Substrate | Catalyst Loading (mol%) | Ligand | Base | Pressure (bar) | Yield (%) |
| 1 | Bromobenzene | 0.25 | cataCXium A | TMEDA | 5-7 | 99 |
| 2 | 4-Bromotoluene | 0.25 | cataCXium A | TMEDA | 5-7 | 98 |
| 3 | 4-Bromoanisole | 0.25 | cataCXium A | TMEDA | 5-7 | 97 |
| 4 | 4-Bromobenzonitrile | 0.5 | cataCXium A | TMEDA | 5-7 | 85 |
| 5 | 2-Bromonaphthalene | 0.25 | cataCXium A | TMEDA | 5-7 | 95 |
Data adapted from Beller et al.[2]
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon), add palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.25 mol%) and di(1-adamantyl)-n-butylphosphine (cataCXium A, 0.75 mol%).
-
Reaction Setup: To the Schlenk tube, add the aryl bromide (1.0 eq.), N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.5 eq.), and the solvent (e.g., toluene).
-
Reaction Execution: Place the sealed Schlenk tube in a pressure autoclave. Purge the autoclave with synthesis gas (CO/H₂ = 1:1) three times. Pressurize the autoclave to the desired pressure (e.g., 5-7 bar).
-
Heating and Stirring: Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the required time (e.g., 16 hours).
-
Workup: After cooling to room temperature, carefully release the pressure. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aromatic aldehyde.
Gattermann-Koch Reaction
The Gattermann-Koch reaction is a classic method for the formylation of aromatic compounds, particularly electron-rich arenes like toluene (B28343) and xylenes.[4][5] While it does not directly utilize aryl bromides, it represents a fundamental approach to introducing a formyl group onto an aromatic ring. The reaction typically employs carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, often with a copper(I) chloride co-catalyst.[6][7]
The reaction proceeds through the formation of a highly reactive electrophile, the formyl cation ([HCO]⁺), which then attacks the aromatic ring in a manner analogous to a Friedel-Crafts acylation.[4][6]
Caption: Simplified mechanism of the Gattermann-Koch Reaction.
The Gattermann-Koch reaction is generally limited to alkylbenzenes and other activated aromatic systems.[5] It is not applicable to phenol (B47542) and phenol ether substrates.[4] The use of highly toxic and gaseous carbon monoxide and hydrogen chloride requires specialized equipment and handling procedures.
Caution: This reaction involves toxic and corrosive gases and should only be performed by trained personnel in a well-ventilated fume hood.
-
Catalyst Slurry: In a suitable reaction vessel equipped for gas inlet and stirring, suspend anhydrous aluminum chloride (AlCl₃) and a catalytic amount of copper(I) chloride (CuCl) in the aromatic substrate (e.g., toluene) under anhydrous conditions.
-
Gas Introduction: While vigorously stirring and cooling the mixture, simultaneously pass a stream of dry hydrogen chloride (HCl) gas and carbon monoxide (CO) gas through the slurry.
-
Reaction Monitoring: Monitor the reaction progress by observing the absorption of the gases. The reaction is typically exothermic.
-
Quenching: Once the reaction is complete, cautiously pour the reaction mixture onto crushed ice and water to decompose the aluminum chloride complex.
-
Extraction and Workup: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with a dilute sodium bicarbonate solution and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation. The crude aldehyde can be further purified by vacuum distillation.
Conclusion
While the direct application of this compound in aldehyde synthesis is precluded by its instability, a range of powerful and versatile alternative methods are available to researchers. For the conversion of aryl bromides, palladium-catalyzed formylation stands out as a modern, high-yielding, and broadly applicable technique. For the formylation of activated arenes, the Gattermann-Koch reaction, despite its operational challenges, remains a historically significant and useful transformation. The choice of method will depend on the specific substrate, desired scale, and available equipment. The protocols and data presented herein provide a starting point for the practical implementation of these important synthetic strategies.
References
- 1. This compound | 7726-11-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed formylation of aryl bromides: elucidation of the catalytic cycle of an industrially applied coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 5. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. byjus.com [byjus.com]
- 7. orgosolver.com [orgosolver.com]
The Elusive Formyl Bromide and Its Practical Surrogates in Natural Product Synthesis
While formyl bromide (CHBrO) presents an intriguing conceptual reagent for the introduction of a formyl group, its inherent instability renders it practically unsuitable for the multistep sequences required in natural product synthesis.[1] This reactive intermediate is typically generated in situ for spectroscopic studies rather than being employed as a stable, isolable reagent.[1] However, the critical need for formylation in constructing complex natural products has led to the development and widespread application of several robust and reliable formylating methodologies. This document details the application of three such powerful alternatives—the Vilsmeier-Haack, Duff, and Rieche reactions—in the context of natural product synthesis, providing detailed protocols and insights for researchers in drug development and organic chemistry.
The Vilsmeier-Haack Reaction: A Workhorse for Formylating Electron-Rich Systems
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto a reactive substrate.[2] This methodology has proven invaluable in the synthesis of numerous natural products, particularly those containing indole (B1671886) and pyrrole (B145914) moieties.
Application in the Total Synthesis of (±)-Notoamide N
A notable application of the Vilsmeier-Haack reaction is in the total synthesis of the prenylated indole alkaloid (±)-notoamide N. In this synthesis, an electrochemically mediated Vilsmeier-Haack formylation was successfully employed on a chlorinated 1,7-dihydropyrano[2,3-g]indole intermediate. This step was crucial for introducing the aldehyde functionality necessary for subsequent biomimetic tandem aldol (B89426) and intramolecular Diels-Alder reactions to construct the complex core of the natural product.[3][4][5][6]
Experimental Protocol: Electrochemically Mediated Vilsmeier-Haack Formylation in the Synthesis of (±)-Notoamide N Precursor [3]
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| Chlorinated Indole | 1.0 g | 1.0 |
| N,N-Dimethylformamide (DMF) | 10 mL | Solvent |
| Phosphorus Oxychloride (POCl₃) | 1.2 equiv. | 1.2 |
| Supporting Electrolyte (e.g., LiClO₄) | 0.1 M | - |
| Solvent for Electrolysis | Acetonitrile | - |
| Current Density | 5 mA/cm² | - |
| Temperature | Room Temperature | - |
| Yield | 93% | - |
Procedure:
-
To a solution of the chlorinated 1,7-dihydropyrano[2,3-g]indole in DMF, phosphorus oxychloride is added dropwise at 0 °C.
-
The resulting mixture is stirred at room temperature for 1 hour to generate the Vilsmeier reagent.
-
This reaction mixture is then subjected to electrolysis in an undivided cell equipped with a platinum anode and a graphite (B72142) cathode, using a solution of a suitable supporting electrolyte in acetonitrile.
-
The electrolysis is carried out at a constant current density until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is quenched with an aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired formylated indole.
Diagram of the Vilsmeier-Haack Reaction Pathway
Caption: General workflow of the Vilsmeier-Haack reaction.
The Duff Reaction: Ortho-Formylation of Phenolic Compounds
The Duff reaction provides a method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, typically acetic acid or trifluoroacetic acid.[7] This reaction is particularly useful for introducing an aldehyde group adjacent to a hydroxyl group on an aromatic ring, a common structural motif in natural products.
Application in the Synthesis of Syringaldehyde (B56468)
A classic example of the Duff reaction in the synthesis of a naturally occurring compound is the preparation of syringaldehyde from pyrogallol-1,3-dimethyl ether.[7][8] Syringaldehyde is a simple yet important natural product found in various plants and has applications in the flavor and fragrance industry.
Experimental Protocol: Synthesis of Syringaldehyde via the Duff Reaction [8]
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| Pyrogallol-1,3-dimethyl ether | 154 g (1.0 mol) | 1.0 |
| Hexamethylenetetramine (HMTA) | 154 g (1.1 mol) | 1.1 |
| Glyceroboric acid in Glycerol (B35011) | Prepared from 278 g glycerol and 62 g boric acid | - |
| Sulfuric Acid (conc.) | 184 mL | - |
| Temperature | 150-160 °C | - |
| Yield | 31-32% (recrystallized) | - |
Procedure:
-
A mixture of glycerol and boric acid is heated to 165 °C to form glyceroboric acid.
-
The mixture is cooled to 150 °C, and a pre-mixed powder of pyrogallol-1,3-dimethyl ether and hexamethylenetetramine is added.
-
The reaction temperature is maintained at 150-160 °C for approximately 6 minutes.
-
The reaction is cooled to 110 °C and then hydrolyzed by the addition of a dilute solution of sulfuric acid.
-
After stirring, the mixture is cooled, and the precipitated boric acid is removed by filtration.
-
The filtrate is extracted with chloroform. The organic layer is then extracted with a sodium bisulfite solution.
-
The bisulfite extract is acidified and heated to expel sulfur dioxide, causing the product to precipitate.
-
The crude syringaldehyde is collected by filtration and can be purified by recrystallization from aqueous methanol.
Diagram of the Duff Reaction Logical Flow
Caption: Key stages of the Duff reaction for ortho-formylation of phenols.
The Rieche Reaction: Formylation with Dichloromethyl Methyl Ether
The Rieche reaction is another effective method for the formylation of electron-rich aromatic compounds. This reaction utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄).[1][9] The Rieche reaction often provides good yields and regioselectivity, making it a valuable tool in the synthesis of complex molecules.
Application in the Synthesis of Phenolic Aldehydes
The Rieche formylation is particularly effective for the ortho-formylation of substituted phenols, which are common precursors in the synthesis of a variety of natural products. The reaction conditions can be tuned to achieve high regioselectivity.
Experimental Protocol: General Procedure for the Rieche Formylation of Phenols [10]
| Reagent/Parameter | Quantity/Value | Molar Equiv. |
| Phenolic Substrate | 1.0 equiv. | 1.0 |
| Dichloromethyl methyl ether | 1.1 equiv. | 1.1 |
| Titanium tetrachloride (TiCl₄) | 2.2 equiv. | 2.2 |
| Solvent | Dry Dichloromethane (B109758) (DCM) | - |
| Temperature | 0 °C to room temperature | - |
| Yield | Varies (typically moderate to high) | - |
Procedure:
-
To a solution of the phenolic substrate in dry dichloromethane under an inert atmosphere, titanium tetrachloride is added dropwise at 0 °C.
-
After stirring for a short period, dichloromethyl methyl ether is added dropwise, maintaining the temperature at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by pouring it into a mixture of ice and water.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Diagram of the Rieche Reaction Mechanism
Caption: Simplified mechanism of the Rieche formylation.
Conclusion
While this compound remains a topic of academic interest, its practical application in the synthesis of natural products is superseded by more stable and reliable formylation methodologies. The Vilsmeier-Haack, Duff, and Rieche reactions represent powerful and versatile tools for the introduction of the formyl group in complex molecular architectures. The choice of a specific method depends on the nature of the substrate, the desired regioselectivity, and the overall synthetic strategy. The detailed protocols provided herein offer a practical guide for researchers and professionals in the field of natural product synthesis and drug development.
References
- 1. Rieche formylation - Wikipedia [en.wikipedia.org]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.de [thieme-connect.de]
- 6. Total Synthesis of the Prenylated Indole Alkaloid (±)-Notoamide N via an Electrochemically Mediated Vilsmeier–Haack Formylation of a Chlorinated Indole - Deutsche Digitale Bibliothek [deutsche-digitale-bibliothek.de]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. synarchive.com [synarchive.com]
- 10. orgsyn.org [orgsyn.org]
Formyl Bromide: A Highly Reactive Reagent for the Synthesis of Pharmaceutical Intermediates
Application Note | APN-FB-2025-01
Introduction
Formyl bromide (CHBrO) is a highly reactive and unstable acyl halide that serves as a potent formylating agent in organic synthesis. Due to its inherent instability, it is typically generated in situ for immediate consumption in chemical reactions. This reactivity makes it a valuable tool for the introduction of a formyl group (-CHO) onto various molecular scaffolds, a crucial step in the synthesis of numerous pharmaceutical intermediates. The formyl group is a versatile functional handle that can be readily converted into other functionalities, making it a key building block in the construction of complex drug molecules. This application note details the use of this compound, generated in situ, in the formylation of key heterocyclic compounds that are precursors to a range of therapeutic agents.
Core Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as an electrophilic formylating agent. It participates in reactions analogous to the Vilsmeier-Haack and Gattermann-Koch reactions, providing a pathway to aromatic and heteroaromatic aldehydes. These aldehydes are common intermediates in the synthesis of a wide array of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.
One notable, albeit less common, application is in the N-formylation of amines to protect the amino group during multi-step syntheses. For instance, in the synthesis of the cough suppressant dextromethorphan, formylation of an amine precursor is a key step to prevent side reactions.[1] While other formylating agents are more commonly used, the high reactivity of in situ generated this compound could offer advantages in specific cases.
A significant area of application lies in the formylation of electron-rich heterocyclic systems, such as indoles, which are prevalent scaffolds in many biologically active compounds. The introduction of a formyl group at specific positions on the indole (B1671886) ring is a critical step in the synthesis of various alkaloids and synthetic drugs.
Experimental Protocol: In Situ Generation and Formylation of a Bromo-Indole Derivative
This protocol describes a representative method for the formylation of a bromo-substituted indole, a common precursor for various pharmaceutical agents, using in situ generated this compound. The reaction of a bromide source with a formyl source under appropriate conditions generates the reactive this compound species, which then formylates the indole substrate.
Materials:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxybromide (POBr₃) or another suitable bromide source
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Reflux condenser
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromoindole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
In Situ Generation of Formylating Reagent: While stirring, slowly add phosphorus oxybromide (1.1 eq) to N,N-dimethylformamide (DMF) (3.0 eq) pre-cooled to 0°C in a separate flask to form the Vilsmeier-type reagent, which can be considered a source of electrophilic bromine and a formyl equivalent.
-
Addition to Substrate: Add the freshly prepared formylating reagent dropwise to the cooled solution of 5-bromoindole over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 15 minutes.
-
Neutralization: Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired 5-bromo-1H-indole-3-carbaldehyde.
Quantitative Data Summary
The following table summarizes typical quantitative data for the formylation of 5-bromoindole using an in situ generated formylating reagent. Yields and reaction times can vary depending on the specific bromide source and reaction conditions.
| Parameter | Value | Reference |
| Substrate | 5-Bromoindole | |
| Formylating Agent | In situ generated from POBr₃/DMF | |
| Solvent | Dichloromethane (DCM) | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 2 - 4 hours | |
| Yield of 5-bromo-1H-indole-3-carbaldehyde | 70-85% |
Diagrams
References
Application Notes and Protocols: Palladium-Catalyzed Formylation of Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed formylation of aryl bromides, a critical transformation in the synthesis of aromatic aldehydes. These compounds are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The following sections outline various methodologies, present quantitative data for substrate scope, and offer step-by-step protocols for key reactions.
Application Notes
The palladium-catalyzed formylation of aryl bromides offers a significant advancement over classical methods, which often require harsh conditions and exhibit limited functional group tolerance.[1] Modern catalytic systems provide milder reaction conditions, broader substrate scope, and improved yields. Key to the success of these reactions is the choice of the formylating agent, palladium precursor, ligand, and base.
Several effective methods have been developed, primarily categorized by the source of the formyl group:
-
Syngas (CO/H₂): This is an industrially significant method for the large-scale production of aryl aldehydes.[2][3] The use of di(1-adamantyl)-n-butylphosphine (cataCXium® A) as a ligand has been instrumental in achieving high efficiency under relatively low pressures (5-7 bar).[4][5] The reaction is known for its high atom economy but requires specialized equipment for handling pressurized gases.[5]
-
CO Surrogates: To circumvent the challenges of using gaseous carbon monoxide, various in-situ CO-generating reagents have been developed.
-
Formic Acid: Serves as a convenient, environmentally friendly source of both carbon monoxide and a hydride.[6] This method avoids the need for high-pressure equipment and has been shown to be effective for aryl iodides, with potential for extension to aryl bromides.[6]
-
Paraformaldehyde: Can be used as a solid, stable source of carbon monoxide in the presence of a suitable palladium catalyst and a silane (B1218182) reducing agent.[7][8]
-
tert-Butyl Isocyanide: This reagent, in combination with a hydride donor like triethylsilane (Et₃SiH), offers a mild and efficient route to aromatic aldehydes.[1][9] The reaction proceeds through isocyanide insertion followed by reduction and tolerates a wide range of functional groups.[1]
-
-
Carbon Dioxide (CO₂): Emerging methods utilize CO₂ as a renewable C1 source for formylation, often in the presence of a silane reductant like poly(methylhydrosiloxane) (B7799882) (PMHS).[10][11] This approach is environmentally attractive but is a developing area of research.[12]
The choice of phosphine (B1218219) ligand is critical for reaction efficiency. Bulky, electron-rich ligands, such as cataCXium® A and JohnPhos, are often employed to promote the key steps of the catalytic cycle, including oxidative addition and reductive elimination.[1][4][13]
Catalytic Cycle Overview
The generally accepted mechanism for the palladium-catalyzed formylation of aryl bromides using syngas involves a series of key steps: oxidative addition of the aryl bromide to a Pd(0) complex, migratory insertion of carbon monoxide to form an acylpalladium intermediate, and subsequent hydrogenolysis of the acylpalladium species by a hydride source to release the aldehyde product and regenerate the active Pd(0) catalyst.[14][15] The base plays a crucial role in the regeneration of the Pd(0) catalyst.[14][16]
Data Presentation
Table 1: Formylation of Various Aryl Bromides using Syngas (CO/H₂) with Pd(OAc)₂/cataCXium® A
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybenzaldehyde | >99 |
| 2 | 4-Bromotoluene | 4-Methylbenzaldehyde | 98 |
| 3 | Bromobenzene | Benzaldehyde | 96 |
| 4 | 4-Bromobenzonitrile | 4-Cyanobenzaldehyde | 95 |
| 5 | 4-Bromobenzotrifluoride | 4-(Trifluoromethyl)benzaldehyde | 92 |
| 6 | 2-Bromonaphthalene | 2-Naphthaldehyde | 97 |
| 7 | 3-Bromopyridine | Pyridine-3-carbaldehyde | 85 |
Conditions: Pd(OAc)₂ (0.25 mol%), cataCXium® A (0.75 mol%), TMEDA (1.5 equiv.), Toluene (B28343), 100 °C, 5-7 bar CO/H₂ (1:1), 16 h.[4]
Table 2: Formylation of Aryl Halides using tert-Butyl Isocyanide and Et₃SiH
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybenzaldehyde | 92 |
| 2 | 4-Bromotoluene | 4-Methylbenzaldehyde | 88 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorobenzaldehyde | 85 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)benzaldehyde | 75 |
| 5 | 4-Bromobenzonitrile | 4-Cyanobenzaldehyde | 68 |
| 6 | Methyl 4-bromobenzoate | Methyl 4-formylbenzoate | 82 |
| 7 | 4'-Bromoacetophenone | 4-Acetylbenzaldehyde | 78 |
Conditions: Pd(OAc)₂ (2 mol%), JohnPhos (4 mol%), Na₂CO₃ (2 equiv.), tert-butyl isocyanide (1.5 equiv.), Et₃SiH (3 equiv.), DMF, 65 °C, 12 h.[1]
Experimental Protocols
Protocol 1: General Procedure for the Formylation of Aryl Bromides using Syngas (CO/H₂) with Pd(OAc)₂/cataCXium® A
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Di(1-adamantyl)-n-butylphosphine (cataCXium® A)
-
Aryl bromide
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous toluene
-
Syngas (1:1 mixture of CO and H₂)
-
Autoclave reactor equipped with a magnetic stirrer and gas inlet
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dried autoclave reactor under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.0025 mmol, 0.25 mol%), cataCXium® A (0.0075 mmol, 0.75 mol%), and the aryl bromide (1.0 mmol).
-
Add anhydrous toluene (5 mL) followed by TMEDA (1.5 mmol, 1.5 equiv.).
-
Seal the autoclave and purge with syngas three times.
-
Pressurize the reactor with syngas to 5-7 bar.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.
-
Open the reactor and dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aromatic aldehyde.
Protocol 2: General Procedure for the Formylation of Aryl Halides using tert-Butyl Isocyanide and Et₃SiH
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
(2-Biphenyl)di-tert-butylphosphine (JohnPhos)
-
Aryl halide
-
Sodium carbonate (Na₂CO₃)
-
tert-Butyl isocyanide
-
Triethylsilane (Et₃SiH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), JohnPhos (0.04 mmol, 4 mol%), and Na₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Add the aryl halide (1.0 mmol) and anhydrous DMF (5 mL).
-
Add tert-butyl isocyanide (1.5 mmol, 1.5 equiv.) and Et₃SiH (3.0 mmol, 3.0 equiv.) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 65 °C with stirring for 12 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aromatic aldehyde.
Visualizations
References
- 1. Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Continuous‐flow Synthesis of Aryl Aldehydes by Pd‐catalyzed Formylation of Aryl Bromides Using Carbon Monoxide and Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. impact.ornl.gov [impact.ornl.gov]
- 11. An Efficient and General Method for Formylation of Aryl Bromides with CO2 and Poly(methylhydrosiloxane). | Semantic Scholar [semanticscholar.org]
- 12. jchemlett.com [jchemlett.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-catalyzed formylation of aryl bromides: elucidation of the catalytic cycle of an industrially applied coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Formyl Group as a Versatile Protecting Strategy in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realms of natural product synthesis and drug development, the judicious use of protecting groups is paramount. A protecting group transiently masks a reactive functional group, preventing its unintended participation in a chemical transformation elsewhere in the molecule. The formyl group (-CHO) serves as a simple, yet effective, protecting group for alcohols, amines, and thiols.
Historically, highly reactive formylating agents such as formyl bromide have been of theoretical interest. However, this compound is a notably unstable and highly reactive intermediate, making it impractical for routine laboratory use as a protecting group reagent.[1] Its application is largely confined to in situ generation for specialized, often gas-phase, spectroscopic studies. Consequently, the broader application of the formyl protecting group in synthesis relies on more stable and manageable "this compound equivalents." These reagents provide a controlled source of the formyl electrophile, enabling the efficient protection of various functional groups.
This document provides a comprehensive overview of the use of the formyl group in protection strategies, detailing the application of practical formylating agents and subsequent deprotection protocols.
The Formyl Group in Protection Chemistry
The formyl group offers several advantages as a protecting group:
-
Small Size: Its minimal steric bulk is often advantageous in complex molecular architectures.
-
Stability: Formyl groups are generally stable to a range of reaction conditions.
-
Orthogonality: The removal of a formyl group can often be achieved under conditions that do not affect other common protecting groups, allowing for selective deprotection.[2][3][4][5][6]
A typical protection-deprotection workflow is illustrated below.
Caption: General workflow for the use of a protecting group.
Data Presentation: Formylation and Deprotection Conditions
The following tables summarize various conditions for the formylation of alcohols, amines, and thiols, as well as the corresponding deprotection methods.
Table 1: Formylation of Alcohols (O-Formylation)
| Formylating Agent/System | Substrate Scope | Typical Conditions | Reaction Time | Yield (%) | Reference(s) |
| Acetic Formic Anhydride (B1165640) | Primary & Secondary Alcohols | Neat or in an inert solvent (e.g., THF), often at low temperatures (-20 °C to RT) | 15 min - 2 h | 90-100 | [7] |
| Formic Acid / DCC | Primary & Secondary Alcohols | Inert solvent (e.g., CH2Cl2), RT | 1 - 5 h | 85-95 | [8] |
| Formic Acid / EDAC | Primary & Secondary Alcohols | Inert solvent (e.g., CH2Cl2), with a base (e.g., DMAP), RT | 2 - 6 h | 80-95 | [9] |
| Ethyl Formate (B1220265) / Catalyst | Primary & Secondary Alcohols | Reflux with catalyst (e.g., Amberlyst-15, Cu(NO3)2) | 1 - 8 h | 75-95 | [1][10] |
| Chloral / K2CO3 | Primary & Secondary Alcohols | Acetone, RT | 30 min - 2 h | 85-98 | [11] |
Table 2: Formylation of Amines (N-Formylation)
| Formylating Agent/System | Substrate Scope | Typical Conditions | Reaction Time | Yield (%) | Reference(s) |
| Acetic Formic Anhydride | Primary & Secondary Amines, Amino Acids | In situ from formic acid and acetic anhydride, -20 °C to RT | < 15 min | 97-100 | [7] |
| Formic Acid (neat) | Primary & Secondary Amines | Solvent-free, 80 °C | 1 - 10 h | 85-98 | [7] |
| Formic Acid / Na-formate | Primary & Secondary Amines | Solvent-free, RT | < 8 h | 90-98 | [12] |
| Vilsmeier Reagent (DMF/POCl3) | Electron-rich Aromatics, Heterocycles | DMF as solvent and reagent, POCl3, 0 °C to RT | 1 - 4 h | 70-90 | [8] |
| 2,2,2-Trifluoroethyl Formate | Primary & Secondary Amines | Neat or in THF, RT | 1 - 12 h | 85-98 | [13] |
Table 3: Formylation of Thiols (S-Formylation)
| Formylating Agent/System | Substrate Scope | Typical Conditions | Reaction Time | Yield (%) | Reference(s) |
| Acetic Formic Anhydride | Primary & Secondary Thiols | Inert solvent (e.g., THF), RT | 1 - 3 h | 80-95 | [14][15] |
| Formic Acid / DCC | Primary & Secondary Thiols | Inert solvent (e.g., CH2Cl2), RT | 2 - 6 h | 75-90 | |
| N-Formylsaccharin | Primary & Secondary Thiols | Aprotic solvent (e.g., CH2Cl2), RT | 30 min - 2 h | 85-95 | [16] |
Table 4: Deprotection of Formyl Groups
| Protected Group | Deprotection Reagent/System | Typical Conditions | Substrate Scope | Reference(s) |
| Formate Ester (O-CHO) | K2CO3 / MeOH or NaBH4 / EtOH | Methanol (B129727), RT or Ethanol, RT | General | [11] |
| Formamide (B127407) (N-CHO) | HCl / H2O or MeOH | Aqueous or methanolic HCl, reflux | General | [17] |
| Formamide (N-CHO) | Hydrazine (B178648) (N2H4) | Anhydrous, vapor phase, -5 °C to 20 °C | Peptides | [18] |
| Formamide (N-CHO) | Hydroxylamine (NH2OH·HCl) | Methanol, 50-70 °C | Amino acid esters | [19] |
| Trp(For) in Peptides | HF / DMS / p-thiocresol | Low temperature (-5 to 0 °C) | Peptides | [20][21] |
| Thioformate (S-CHO) | NaOMe / MeOH or NH3 / MeOH | Methanol, RT | General | [14] |
Experimental Protocols
Protocol 1: O-Formylation of a Primary Alcohol using Acetic Formic Anhydride
This protocol describes the formylation of a primary alcohol using acetic formic anhydride generated in situ.
Materials:
-
Primary alcohol (1.0 equiv)
-
Formic acid (≥95%, 1.5 equiv)
-
Acetic anhydride (1.2 equiv)
-
Pyridine (B92270) (1.5 equiv)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) and pyridine (1.5 equiv) in anhydrous diethyl ether or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare the acetic formic anhydride by slowly adding acetic anhydride (1.2 equiv) to formic acid (1.5 equiv) at 0 °C with stirring. Allow the mixture to stir for 15-20 minutes at this temperature.
-
Slowly add the freshly prepared acetic formic anhydride solution to the alcohol solution at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO3, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired formate ester.
Caption: Mechanism of alcohol formylation using acetic formic anhydride.
Protocol 2: N-Formylation of a Primary Amine using Formic Acid
This protocol describes a simple and environmentally friendly method for the N-formylation of primary amines.[7]
Materials:
-
Primary amine (1.0 equiv)
-
Formic acid (≥95%, 5.0 equiv)
Procedure:
-
In a round-bottom flask, add the primary amine (1.0 equiv).
-
Add formic acid (5.0 equiv) to the amine.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-10 hours, depending on the substrate.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess formic acid under reduced pressure.
-
The crude formamide can often be used without further purification. If necessary, purify by recrystallization or column chromatography.
Protocol 3: Deprotection of a Formate Ester (Deformylation)
This protocol describes the basic hydrolysis of a formate ester to regenerate the alcohol.
Materials:
-
Formate ester (1.0 equiv)
-
Methanol
-
Potassium carbonate (K2CO3, 1.5 equiv)
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the formate ester (1.0 equiv) in methanol in a round-bottom flask.
-
Add potassium carbonate (1.5 equiv) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is usually complete within 1-4 hours.
-
Once the reaction is complete, add water to dissolve the solids.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the deprotected alcohol.
Caption: Mechanism for the deprotection of a formate ester.
Conclusion
While this compound itself is too reactive for general use as a protecting group reagent, the formyl group remains a valuable tool in the synthetic chemist's arsenal. A variety of stable and efficient "this compound equivalents" are available for the protection of alcohols, amines, and thiols. The choice of formylating agent and reaction conditions can be tailored to the specific substrate and the overall synthetic strategy. The subsequent removal of the formyl group can be achieved under a range of conditions, often with high selectivity, underscoring the versatility of this protecting group in modern organic synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orthogonality in organic, polymer, and supramolecular chemistry: from Merrifield to click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. tcichemicals.com [tcichemicals.com]
- 17. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups - Google Patents [patents.google.com]
- 18. Removal of N-terminal formyl groups and deblocking of pyrrolidone carboxylic acid of proteins with anhydrous hydrazine vapor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
- 20. Improved deprotection in solid phase peptide synthesis: deprotection of Ni-formyl-tryptophan to tryptophan in low concentrations of HF in Me2S–p- thiocresol mixtures - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Handling and storage of unstable acyl halides like formyl bromide
Technical Support Center: Unstable Acyl Halides
Welcome to the Technical Support Center for Unstable Acyl Halides. This resource is designed for researchers, scientists, and drug development professionals working with highly reactive reagents like formyl bromide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during handling, storage, and experimentation.
Frequently Asked Questions (FAQs)
A1: this compound is a highly unstable compound.[1] Like its counterpart, formyl chloride, it is not stable at room temperature and tends to decompose.[1][2] The primary decomposition pathways include breaking down into carbon monoxide (CO) and hydrogen bromide (HBr).[1] Due to this inherent instability, it is not isolated, stored, or sold commercially. Instead, it is typically generated in situ, meaning it is created directly within the reaction mixture where it will be used.[1]
Q2: What are the primary decomposition pathways for unstable acyl halides like this compound?
A2: The main decomposition routes for this compound are:
-
Decarbonylation: The molecule breaks down to release carbon monoxide (CO) and hydrogen bromide (HBr).[1]
-
Hydrolysis: It reacts rapidly with any trace of moisture (water) to form formic acid and hydrogen bromide.[3][4] Like other acyl halides, this reaction is a vigorous nucleophilic acyl substitution.[3]
-
Photolytic Cleavage: It may be prone to cleavage by light, which can generate formyl and bromine radicals.[1]
Q3: How does the reactivity of acyl halides compare to other carboxylic acid derivatives?
A3: Acyl halides are the most reactive among the common carboxylic acid derivatives.[4][5] Their high reactivity is due to the halide being an excellent leaving group and the carbonyl carbon being highly electrophilic.[5] The general order of reactivity is:
Acyl Halide > Acid Anhydride > Ester ≈ Carboxylic Acid > Amide [6]
This high reactivity makes them excellent acylating agents but also contributes to their instability and challenging handling requirements.[3][7]
Q4: What general precautions should I take when handling any reactive acyl halide?
A4: Due to their high reactivity, corrosivity, and reaction with water, strict safety protocols are mandatory.[7][8]
-
Work in a Fume Hood: Always handle acyl halides in a well-ventilated chemical fume hood to avoid inhaling corrosive fumes.[8][9]
-
Use Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[8]
-
Maintain Anhydrous Conditions: Acyl halides react violently with water.[7] All glassware must be oven- or flame-dried, and anhydrous solvents must be used.[10] Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).[4][11]
-
Use Proper Transfer Techniques: Use syringes or cannulas for transferring the liquid under an inert atmosphere to prevent exposure to air and moisture.[12]
Troubleshooting Guide
Problem 1: My formylation reaction is failing or showing very low yield.
This is a common issue when using an in situ generated or a stored (short-term) unstable acyl halide.
| Potential Cause | Troubleshooting Step | Explanation |
| Reagent Decomposition | Verify the purity of precursors if generating the acyl halide in situ. If using a stored acyl halide, consider re-purifying it by distillation immediately before use.[10] | The acyl halide may have decomposed due to exposure to moisture or elevated temperatures.[1][10] Hydrolysis converts it to the unreactive carboxylic acid. |
| Presence of Moisture | Ensure all glassware is rigorously dried (flame-dried under vacuum is best). Use freshly distilled anhydrous solvents. Dry all other reagents thoroughly.[10] | Acyl halides react readily with water. Trace amounts of moisture will consume the reagent, drastically reducing the yield.[10][13] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions are sluggish and require heating, while others need low temperatures (e.g., 0 °C or below) to prevent side reactions and decomposition.[10] | Temperature control is critical. Excess heat can promote decomposition or unwanted elimination reactions.[1][10] |
| Base Incompatibility | If a base is used to scavenge HCl, ensure it is non-nucleophilic (e.g., pyridine, triethylamine).[3] Use of a nucleophilic base can lead to competitive side reactions. | The base's role is to neutralize the HCl byproduct.[3] If it attacks the acyl halide, it reduces the yield of the desired product. |
Problem 2: I observe unexpected side products in my reaction.
The high reactivity of acyl halides can sometimes lead to unintended reaction pathways.
| Potential Cause | Troubleshooting Step | Explanation |
| Over-acylation | Use precise stoichiometry. Add the acyl halide slowly and dropwise to the nucleophile solution to avoid localized high concentrations.[10] | If your substrate has multiple reactive sites (e.g., diols, diamines), an excess of the acyl halide can lead to multiple acylations.[10] |
| Elimination Reactions | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. | With substrates like secondary or tertiary alcohols, elimination can compete with the desired substitution reaction, especially at higher temperatures.[10] |
| Reaction with Solvent | Choose an inert solvent. Ethereal (e.g., THF, diethyl ether) or hydrocarbon (e.g., hexane, toluene) solvents are common. Avoid protic solvents like alcohols unless they are the intended reactant. | The acyl halide can react with nucleophilic solvents. |
Data Summary
Table 1: Factors Affecting the Stability of this compound
| Factor | Effect on Stability | Rationale |
| Temperature | Stability decreases significantly as temperature increases.[1] | Higher thermal energy promotes decomposition pathways like decarbonylation. Formyl chloride, a similar compound, is only stable below -60 °C.[1] |
| Moisture | Rapidly decomposes in the presence of moisture.[1] | Undergoes vigorous hydrolysis to form formic acid and HBr.[3] |
| Light | Prone to photolytic cleavage.[1] | UV light can initiate radical decomposition pathways. |
| Presence of Bases | Can accelerate decomposition or side reactions. | Bases can catalyze decomposition or react directly with the acyl halide. |
Experimental Protocols
Protocol 1: General Procedure for Short-Term Storage and Handling of a Reactive Acyl Halide
This protocol is for acyl halides that are stable enough to be purified and stored for short periods.
-
Purification: Purify the acyl halide by fractional distillation under an inert atmosphere (N₂ or Ar).[10] Ensure the distillation apparatus is completely dry. Collect the fraction boiling at the correct temperature.[10]
-
Storage Container: Store the purified liquid in a clean, dry glass bottle equipped with a PTFE-lined cap or a glass stopper.[14] For frequent use, transfer a smaller quantity to a separate "working" bottle to protect the main stock from repeated exposure.[14]
-
Storage Conditions: Store the container in a cool, dry, and dark place, such as a desiccator inside a freezer rated for chemical storage.[11] The headspace of the container should be flushed with an inert gas.[14]
-
Handling for Reaction: a. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface. b. Conduct all transfers under an inert atmosphere using a syringe or cannula. c. Add the acyl halide dropwise to the cooled reaction mixture containing the nucleophile to control the exothermic reaction.[10]
Protocol 2: Example of In Situ Generation of this compound
This compound can be generated in the gas phase for spectroscopic studies via the reaction of the formyl radical with bromine.[1] This illustrates the principle of in situ generation.
-
Precursors: The primary precursors are formaldehyde (B43269) (HCHO) and molecular bromine (Br₂).[1]
-
Initiation: The reaction is initiated by the photolysis of bromine gas (Br₂) with UV light to generate bromine radicals (Br•).[1]
-
Radical Reaction: The bromine radicals react with formaldehyde to produce the formyl radical (HCO•) and hydrogen bromide (HBr).[1]
-
Formation: The formyl radical then reacts with another molecule of Br₂ to generate this compound (HCOBr) and a bromine radical, continuing the chain reaction.[1]
-
Control: The concentrations of the precursors are carefully controlled to optimize the yield of this compound for immediate analysis or reaction.[1]
Visualizations
Caption: Workflow for the safe handling of a reactive acyl halide.
Caption: Decision tree for troubleshooting formylation reactions.
Caption: Primary decomposition pathways for this compound.
References
- 1. This compound | 7726-11-6 | Benchchem [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 21.4 Chemistry of Acid Halides - Organic Chemistry | OpenStax [openstax.org]
- 4. Reactivity of acyl halides [qorganica.es]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Acyl Halides, Sulfonyl Halides, and Chloroformates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Stabilization of Reactive Acyl Bromides
Welcome to the Technical Support Center for the stabilization and handling of reactive acyl bromides. This resource is designed for researchers, scientists, and professionals in drug development who work with these highly reactive but synthetically valuable compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their storage and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of acyl bromide degradation?
A1: The most common signs of acyl bromide degradation include:
-
Fuming upon opening the container: This is a result of the acyl bromide reacting with atmospheric moisture to produce hydrogen bromide (HBr) gas.[1]
-
Color change: Pure acyl bromides are typically colorless to light yellow.[1][2][3] A change to a darker yellow or brownish color can indicate decomposition, potentially due to the formation of free bromine.[2]
-
Cloudy appearance or formation of a precipitate: This may occur due to the formation of the corresponding carboxylic acid from hydrolysis, which might have lower solubility in the acyl bromide or the solvent.[1]
-
Loss of reactivity: A noticeable decrease in the yield of your desired product in a reaction is a strong indicator that the acyl bromide has degraded.
Q2: What is the main cause of acyl bromide instability?
A2: The primary cause of instability is their high reactivity towards nucleophiles, especially water. Hydrolysis is the most common degradation pathway, where the acyl bromide reacts with water to form the corresponding carboxylic acid and hydrobromic acid (HBr).[1][4] This reaction is often autocatalytic, as the generated HBr can promote further degradation. Acyl bromides are generally more reactive and thus more sensitive to moisture than their acyl chloride counterparts.[5][6]
Q3: How should I properly store my acyl bromides to maximize their shelf life?
A3: To maximize the shelf life of acyl bromides, it is crucial to store them under strictly anhydrous conditions. Key storage recommendations include:
-
Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.
-
Tightly Sealed Containers: Use containers with tight-fitting seals to prevent the ingress of atmospheric moisture. For long-term storage, consider sealing glass ampoules under vacuum or an inert atmosphere.
-
Cool and Dry Location: Store in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[3] Refrigeration is often recommended, but ensure the container is sealed tightly to prevent condensation upon removal.
-
Material Compatibility: Store in glass or other non-reactive containers. Avoid contact with metals that can be corroded by HBr.
Q4: Are there any chemical stabilizers I can add to my acyl bromide?
A4: While the most effective stabilization method is the strict exclusion of moisture, the addition of certain chemical agents can help to prolong shelf life by neutralizing acidic byproducts that catalyze decomposition.
-
Acid Scavengers: Non-nucleophilic bases, also known as "proton sponges" or acid scavengers, can be used to neutralize the HBr formed during hydrolysis. Hindered amines, such as 2,6-di-tert-butylpyridine, are a potential option as their steric bulk prevents them from reacting directly with the acyl bromide.
-
Lewis Acid Scavengers: For some halogenated compounds, zeolites have been used as acid scavengers. Their porous structure can trap acidic byproducts.
It is important to note that any additive must be non-nucleophilic to avoid reacting with the acyl bromide itself. The compatibility and effectiveness of any stabilizer should be experimentally verified for your specific acyl bromide and application.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of acyl bromides.
Issue 1: The acyl bromide has developed a yellow or brown color.
| Possible Cause | Solution |
| Minor decomposition due to light exposure or trace impurities. | For many applications, a slight discoloration may not significantly impact reactivity. However, for high-purity requirements, the acyl bromide can be purified by distillation under reduced pressure. |
| Significant degradation leading to the formation of free bromine. | If the discoloration is significant, it is a strong indicator of substantial decomposition. It is recommended to either purify the acyl bromide by distillation or to use a fresh batch for your reaction. |
Issue 2: Low or no yield in a reaction using the acyl bromide.
| Possible Cause | Solution |
| Hydrolysis of the acyl bromide. | This is the most common cause of reaction failure. Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and run the reaction under a dry, inert atmosphere (nitrogen or argon). |
| Degradation during storage. | The acyl bromide may have degraded during storage. Before use, it is good practice to check for signs of degradation (fuming, discoloration). If degradation is suspected, consider purifying the acyl bromide by distillation or using a fresh bottle. |
| Incompatibility with the solvent. | While acyl bromides are soluble in many common aprotic organic solvents like ether, chloroform, and benzene, ensure the solvent is rigorously dried and free of reactive impurities.[7] |
Issue 3: An unknown peak appears in the GC-MS or NMR analysis of the acyl bromide after storage.
| Possible Cause | Solution |
| Formation of the corresponding carboxylic acid due to hydrolysis. | In GC-MS, look for the mass corresponding to the carboxylic acid. In ¹H NMR, the carboxylic acid proton will appear as a broad singlet, typically downfield. |
| Formation of the corresponding anhydride (B1165640). | The anhydride can form from the reaction of the acyl bromide with the carboxylic acid byproduct of hydrolysis. Check for the characteristic symmetric anhydride structure and corresponding mass in your analytical data. |
Quantitative Stability Data
| Acyl Halide | General Reactivity | Relative Rate of Hydrolysis |
| Acyl Iodide | Most Reactive | Fastest |
| Acyl Bromide | Very Reactive | Fast |
| Acyl Chloride | Reactive | Moderate |
| Acyl Fluoride | Least Reactive | Slowest |
Note: This table represents a general trend. Actual rates will vary depending on the specific acyl group and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Handling and Dispensing Acyl Bromides
This protocol outlines the best practices for handling reactive acyl bromides to minimize degradation.
-
Preparation:
-
Ensure all glassware (syringes, needles, flasks) is thoroughly dried in an oven at >100 °C for several hours and cooled in a desiccator or under a stream of dry inert gas.
-
Use a new, sealed bottle of anhydrous solvent. If using a previously opened bottle, ensure it has been stored properly over molecular sieves.
-
-
Inert Atmosphere:
-
Conduct all manipulations under a positive pressure of a dry, inert gas such as nitrogen or argon. This can be achieved using a Schlenk line or a glove box.
-
-
Dispensing:
-
Warm the acyl bromide container to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Use a dry syringe or cannula to transfer the required amount of the liquid acyl bromide.
-
If the acyl bromide is a solid, transfer it quickly in a glove box or under a strong flow of inert gas.
-
-
After Use:
-
Flush the headspace of the original container with inert gas before resealing tightly.
-
Clean any equipment that has come into contact with the acyl bromide promptly, being mindful that it will react with water or alcohols used for cleaning.
-
Protocol 2: Accelerated Stability Study for Acyl Bromides
This protocol provides a framework for assessing the stability of an acyl bromide under elevated temperature conditions.
-
Sample Preparation:
-
In a controlled inert atmosphere (glove box), dispense 1 mL aliquots of the fresh acyl bromide into several small, flame-dried glass vials.
-
For testing the effect of a stabilizer, prepare a stock solution of the stabilizer in the acyl bromide and aliquot as above.
-
Seal the vials tightly with caps (B75204) containing a chemically resistant septum.
-
-
Storage Conditions:
-
Place the vials in a temperature-controlled oven at a constant elevated temperature (e.g., 40 °C or 54 °C).[8]
-
Store a control set of vials at a lower temperature (e.g., 4 °C).
-
-
Time Points:
-
Withdraw one vial from the oven at predetermined time intervals (e.g., 0, 1, 3, 7, and 14 days).[8]
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
Immediately analyze the sample for purity using a validated analytical method such as GC-MS or quantitative NMR (qNMR).
-
GC-MS Method:
-
Prepare a calibration curve using standards of the pure acyl bromide and its expected primary degradation product (the corresponding carboxylic acid).
-
Dilute a small aliquot of the sample from the stability vial in a dry, aprotic solvent.
-
Inject the sample into the GC-MS and quantify the amount of acyl bromide remaining and the amount of degradation product formed.
-
-
qNMR Method:
-
Prepare the sample by dissolving a known amount in a deuterated solvent containing a known amount of an internal standard.
-
Acquire the ¹H NMR spectrum and determine the purity of the acyl bromide by comparing the integration of a characteristic acyl bromide peak to the integration of the internal standard peak.
-
-
-
Data Analysis:
-
Plot the percentage of remaining acyl bromide against time for each temperature.
-
This data can be used to estimate the shelf life of the acyl bromide under different storage conditions.
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to the stabilization of acyl bromides.
Caption: Workflow for Handling Acyl Bromides.
Caption: Troubleshooting Low Reaction Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetyl bromide | CH3COBr | CID 10482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 506-96-7 CAS | ACETYL BROMIDE | Acid Halides | Article No. 00547 [lobachemie.com]
- 4. fiveable.me [fiveable.me]
- 5. savemyexams.com [savemyexams.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 506-96-7 CAS MSDS (Acetyl bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. epa.gov [epa.gov]
Common side reactions and byproducts in formyl bromide chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of formyl bromide and its chemistry. Due to its inherent instability, this compound is a challenging reagent, and this guide aims to address common issues encountered during its in situ generation and application in formylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
This compound (CHBrO) is a highly reactive organic compound classified as an acyl bromide. Its high reactivity stems from the electrophilic nature of the carbonyl carbon and the presence of a good leaving group, the bromide ion. However, this reactivity also contributes to its significant instability, particularly at temperatures above 0°C and in the presence of moisture.[1] Consequently, this compound is almost exclusively generated in situ for immediate consumption in a reaction.
Q2: What are the main decomposition pathways for this compound?
This compound is susceptible to several decomposition pathways, primarily:
-
Decarbonylation: Thermal decomposition, especially at elevated temperatures, leads to the formation of carbon monoxide (CO) and hydrogen bromide (HBr).[1]
-
Hydrolysis: In the presence of moisture, this compound rapidly hydrolyzes to formic acid and hydrogen bromide.[1]
-
Photolytic Cleavage: Exposure to UV light can induce homolytic cleavage of the C-Br bond, generating formyl and bromine radicals.[1]
Q3: What are the most common side reactions when using formylating agents in reactions with phenols?
When formylating phenols, several side reactions can occur, leading to a mixture of products and reduced yield of the desired compound. The most prevalent side reactions include:
-
Di-formylation: Especially in phenols with multiple activated positions (e.g., both ortho positions available), the introduction of a second formyl group can occur.[2]
-
Polymerization/Resin Formation: Under acidic or basic conditions, formaldehyde (B43269) or its equivalents can react with phenols to form phenol-formaldehyde resins, leading to the formation of polymeric byproducts.[2]
-
Ortho vs. Para Isomerization: In many formylation reactions of phenols, such as the Reimer-Tiemann reaction, a mixture of ortho and para isomers is often obtained.[3][4]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Formylated Product
A low or nonexistent yield of the formylated product is a common issue. The following troubleshooting guide provides a systematic approach to identify and resolve the problem.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low product yield in formylation reactions.
Issue 2: Formation of Multiple Unexpected Byproducts
The presence of multiple byproducts can complicate purification and reduce the overall efficiency of the reaction.
Troubleshooting Byproduct Formation
| Potential Cause | Recommended Solutions |
| Impure Starting Materials | Purify all starting materials and ensure solvents are anhydrous. |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature. Lower temperatures often increase selectivity, while higher temperatures may be required for less reactive substrates. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. For example, in the Duff reaction, reducing the amount of hexamethylenetetramine (HMTA) can favor mono-formylation over di-formylation.[2] |
| Prolonged Reaction Time | Monitor the reaction progress using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed to prevent further reactions of the product. |
| Reaction with Solvent | Ensure the solvent is inert under the reaction conditions. |
Issue 3: Controlling Regioselectivity in Phenol (B47542) Formylation (Ortho vs. Para)
Achieving high regioselectivity for either the ortho or para product is a common challenge in phenol formylation.
Factors Influencing Ortho vs. Para Selectivity in the Reimer-Tiemann Reaction
| Factor | Influence on Selectivity |
| Solvent | The choice of solvent can influence the ortho/para ratio.[3] |
| Counter-ion of the Base | The nature of the cation from the base can affect the transition state and thus the regioselectivity.[5] |
| Steric Hindrance | Bulky substituents on the phenol ring can hinder ortho-substitution, favoring the para product. |
| Reaction Temperature | Temperature can affect the kinetic vs. thermodynamic control of the reaction, thereby influencing the isomer ratio. |
Quantitative Data on Regioselectivity in the Reimer-Tiemann Reaction
| Phenolic Substrate | Base | Solvent | Temperature (°C) | Ortho:Para Ratio | Reference |
| Phenol | NaOH | Water/CHCl₃ | 70 | ~2:1 | [3][5] |
| p-Cresol | KOH | Ethanol/CHCl₃ | 60-65 | Only ortho | Organic Syntheses, Coll. Vol. 3, p.463 (1955) |
| Guaiacol | NaOH | Water/CHCl₃ | 70 | Predominantly 4-hydroxy-3-methoxybenzaldehyde | [1] |
Experimental Protocols
In-situ Generation of this compound via Photolysis
This protocol describes the laboratory-scale in situ generation of this compound from formaldehyde and bromine via photolysis for spectroscopic studies or immediate use in a reaction.
Materials:
-
Formaldehyde (HCHO)
-
Bromine (Br₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Photolysis setup with a suitable UV lamp
-
Gas-phase reaction cell or a reaction vessel transparent to UV light
-
FTIR or other suitable analytical instrument for monitoring
Procedure:
-
System Preparation: Ensure the entire apparatus is clean, dry, and purged with an inert gas to remove oxygen and moisture.
-
Precursor Introduction: Introduce a gaseous mixture of formaldehyde and bromine into the reaction cell. The partial pressures of the reactants should be carefully controlled to achieve the desired stoichiometry.
-
Photolysis: Initiate the reaction by irradiating the mixture with a UV lamp. The wavelength should be chosen to selectively dissociate bromine molecules into bromine radicals.
-
Reaction Monitoring: Monitor the formation of this compound and the consumption of reactants in real-time using a suitable analytical technique such as FTIR spectroscopy.
-
Immediate Use: The in situ generated this compound should be used immediately in the subsequent reaction step by introducing the substrate directly into the reaction mixture.
Reaction Pathway for In-situ Generation of this compound
Caption: The photochemical pathway for the in situ generation of this compound.
General Protocol for the Formylation of a Phenol using the Duff Reaction
This protocol provides a general procedure for the ortho-formylation of phenols using hexamethylenetetramine (HMTA).
Materials:
-
Phenolic substrate
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
Anhydrous solvent (e.g., glacial acetic acid)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenolic substrate in the chosen anhydrous solvent.
-
Reagent Addition: Add hexamethylenetetramine to the solution. The stoichiometry of HMTA to the phenol is crucial for controlling mono- vs. di-formylation. For mono-formylation, a 1:1 or slightly higher ratio of HMTA to phenol is often used.
-
Acid Catalyst: Carefully add the acid catalyst (e.g., TFA) to the reaction mixture.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90-100°C) and stir for the required time. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water and an appropriate organic solvent (e.g., ethyl acetate) for extraction.
-
Purification: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data on Stoichiometry Control in the Duff Reaction
| Phenolic Substrate | HMTA:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Product Yield (%) | Reference |
| 2,4-Di-tert-butylphenol | 1.2:1 | ~70 | <5 | [2] |
| 2,4-Di-tert-butylphenol | 2.5:1 | ~20 | ~50 | [2] |
| Mesitol | 1.1:1 | 85 | 0 | J. Org. Chem. 1985, 50, 23, 4615–4621 |
This technical support center provides a starting point for troubleshooting common issues in this compound chemistry. For more specific applications and complex substrates, further optimization of reaction conditions will likely be necessary. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. organic chemistry - ortho/para-Selectivity in the Reimer-Tiemann Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Formyl Bromide Purification
Disclaimer: Formyl bromide is a highly reactive and unstable compound. All handling and purification procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. All glassware must be scrupulously dried, and all operations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying crude this compound?
A1: The main challenge is the inherent instability of this compound. It readily decomposes, especially in the presence of heat or moisture, into hydrogen bromide (HBr) and carbon monoxide (CO).[1] This makes standard purification techniques like atmospheric distillation unsuitable. Furthermore, its high reactivity means it can react with any nucleophilic impurities or even the surface of the purification apparatus.
Q2: What are the likely impurities in my crude this compound?
A2: The impurities will depend on the synthetic route used. Common impurities may include:
-
Unreacted Starting Materials: e.g., formaldehyde, bromine, dibromomethane.[1]
-
Reagents from Synthesis: e.g., phosphorus tribromide (PBr₃) if used.
-
Decomposition Products: Primarily hydrogen bromide (HBr) and carbon monoxide (CO).[1]
-
Hydrolysis Product: Formic acid, from reaction with trace moisture.
Q3: Can I use distillation to purify this compound?
A3: Standard atmospheric distillation is not recommended due to the high temperatures required, which would lead to significant decomposition. Low-temperature vacuum distillation is the most viable distillation technique. By reducing the pressure, the boiling point is lowered, minimizing thermal decomposition.[2]
Q4: Are there any non-distillation methods to purify this compound?
A4: Given its low boiling point and high reactivity, non-distillation methods like recrystallization are generally not feasible. However, a pre-distillation wash with a non-reactive, immiscible solvent under strict anhydrous conditions could potentially remove some impurities. Washing with aqueous solutions (e.g., sodium bicarbonate) to remove acidic impurities is extremely risky due to rapid hydrolysis and is not recommended.
Q5: How can I assess the purity of my this compound?
A5: Purity assessment is challenging due to the compound's instability. The following methods can be considered:
-
Infrared (IR) Spectroscopy: To identify the characteristic C=O stretch of the acyl bromide.[1]
-
Cryogenic NMR Spectroscopy: Performing NMR at very low temperatures can slow down decomposition, allowing for characterization.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile impurities. Due to the reactivity of this compound, derivatization may be necessary before analysis. Headspace GC-MS can be particularly useful for analyzing volatile impurities in the crude product.[3][4]
Troubleshooting Guides
Issue 1: Significant Decomposition During Purification
Symptoms:
-
Vigorous gas evolution (HBr, CO) from the crude material.
-
Low or no yield of purified product after distillation.
-
Product darkens or turns black upon gentle warming.
Root Causes and Solutions:
| Root Cause | Troubleshooting Action |
| Excessive Temperature | Use high-vacuum distillation to lower the boiling point. Ensure the heating bath temperature is only slightly higher than the boiling point of this compound at the given pressure. |
| Presence of Moisture | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. |
| Catalytic Surfaces | Use clean, dry glass apparatus. Avoid contact with metals that could catalyze decomposition. |
Issue 2: Product is Contaminated with Acidic Impurities (e.g., HBr)
Symptoms:
-
The purified product fumes excessively in the air.
-
The product is highly corrosive.
-
Analytical data (e.g., NMR) shows the presence of acidic species.
Root Causes and Solutions:
| Root Cause | Troubleshooting Action |
| Co-distillation of HBr | If HBr is present from decomposition, it may co-distill. Consider adding a non-volatile, non-nucleophilic base to the distillation flask to trap HBr. However, this must be done with extreme caution as it could catalyze other reactions. |
| Incomplete Removal of Acidic Reagents | If the synthesis used acidic reagents, ensure they are removed as much as possible before attempting distillation. This is challenging due to the reactivity of this compound. |
Experimental Protocols
Note: The following are hypothetical protocols based on methods for analogous reactive acyl halides and should be adapted with extreme caution.
Protocol 1: Low-Temperature Vacuum Distillation of Crude this compound
Objective: To purify crude this compound by distillation under reduced pressure to minimize thermal decomposition.
Materials:
-
Crude this compound
-
Dry, clean distillation apparatus (short-path distillation head is recommended)
-
Vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone)
-
Heating mantle with a stirrer
-
Dry stir bar
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Assemble the dry distillation apparatus under a stream of inert gas.
-
Quickly transfer the crude this compound to the distillation flask containing a dry stir bar.
-
Begin stirring and slowly evacuate the system using the vacuum pump. Ensure the cold trap is functioning to protect the pump.
-
Once the desired vacuum is reached, slowly heat the distillation flask using the heating mantle.
-
Collect the fraction that distills at the expected boiling point for the given pressure. (Note: The boiling point of this compound is 76.9°C at 760 mmHg).[5]
-
Once the distillation is complete, cool the receiving flask in an ice bath before slowly reintroducing the inert gas to the system.
-
Store the purified this compound at low temperature (e.g., in a freezer) in a tightly sealed container under an inert atmosphere.
Data Presentation:
| Pressure (mmHg) | Approximate Boiling Point (°C) |
| 760 | 76.9 |
| 100 | ~30-35 |
| 10 | ~ -5 to 0 |
| 1 | ~ -20 to -15 |
| (Note: Approximate boiling points are estimated and should be determined experimentally.) |
Protocol 2: Quenching and Disposal of this compound Waste
Objective: To safely neutralize reactive this compound residues and waste.
Materials:
-
This compound waste/residue
-
Anhydrous, non-reactive solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution
-
Large beaker or flask in an ice bath
Procedure:
-
Dilute the this compound waste with an anhydrous, non-reactive solvent like dichloromethane (B109758) in a flask placed in an ice bath.
-
Slowly and dropwise, add an alcohol such as methanol or isopropanol to the stirred solution.[6] This will convert the this compound to a less reactive ester. Be prepared for the evolution of HBr gas.
-
After the initial vigorous reaction has subsided, continue stirring for at least 30 minutes to ensure all the this compound has reacted.
-
Slowly and cautiously, add a saturated solution of sodium bicarbonate to neutralize the acidic byproducts. Monitor for gas evolution (CO₂).
-
Once neutralized, the aqueous and organic layers can be separated and disposed of according to institutional guidelines for halogenated organic waste.[7]
Visualizations
Caption: Workflow for the purification and handling of crude this compound.
Caption: Troubleshooting workflow for common issues in this compound purification.
References
- 1. This compound | 7726-11-6 | Benchchem [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. shimadzu.com [shimadzu.com]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 7. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Optimizing Formylation Reactions of Aryl Bromides
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the formylation of aryl bromides.
Frequently Asked Questions (FAQs)
Q1: Which formylation method is best suited for my aryl bromide substrate?
A1: The choice of method depends critically on the electronic properties of your substrate.
-
For electron-rich or neutral aryl bromides: Palladium-catalyzed methods using syngas (CO/H₂) or other CO surrogates are highly efficient and offer broad functional group tolerance.[1][2] The Vilsmeier-Haack and Rieche reactions are also excellent choices for arenes with strong electron-donating groups.[3][4]
-
For electron-poor aryl bromides: While palladium-catalyzed systems can be effective, they may require careful optimization to avoid side reactions like hydrodebromination.[5] Lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) is a powerful and reliable alternative for these substrates.[6][7]
Q2: My reaction is sensitive to air and moisture. What precautions should I take?
A2: Many formylation reactions, especially those involving organometallic intermediates (e.g., lithium-halogen exchange) or sensitive catalysts (e.g., palladium-phosphine complexes), require anhydrous and anaerobic conditions. It is crucial to use dry solvents and glassware and to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). For palladium-catalyzed reactions, using pre-activated catalysts or Schlenk techniques can improve reproducibility.[8]
Q3: What are the most common sources for the formyl group?
A3: Common formylating agents include:
-
Syngas (CO/H₂): Used extensively in industrial and academic settings for palladium-catalyzed formylations.[2]
-
N,N-Dimethylformamide (DMF): A versatile and common formyl source, especially after metal-halogen exchange.[6][9]
-
Dichloromethyl methyl ether: The electrophile used in the Rieche formylation, suitable for electron-rich aromatics.[10]
-
Vilsmeier Reagent: Generated in situ from DMF and an activating agent like POCl₃ for the Vilsmeier-Haack reaction.[11][12]
-
Carbon Dioxide (CO₂): Newer, more environmentally friendly methods use CO₂ as a C1 source in reductive formylation processes.[13][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst (Pd-catalyzed): The palladium(0) species may not have formed correctly, or the ligand may have degraded. 2. Insufficiently Strong Base (Metal-Halogen Exchange): The organolithium reagent (e.g., n-BuLi) may have degraded due to exposure to moisture or air. 3. Low Substrate Reactivity: The aryl bromide is too electron-rich for oxidative addition (in Pd-catalysis) or too deactivated for electrophilic attack (Vilsmeier/Rieche).[4][15] | 1. Pd-catalyzed: Ensure inert atmosphere techniques are used. Consider a pre-catalyst activation step. Use a robust ligand such as di-1-adamantyl-n-butylphosphine (cataCXium A).[15] 2. Metal-Halogen Exchange: Use freshly titrated or a new bottle of organolithium reagent. Ensure all glassware and solvents are scrupulously dried. 3. Substrate Reactivity: For electron-rich substrates in Pd-catalysis, higher temperatures may be needed.[2] For deactivated substrates, switch to a stronger method like lithium-halogen exchange. |
| Significant Hydrodebromination Side Product | 1. Slow Migratory Insertion (Pd-catalyzed): For electron-poor aryl bromides, the migratory insertion of CO can be slow, allowing competing hydrodebromination pathways to dominate.[5] 2. Incorrect CO/H₂ Ratio: Low partial pressure of carbon monoxide can favor the formation of hydrodebromination byproducts.[5] | 1. Pd-catalyzed: Increase the partial pressure of CO. Optimize the choice of ligand and base; for instance, using TMEDA as a base has proven effective.[2] 2. Reaction Conditions: Ensure the syngas (CO/H₂) pressure is maintained throughout the reaction. A 1:1 ratio is a common starting point.[15] |
| Formation of Multiple Isomers (Regioselectivity Issues) | 1. Steric Hindrance: In Vilsmeier-Haack or Rieche reactions, formylation typically occurs at the least sterically hindered electron-rich position.[4][11] 2. Multiple Activated Positions: The substrate may have several positions activated towards electrophilic attack. | 1. Method Selection: Use a directed ortho-metalation strategy if a specific ortho-isomer is desired. 2. Protecting Groups: Temporarily block more reactive sites with a protecting group to direct the formylation to the desired position. |
| Difficulty Purifying the Aldehyde Product | 1. Contamination with Carboxylic Acid: The aldehyde product may have oxidized to the corresponding carboxylic acid upon exposure to air. 2. Similar Polarity to Starting Material: The product and starting material may have very similar Rf values, making chromatographic separation difficult. 3. Gummy or Oily Product: Presence of high-boiling solvents (like DMF) or other impurities can prevent crystallization.[16] | 1. Purification: Wash the organic extract with a mild base like aqueous NaHCO₃ to remove acidic impurities.[17] 2. Bisulfite Adduct Formation: Convert the aldehyde into a water-soluble bisulfite adduct, wash away organic impurities, and then regenerate the pure aldehyde by adding a base (e.g., NaOH).[18][19] This is a highly effective method for separating aldehydes from non-carbonyl compounds. 3. Workup: Ensure thorough removal of high-boiling solvents during the workup, potentially using multiple aqueous washes. Consider vacuum distillation for purification if the product is thermally stable.[17][20] |
Data Presentation: Palladium-Catalyzed Formylation
The following table summarizes reaction conditions for the palladium-catalyzed formylation of various aryl bromides using syngas, highlighting the effect of substituents on yield.
| Aryl Bromide Substrate | Catalyst System | Base | Pressure (CO/H₂) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole (Electron-rich) | Pd(OAc)₂ / cataCXium A | TMEDA | 5 bar (1:1) | 100 | 16 | 95 | [15] |
| 4-Bromotoluene (Electron-rich) | Pd(OAc)₂ / cataCXium A | TMEDA | 5 bar (1:1) | 100 | 16 | 96 | [15] |
| Bromobenzene (Neutral) | Pd(OAc)₂ / cataCXium A | TMEDA | 5 bar (1:1) | 100 | 16 | 92 | [15] |
| 4-Bromobenzonitrile (Electron-poor) | Pd(OAc)₂ / cataCXium A | TMEDA | 7 bar (1:1) | 100 | 16 | 85 | [15] |
| Methyl 4-bromobenzoate (B14158574) (Electron-poor) | Pd(OAc)₂ / cataCXium A | TMEDA | 7 bar (1:1) | 100 | 16 | 88 | [15] |
Note: Yields are isolated yields. TMEDA = N,N,N',N'-tetramethylethylenediamine. cataCXium A = Di(1-adamantyl)-n-butylphosphine.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Formylation using Syngas
This protocol is adapted from the work of Beller and co-workers for the general formylation of aryl bromides.[15]
-
Setup: To a dry Schlenk tube or autoclave equipped with a magnetic stir bar, add Pd(OAc)₂ (0.25 mol%), cataCXium A (0.75 mol%), and the aryl bromide (1.0 equiv).
-
Inerting: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous toluene (B28343) as the solvent, followed by N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv).
-
Pressurization: Purge the vessel with a 1:1 mixture of CO/H₂ (syngas) and then pressurize to 5-7 bar.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 16 hours.
-
Workup: After cooling to room temperature, carefully vent the pressure. Dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired aromatic aldehyde.
Protocol 2: Formylation via Lithium-Halogen Exchange
This protocol is a general method for formylating aryl bromides, particularly those that are electron-poor.[9]
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the aryl bromide (1.0 equiv) and anhydrous tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (n-BuLi) (1.1 equiv) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.05 equiv) dropwise, again maintaining the temperature below -70 °C. Stir for an additional hour at this temperature.
-
Quenching: Quench the reaction by slowly pouring the mixture into a stirred solution of saturated aqueous NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or distillation.
Visualizations
Caption: General experimental workflow for formylation of aryl bromides.
Caption: Simplified catalytic cycle for Pd-catalyzed formylation.[2][21]
References
- 1. Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide [organic-chemistry.org]
- 2. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rieche formylation - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. doylecpanel.cpaneldev.princeton.edu [doylecpanel.cpaneldev.princeton.edu]
- 9. Formylation - Lithium Halogen Exchange [commonorganicchemistry.com]
- 10. synarchive.com [synarchive.com]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 13. Palladium-Catalyzed Reductive Formylation of Aryl Iodides with CO2 under Mild Conditions [organic-chemistry.org]
- 14. An Efficient and General Method for Formylation of Aryl Bromides with CO2 and Poly(methylhydrosiloxane). | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US9018421B2 - Separation of aromatic aldehydes - Google Patents [patents.google.com]
- 21. Palladium-catalyzed formylation of aryl bromides: elucidation of the catalytic cycle of an industrially applied coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Formyl Bromide Decomposition Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental analysis of formyl bromide (HBrCO) decomposition products. Detailed experimental protocols, data tables, and diagrams of decomposition pathways are included to facilitate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways of this compound?
A1: this compound primarily decomposes through two main pathways upon photolysis:
-
Unimolecular Decomposition: HBrCO breaks down into hydrogen bromide (HBr) and carbon monoxide (CO). This is a major pathway, particularly in the gas phase.
-
Radical Fission: The carbon-bromine bond cleaves, producing a formyl radical (HCO•) and a bromine radical (Br•).[1]
Q2: What are the main experimental techniques to study this compound decomposition?
A2: Due to its high reactivity and instability, this compound is typically studied using specialized techniques such as:
-
Photofragment Translational Spectroscopy (PTS): This technique is used to identify the products of photodissociation and to determine their translational energy and angular distributions, providing insights into the dissociation dynamics.[2][3]
-
Matrix Isolation Spectroscopy: this compound and its decomposition products can be trapped in an inert gas matrix (like argon or neon) at cryogenic temperatures (typically 10-40 K).[1] This allows for spectroscopic characterization (e.g., using FTIR) of these unstable species by preventing bimolecular reactions.[1]
-
Transient Absorption Spectroscopy: This pump-probe technique can be used to monitor the kinetics of the formation and decay of transient species like the formyl and bromine radicals on very short timescales.
Q3: Where can I find quantitative data on the decomposition products of this compound?
Data Presentation
Table 1: Summary of this compound Decomposition Products
| Decomposition Pathway | Primary Products | Secondary/Trace Products | Experimental Conditions Favoring Pathway |
| Unimolecular Decomposition | Hydrogen Bromide (HBr), Carbon Monoxide (CO) | - | Gas-phase photolysis |
| Radical Fission | Formyl Radical (HCO•), Bromine Radical (Br•) | Diformyl (HCO)₂, Bromine (Br₂) | Gas-phase photolysis, Matrix isolation |
| Heterogeneous Decomposition | Hydrogen Bromide (HBr), Carbon Monoxide (CO) | - | On surfaces, can be significant in gas-phase experiments |
Mandatory Visualizations
Decomposition Pathways
Caption: Primary decomposition pathways of this compound upon photolysis.
Experimental Workflow for Matrix Isolation Spectroscopy
Caption: A simplified workflow for a matrix isolation FTIR experiment.
Experimental Protocols
Gas-Phase Photolysis and Product Analysis (Hypothetical Protocol)
This protocol describes a general approach for the gas-phase photolysis of this compound followed by spectroscopic detection of the products.
1.1. Synthesis and Introduction of this compound:
-
This compound is highly unstable and is typically synthesized in situ.
-
A common method involves the reaction of formaldehyde (B43269) (HCHO) with bromine (Br₂).
-
A dilute mixture of HCHO and Br₂ in a carrier gas (e.g., Argon) is prepared in a gas handling line. The typical mixing ratio would be approximately 1:1:1000 (HCHO:Br₂:Ar).
-
This mixture is introduced into a photolysis cell through a pulsed valve.
1.2. Photolysis:
-
The gas mixture is intersected by a pulsed UV laser beam (e.g., an excimer laser at 248 nm or a tunable dye laser).
-
The laser fluence should be optimized to ensure single-photon absorption and minimize multi-photon processes. A starting point could be 10-50 mJ/cm².
1.3. Product Detection:
-
The decomposition products can be detected using various techniques, such as:
-
Laser-Induced Fluorescence (LIF): To detect radical species like HCO•.
-
Resonance-Enhanced Multiphoton Ionization (REMPI) coupled with Time-of-Flight Mass Spectrometry (TOF-MS): To detect a range of products with mass selectivity.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To detect stable products like HBr and CO.
-
1.4. Data Analysis:
-
By calibrating the detection system with known concentrations of the expected products, quantitative yields can be determined.
-
The branching ratio between the unimolecular and radical fission pathways can be calculated from the relative yields of the respective products.
Matrix Isolation Spectroscopy Protocol
This protocol outlines the steps for trapping and analyzing this compound and its decomposition products in a solid inert gas matrix.
2.1. Matrix Preparation:
-
A precursor mixture, for example, of dibromomethane (B42720) (CH₂Br₂) and ozone (O₃) in a large excess of argon (e.g., 1:1:2000), is prepared in a gas handling system.
-
This mixture is slowly deposited onto a cryogenic substrate (e.g., a CsI or BaF₂ window) cooled to approximately 10-20 K by a closed-cycle helium cryostat. The deposition rate should be slow enough to ensure good matrix quality, typically 1-5 mmol/hour.
2.2. In-situ Generation and Photolysis of this compound:
-
This compound is generated within the matrix by photolyzing the precursors with a suitable light source (e.g., a mercury arc lamp or a UV laser).
-
Subsequent photolysis of the generated this compound can be performed using a specific wavelength to study its decomposition.
2.3. Spectroscopic Analysis:
-
FTIR spectra are recorded before and after each photolysis step.
-
The appearance of new absorption bands corresponding to HBr, CO, and the formyl radical (HCO•) indicates the decomposition of this compound. Isotopic substitution (e.g., using deuterated precursors) can aid in the vibrational assignment of the observed species.
2.4. Annealing:
-
The matrix can be warmed by a few Kelvin (e.g., to 30-35 K for an argon matrix) to allow for the diffusion of small species. This can be used to study secondary reactions between the primary photoproducts.
Troubleshooting Guides
Issue 1: Low or no yield of this compound in the experiment.
-
Possible Cause: Inefficient precursor reaction.
-
Solution: Optimize the precursor concentrations and, in photolytic synthesis, the wavelength and intensity of the light source. Ensure the precursors are of high purity.
-
-
Possible Cause: Premature decomposition of this compound.
-
Solution: this compound is highly unstable. For gas-phase experiments, ensure a short residence time in the reactor. For matrix isolation, maintain a low temperature and high dilution to prevent aggregation and reaction.
-
Issue 2: Broad and poorly resolved spectral features in matrix isolation experiments.
-
Possible Cause: Poor matrix quality.
-
Solution: Optimize the deposition rate. A slower deposition rate generally leads to a better-quality, more transparent matrix. Also, ensure the substrate is sufficiently cold before and during deposition.
-
-
Possible Cause: Aggregation of the precursor or product molecules.
-
Solution: Increase the matrix-to-sample ratio (e.g., to 2000:1 or higher).
-
Issue 3: Difficulty in distinguishing between different decomposition pathways.
-
Possible Cause: Overlapping signals from multiple products.
-
Solution: Use a combination of analytical techniques. For example, use mass spectrometry to identify the mass of the products and spectroscopy to obtain structural information. In spectroscopy, isotopic labeling can help to differentiate between species.
-
-
Possible Cause: Secondary reactions complicating the product distribution.
-
Solution: In gas-phase experiments, work at low pressures and short reaction times. In matrix isolation, keep the temperature low to prevent diffusion and secondary reactions.
-
Issue 4: Inconsistent results between experimental runs.
-
Possible Cause: Fluctuations in experimental parameters.
-
Solution: Carefully monitor and control all experimental parameters, including gas flow rates, pressures, laser power/fluence, and temperature.
-
-
Possible Cause: Surface effects in the experimental chamber.
-
Solution: The walls of the reaction chamber can act as a surface for heterogeneous decomposition. Passivate the surfaces of the reactor if possible, or account for surface effects in the data analysis.
-
References
Technical Support Center: Minimizing Hydrodebromination in Formylation Reactions
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hydrodebromination as a significant side reaction during the formylation of bromoarenes.
Frequently Asked Questions (FAQs)
Q1: What is hydrodebromination and why is it a problem in formylation reactions?
A: Hydrodebromination is a common side reaction in which the bromine substituent on an aromatic ring is replaced by a hydrogen atom. In the context of formylation, this leads to the formation of an undesired, non-brominated aldehyde byproduct, reducing the yield of the target brominated aldehyde. This is particularly problematic in multi-step syntheses where the bromine atom is essential for subsequent cross-coupling reactions.
Q2: I am observing significant hydrodebromination in my palladium-catalyzed formylation of an aryl bromide using syngas (CO/H₂). What are the likely causes and how can I minimize it?
A: Hydrodebromination in palladium-catalyzed formylation reactions is often linked to reaction kinetics and the relative rates of the desired formylation pathway versus the undesired reduction pathway. Key factors influencing this selectivity include:
-
Carbon Monoxide (CO) Pressure: Low CO pressure can lead to increased hydrodebromination.[1][2] The migratory insertion of CO to the aryl-palladium intermediate is a crucial step in the formylation catalytic cycle. If the CO concentration is too low, the competing hydrodebromination pathway can become more prominent.[1][2]
-
Ligand Choice: The phosphine (B1218219) ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity. Bulky and electron-rich ligands, such as di-1-adamantyl-n-butylphosphane (cataCXium A), have been shown to be highly effective in promoting formylation and suppressing side reactions.[3][4][5][6]
-
Substrate Electronics: Electron-rich aryl bromides tend to react faster and more selectively, with less formation of hydrodebromination byproducts compared to electron-poor aryl bromides.[1][2] For electron-deficient substrates, the equilibrium of the catalytic cycle may be less favorable for formylation, allowing the hydrodebromination side reaction to compete more effectively.[1][2]
-
Base Selection: The choice of base is also important. Bases like N,N,N′,N′-tetramethylethylenediamine (TMEDA) have been successfully used in these reactions.[3]
Troubleshooting Workflow for Palladium-Catalyzed Formylation
Caption: Troubleshooting flowchart for minimizing hydrodebromination.
Q3: Are there alternative formylation methods for aryl bromides that are less prone to hydrodebromination?
A: Yes, several alternative methods have been developed to address the challenges of traditional formylation reactions:
-
Palladium-Catalyzed Formylation with tert-Butyl Isocyanide: This method avoids the use of toxic CO gas and often proceeds under milder conditions.[7] It has shown good functional group tolerance.[7]
-
Formylation with CO₂ and a Silane Reducing Agent: This approach utilizes carbon dioxide as a C1 source in the presence of a reducing agent like poly(methylhydrosiloxane) (B7799882) (PMHS).[8]
-
Silver-Catalyzed Formylation in DMF: A novel method using samarium metal and a catalytic amount of a silver salt in DMF has been reported for the conversion of aryl bromides to aldehydes under ambient conditions.[9]
Q4: My formylation reaction is based on the Vilsmeier-Haack reaction. Can hydrodebromination occur in this case?
A: While the Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic compounds, it is generally less prone to reductive dehalogenation compared to some catalytic methods.[10][11] However, side reactions can still occur. For substrates that are sensitive to the acidic and sometimes harsh conditions of the Vilsmeier-Haack reaction, decomposition or other undesired transformations might be observed.[12] If you are experiencing issues, it is crucial to carefully control the reaction temperature and the stoichiometry of the Vilsmeier reagent.[12][13]
Troubleshooting Guides
Issue 1: Poor Selectivity in Palladium-Catalyzed Formylation (High Hydrodebromination)
| Parameter | Observation | Recommended Action |
| CO Pressure | High levels of Ar-H byproduct. | Increase the partial pressure of CO. A higher CO concentration favors the migratory insertion step, outcompeting the hydrodebromination pathway.[1][2] |
| Ligand | Low conversion and/or high byproduct formation. | Switch to a more effective ligand. For aryl bromides, bulky, electron-rich phosphine ligands like cataCXium A are recommended.[3][4][5][6] |
| Substrate | Electron-poor aryl bromides showing poor selectivity. | For these challenging substrates, careful optimization of all reaction parameters (temperature, pressure, catalyst loading, and reaction time) is crucial. It may be necessary to accept a lower yield or explore alternative formylation methods.[1][2] |
| Temperature | High temperatures may favor side reactions. | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote undesired pathways. |
Issue 2: Low Yield or Incomplete Conversion
| Parameter | Observation | Recommended Action |
| Catalyst Activity | The reaction is sluggish or stalls. | Ensure the palladium precursor and ligand are of high purity and handled under an inert atmosphere to prevent deactivation. Consider a slightly higher catalyst loading. |
| Reaction Time | Starting material remains after the expected reaction time. | Monitor the reaction progress by TLC or GC/LC-MS and extend the reaction time if necessary. |
| Purity of Reagents | Inconsistent results between batches. | Use high-purity, anhydrous solvents and reagents. Impurities can poison the catalyst. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Formylation of Aryl Bromides with Syngas
This protocol is based on the work of Beller and co-workers, which demonstrates an efficient method for the formylation of a wide range of aryl and heteroaryl bromides.[3][5]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Di-1-adamantyl-n-butylphosphane (cataCXium A)
-
Aryl bromide
-
N,N,N′,N′-tetramethylethylenediamine (TMEDA)
-
Toluene (anhydrous)
-
Synthesis gas (CO/H₂, 1:1 mixture)
-
Schlenk flask or autoclave
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.1-1 mol%) and cataCXium A (e.g., 0.3-3 mol%) to a dry Schlenk flask or autoclave.
-
Add the aryl bromide (1.0 equiv) and anhydrous toluene.
-
Add TMEDA (e.g., 1.2 equiv).
-
Seal the reaction vessel, remove it from the glovebox, and purge with synthesis gas.
-
Pressurize the vessel with CO/H₂ (e.g., 5-10 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature and carefully vent the excess gas.
-
Work up the reaction mixture by quenching with water, extracting with an organic solvent, drying the organic layer, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle for Palladium-Catalyzed Formylation
Caption: Simplified catalytic cycle for formylation and the competing hydrodebromination pathway.
References
- 1. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide [organic-chemistry.org]
- 8. impact.ornl.gov [impact.ornl.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Solvent effects on the stability and reactivity of formyl bromide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with formyl bromide. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the solvent effects on the stability and reactivity of this transient compound.
Frequently Asked Questions (FAQs)
Q1: Why is my in situ generation of this compound showing low yield and rapid decomposition?
A1: The stability of this compound is exceptionally low, and its successful in situ generation and use are highly dependent on the experimental conditions. Several factors could be contributing to low yields and rapid decomposition:
-
Solvent Choice: Protic solvents (e.g., water, alcohols) will lead to rapid solvolysis (hydrolysis or alcoholysis) of this compound. It is crucial to use dry, aprotic solvents.
-
Temperature: this compound is thermally unstable. Reactions should be conducted at low temperatures to minimize the rate of decomposition.
-
Presence of Nucleophiles: Any nucleophilic species in the reaction mixture can react with the highly electrophilic this compound, reducing its concentration.
-
Heterogeneous Decomposition: The decomposition of this compound to carbon monoxide (CO) and hydrogen bromide (HBr) can be catalyzed on surfaces.[1] The choice of reactor material and its surface properties can influence the stability.
Q2: I am observing inconsistent reaction kinetics when studying the reactivity of this compound. What could be the cause?
A2: Inconsistent kinetics often arise from the transient nature of this compound and the sensitivity of its reactions to the local environment. Consider the following:
-
Solvent Polarity: The polarity of the solvent can significantly influence the reaction pathway. Polar solvents may stabilize charged intermediates, potentially altering the reaction mechanism from a concerted to a stepwise process.
-
Mixing Efficiency: For fast reactions involving in situ generated species, inefficient mixing can lead to localized concentration gradients and non-reproducible kinetic data. Techniques like stopped-flow are designed to ensure rapid and homogeneous mixing.[2][3][4][5]
-
Precursor Concentration: The kinetics of this compound formation itself can influence the observed kinetics of its subsequent reactions. Ensure precise and stable concentrations of precursors (e.g., Br₂ and formaldehyde) for consistent in situ generation.[1][6]
Q3: How can I monitor the concentration of this compound in real-time during my experiment?
A3: Due to its high reactivity and short lifetime, real-time monitoring of this compound requires specialized techniques capable of rapid data acquisition.
-
Transient Absorption Spectroscopy: This is a powerful pump-probe technique. A short pulse of light (the pump) initiates the formation of this compound, and a second light pulse (the probe) monitors the change in absorption at a specific wavelength over time.[6]
-
Stopped-Flow Spectroscopy: This method allows for the rapid mixing of reactants and the immediate monitoring of the reaction mixture by UV-Vis or fluorescence spectroscopy.[2][3][4][5][7] This is well-suited for studying the kinetics of this compound's reactions with various substrates.
-
In situ IR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to detect the characteristic vibrational bands of this compound as it is formed and consumed in the reaction mixture.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid disappearance of this compound signal | 1. Reaction with trace water in the solvent. 2. Thermal decomposition. 3. Reaction with other nucleophiles. | 1. Use rigorously dried aprotic solvents. 2. Lower the reaction temperature. 3. Purify all reagents to remove nucleophilic impurities. |
| Formation of unexpected byproducts | 1. Isomerization of this compound. 2. Side reactions with the solvent. 3. Radical reactions initiated by photolysis. | 1. Characterize byproducts to understand reaction pathways. 2. Choose a more inert solvent. 3. Use radical traps or adjust the photolysis wavelength/intensity. |
| Non-reproducible kinetic data | 1. Inefficient mixing of reactants. 2. Fluctuations in the light source for photolysis. 3. Temperature instability. | 1. Employ a stopped-flow apparatus for rapid mixing. 2. Use a stabilized light source and monitor its output. 3. Ensure precise temperature control of the reaction cell. |
| Low signal-to-noise ratio in spectroscopic measurements | 1. Low concentration of this compound. 2. Interference from precursor absorption. 3. Inappropriate detection wavelength. | 1. Optimize precursor concentrations for higher yield. 2. Choose a detection wavelength where precursors do not absorb. 3. Perform spectroscopic scans to identify the optimal wavelength for monitoring. |
Quantitative Data Summary
Due to the transient nature of this compound, extensive experimental data on its solvent-dependent properties is limited. The following tables provide theoretical data on its stability and comparative experimental data for a more stable acyl bromide to illustrate expected trends.
Table 1: Calculated Decomposition Barriers of this compound in Different Solvents (Illustrative Theoretical Data)
| Solvent | Dielectric Constant | Decomposition Pathway | Calculated Activation Energy (kJ/mol) |
| n-Hexane | 1.88 | Decarbonylation (HCOBr -> HBr + CO) | 85 |
| Dichloromethane | 8.93 | Decarbonylation (HCOBr -> HBr + CO) | 82 |
| Acetonitrile | 37.5 | Decarbonylation (HCOBr -> HBr + CO) | 79 |
| Water | 80.1 | Hydrolysis (HCOBr + H₂O -> HCOOH + HBr) | 45 |
Note: These are illustrative values based on computational models and are intended to show the expected trend of decreasing stability with increasing solvent polarity and the significantly lower barrier for hydrolysis in protic media.
Table 2: Relative Rates of Solvolysis of a Stable Acyl Bromide (e.g., Benzoyl Bromide) in Various Solvents (Illustrative Experimental Data)
| Solvent | Relative Rate (k/k₀) |
| Acetic Acid | 1 |
| Methanol | 10 |
| Water | 1000 |
Note: This data for a more stable acyl bromide illustrates the dramatic increase in reactivity (solvolysis) in more polar and protic solvents, a trend that would be even more pronounced for the highly reactive this compound.
Experimental Protocols
Protocol 1: In Situ Generation and Spectroscopic Analysis of this compound
This protocol describes the generation of this compound via photolysis and its detection using transient absorption spectroscopy.
1. Reagent and Solvent Preparation:
- All solvents (e.g., acetonitrile, n-hexane) must be of spectroscopic grade and rigorously dried over a suitable drying agent (e.g., molecular sieves).
- Formaldehyde (B43269) solution should be freshly prepared.
- Bromine should be handled with extreme caution in a well-ventilated fume hood.
2. Experimental Setup:
- A typical setup consists of a pulsed laser for photolysis (the "pump" beam) and a broadband light source for analysis (the "probe" beam).
- The beams are directed through a temperature-controlled quartz cuvette containing the reaction mixture.
- The transmitted probe beam is directed to a spectrometer and a fast detector.
3. In Situ Generation:
- Prepare a dilute solution of Br₂ and a slight excess of formaldehyde in the chosen dried solvent in the quartz cuvette.
- The concentration of precursors should be optimized to maximize the yield of this compound while minimizing competing reactions.[6]
4. Data Acquisition:
- A short laser pulse initiates the photolysis of Br₂, leading to the formation of this compound.[1][6]
- The change in absorbance of the probe beam is monitored over a range of wavelengths and time delays (from picoseconds to microseconds).
- The kinetic decay of the this compound absorption signal provides information on its stability and reactivity in the chosen solvent.
Protocol 2: Kinetic Analysis of this compound Reactivity using Stopped-Flow Spectroscopy
This protocol is suitable for studying the reaction of in situ generated this compound with a substrate.
1. Reagent Preparation:
- Solution A: A solution of Br₂ and formaldehyde in a dried, aprotic solvent.
- Solution B: A solution of the substrate of interest in the same solvent.
2. Stopped-Flow Instrument Setup:
- The stopped-flow instrument should be equipped with a photolysis source (e.g., a flash lamp or laser) directed at the mixing chamber or observation cell.
- The observation cell is monitored by a UV-Vis spectrometer.
3. Reaction Initiation and Monitoring:
- Equal volumes of Solution A and Solution B are rapidly mixed in the stopped-flow apparatus.
- Simultaneously with or immediately after mixing, a light pulse initiates the formation of this compound.
- The change in absorbance at a wavelength corresponding to the reactant, intermediate, or product is monitored over time (milliseconds to seconds).
4. Data Analysis:
- The kinetic traces are fitted to appropriate rate equations to determine the rate constants for the reaction of this compound with the substrate.
Visualizations
Caption: Experimental workflow for studying this compound.
Caption: Solvent effects on this compound pathways.
References
- 1. Kinetic and IR Spectroscopic Studies of this compound (HCOBr) Formed via the Reaction HCO + Br2 -> HCOBr + Br - Lookchem [lookchem.com]
- 2. Fast Kinetics of Reactions and Conformational Changes | SIP - Shared Instruments Pool in the Department of Biochemistry, CU Boulder | University of Colorado Boulder [colorado.edu]
- 3. fiveable.me [fiveable.me]
- 4. The Stopped-flow Method and Chemical Intermediates in Enzyme Reactions - A Personal Essay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stopped-flow - Wikipedia [en.wikipedia.org]
- 6. This compound | 7726-11-6 | Benchchem [benchchem.com]
- 7. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
Technical Support Center: Formyl Bromide Reaction Protocols
This guide provides researchers, scientists, and drug development professionals with essential information for safely quenching reactions involving the highly reactive and unstable compound, formyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so reactive?
A1: this compound (CHBrO) is a reactive organic intermediate, classified as an acyl halide.[1] Its high reactivity stems from the electrophilic nature of its carbonyl carbon and the presence of a good leaving group, the bromide ion.[1] It is known to be highly unstable and is typically generated in situ (directly within the reaction mixture) for immediate use, as it cannot be isolated under normal laboratory conditions.[1]
Q2: What are the primary hazards associated with this compound?
A2: The primary hazards stem from its instability and reactivity.
-
Decomposition: It readily decomposes, potentially releasing toxic carbon monoxide (CO) and corrosive hydrogen bromide (HBr) gas.[1]
-
Reactivity: As an acyl halide, it is expected to react vigorously with water and other nucleophiles.[1]
-
Health Hazards: By analogy with similar compounds, it is expected to be a lachrymator (causes tearing) and corrosive to the skin, eyes, and respiratory tract.[2][3][4] All work should be conducted in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE).[2]
Q3: What are suitable quenching agents for reactions involving this compound?
A3: The choice of quenching agent depends on the reaction solvent and desired workup. Since this compound is highly reactive, it will be readily quenched by most nucleophilic reagents. Common choices include:
-
Alcohols (e.g., isopropanol (B130326), methanol): These are less reactive than water and can provide better temperature control, converting the acyl bromide to a less reactive ester.[5][6]
-
Water or Aqueous Solutions: Water will rapidly hydrolyze this compound to formic acid and HBr.[1] This is often performed using a dilute aqueous solution of a weak base (like sodium bicarbonate) to neutralize the resulting acids or a salt solution (like ammonium (B1175870) chloride).[6][7]
-
Reducing Agents: If excess bromine (Br₂) is present from the generation of this compound, a reducing agent like aqueous sodium thiosulfate (B1220275) or sodium metabisulfite (B1197395) is necessary to neutralize it.[7][8]
Q4: How do I know when the quenching process is complete?
A4: Complete quenching is indicated by several factors:
-
Cessation of Gas Evolution: The reaction of this compound with quenching agents often produces gaseous byproducts. The quenching is likely complete when bubbling stops.
-
Temperature Stabilization: The quenching reaction is exothermic. A return to a stable temperature indicates the reaction has ceased.[9]
-
Color Change: If excess bromine was used, the characteristic reddish-brown color will disappear upon complete reaction with a reducing quencher like sodium thiosulfate, leaving a colorless or pale yellow solution.[7]
-
Analytical Monitoring: Techniques like Thin Layer Chromatography (TLC) or HPLC can be used to confirm the disappearance of the starting material or reactive intermediates.[9][10]
Q5: What should I do in case of an accidental spill?
A5: In case of a spill, evacuate the area if necessary. Wearing appropriate PPE, absorb the spill with an inert material like sand, silica (B1680970) gel, or a universal binder.[2] Collect the material in a suitable, closed container for disposal. Do not use water to clean the spill, as this can cause a vigorous reaction.[2] Neutralize the area according to your institution's safety protocols.
Troubleshooting Guides
Issue: The quenching reaction is violently exothermic and difficult to control.
-
Potential Causes:
-
Recommended Solutions:
-
Cool the Reaction: Always cool the reaction mixture in an ice-water or ice-salt bath (0 °C or below) before and during the quench.[7][9]
-
Slow, Dropwise Addition: Add the quenching agent slowly and dropwise using an addition funnel to maintain control over the internal temperature.[7][8]
-
Use a Less Reactive Quencher: Consider using a less reactive quencher, such as isopropanol, before adding water.[5]
-
Issue: The reaction mixture remains reddish-brown after adding a quenching agent.
-
Potential Cause:
-
The color is due to unreacted elemental bromine (Br₂), and the chosen quenching agent (e.g., water, alcohol) does not reduce it.
-
An insufficient amount of reducing quenching agent was added.[7]
-
-
Recommended Solutions:
-
Add a Reducing Agent: After the initial quench of this compound, add a 10% aqueous solution of sodium thiosulfate or sodium metabisulfite dropwise until the color completely disappears.[7]
-
Ensure Proper Mixing: Vigorous stirring is essential to ensure the aqueous quenching solution interacts effectively with the organic reaction mixture.[7]
-
Issue: A fine white or yellow precipitate forms during the quench.
-
Potential Cause:
-
If using sodium thiosulfate under acidic conditions, it can disproportionate to form elemental sulfur, which appears as a fine precipitate.[7]
-
-
Recommended Solutions:
-
Adjust pH: Neutralize or slightly basify the reaction mixture before or during the quench with thiosulfate.
-
Alternative Quencher: Use sodium sulfite, which is less prone to this issue.
-
Removal: If sulfur has already formed, it can often be removed by filtering the mixture through a pad of celite.[7]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | CHBrO | [11][12] |
| Molecular Weight | 108.92 g/mol | [11][12] |
| CAS Number | 7726-11-6 | [11][12] |
| Appearance | Unstable, typically not isolated | [1] |
| Primary Decomposition Products | Hydrogen Bromide (HBr), Carbon Monoxide (CO) | [1] |
Table 2: Comparison of Common Quenching Agents
| Quenching Agent | Target Species | Reaction Vigor | Key Considerations |
| Isopropanol/Methanol | This compound | Moderate | Good for initial, controlled quenching; forms a formate (B1220265) ester.[5] |
| Water / Aqueous Bicarbonate | This compound | High / Very High | Rapidly hydrolyzes to formic acid; base neutralizes acid byproducts. |
| Aqueous Sodium Thiosulfate | Excess Bromine (Br₂) | Moderate to High | Effective at reducing bromine; can form sulfur precipitate if acidic.[7] |
| Aqueous Sodium Metabisulfite | Excess Bromine (Br₂) | Moderate to High | Effective at reducing bromine; less likely to form sulfur precipitate.[8] |
Experimental Protocols
General Protocol for Quenching Reactions Involving In Situ this compound
This protocol assumes this compound was generated and consumed within the reaction. It is a general guideline and must be adapted to the specific scale and conditions of the experiment.
-
Completion Check: Ensure the primary reaction is complete by a suitable analytical method (e.g., TLC, HPLC, GC-MS).[9]
-
Cooling: Cool the reaction vessel to 0 °C or below using an appropriate cooling bath (e.g., ice-water). This step is critical to manage the exothermic nature of the quench.[7]
-
Initial Quench (Optional but Recommended): While maintaining vigorous stirring, slowly add a less reactive nucleophile like isopropanol dropwise. Monitor the internal temperature to ensure it does not rise significantly.
-
Secondary Quench: Prepare a suitable aqueous quenching solution (e.g., saturated sodium bicarbonate, 10% sodium thiosulfate).
-
Slow Addition: Add the aqueous quenching solution dropwise via an addition funnel. Be prepared for initial gas evolution and a controlled exotherm.[8]
-
Monitor for Completion: Continue slow addition until all indicators of reaction (gas evolution, heat, color of excess bromine) have ceased.
-
Equilibration: Allow the mixture to slowly warm to room temperature with continued stirring.
-
Workup: Proceed with the standard aqueous workup (e.g., transfer to a separatory funnel, layer separation, extraction of the aqueous layer, washing, drying, and concentration).
Visualizations
Caption: Standard workflow for quenching reactive chemical processes.
Caption: Troubleshooting guide for common quenching issues.
Caption: Decomposition pathway and associated hazards of this compound.
References
- 1. This compound | 7726-11-6 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. This compound | CHBrO | CID 165634 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Formylating Agents: Formyl Bromide vs. Vilsmeier-Haack Reagent
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group (-CHO) onto an aromatic ring is a cornerstone transformation in organic synthesis, providing a crucial entry point for the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty materials. The choice of formylating agent is a critical decision that dictates the scope, efficiency, and practicality of the synthetic route. This guide provides an objective comparison between the highly reactive yet elusive formyl bromide and the widely used Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride).
Executive Summary
This compound is a potent, highly electrophilic formylating agent. However, its inherent instability necessitates in-situ generation, and its application in the direct electrophilic formylation of aromatic compounds is not well-documented in contemporary literature with specific, reproducible protocols and yield data. In contrast, the Vilsmeier-Haack reagent is a milder, more selective, and well-established system for the formylation of electron-rich aromatic and heteroaromatic compounds, with a wealth of available experimental procedures and a predictable substrate scope.
Performance Comparison
Due to the lack of directly comparable experimental data for the electrophilic aromatic formylation using in-situ generated this compound, a head-to-head quantitative comparison with the Vilsmeier-Haack reagent on a standardized substrate is not feasible from the available literature. The following table summarizes the general characteristics and performance aspects of each reagent based on established chemical principles and available data for related transformations.
| Feature | This compound | Vilsmeier-Haack Reagent (DMF/POCl₃) |
| Reactivity | Very high; highly electrophilic. | Moderate; a weaker electrophile than acylium ions from Friedel-Crafts reactions.[1] |
| Substrate Scope | Theoretically broad due to high reactivity, but practical scope is limited and not well-defined for aromatic C-H formylation. Primarily reactive with electron-rich aromatics. | Well-established for electron-rich aromatic and heteroaromatic compounds (e.g., phenols, anilines, indoles, pyrroles).[1][2] Not generally effective for electron-deficient or simple aromatic hydrocarbons like benzene (B151609) under standard conditions. |
| Regioselectivity | Expected to be governed by the electronic and steric properties of the substrate, favoring the most nucleophilic position. | Generally high, with a preference for the para-position unless sterically hindered. In some cases, ortho-formylation can be achieved, especially with phenols. |
| Reaction Conditions | Typically requires in-situ generation, often involving photochemical or radical initiation from precursors like formaldehyde (B43269) and bromine.[3] | Mild to moderate temperatures (0 °C to reflux), depending on the substrate's reactivity. |
| Handling & Safety | Highly unstable and corrosive. In-situ generation involves handling of toxic and corrosive precursors (e.g., bromine). Requires specialized equipment for gas-phase or photochemical reactions. | The components (DMF and POCl₃) are toxic and corrosive and must be handled in a fume hood with appropriate personal protective equipment. The Vilsmeier reagent is moisture-sensitive. |
| Byproducts | HBr and potentially other products from side reactions due to high reactivity. | HCl and phosphoric acid derivatives are generated during the reaction and workup. |
Reaction Mechanisms
The mechanisms of formylation for this compound and the Vilsmeier-Haack reagent differ significantly in the nature of the electrophilic species.
This compound: The electrophile is the formyl cation or a related highly reactive species generated from this compound. The reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism.
Caption: Electrophilic aromatic substitution mechanism with this compound.
Vilsmeier-Haack Reagent: The active electrophile is the chloroiminium ion, also known as the Vilsmeier reagent, which is formed in situ from the reaction of DMF and POCl₃.[1][4] This electrophile is less reactive than the formyl cation, leading to greater selectivity.
Caption: Stepwise mechanism of the Vilsmeier-Haack formylation.
Experimental Protocols
In-situ Generation of this compound
Detailed and reproducible experimental protocols for the direct electrophilic formylation of aromatic compounds using in-situ generated this compound are scarce in the peer-reviewed literature. The primary method described for its formation involves the gas-phase reaction of formyl radicals with molecular bromine, often initiated by photolysis.[3]
-
Precursors: Formaldehyde (HCHO) and Bromine (Br₂)
-
Initiation: Photolysis of Br₂ to generate bromine radicals.
-
Propagation: Bromine radicals react with formaldehyde to produce formyl radicals (HCO•) and HBr. Formyl radicals then react with Br₂ to yield this compound (HCOBr) and a bromine radical.
Due to the transient and highly reactive nature of this compound, this method is primarily used for spectroscopic and theoretical studies rather than for routine synthetic applications.
Vilsmeier-Haack Formylation of Anisole (B1667542) (Illustrative Protocol)
This protocol is a representative example of a Vilsmeier-Haack formylation.
-
Materials:
-
Anisole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium acetate (B1210297) solution
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of anisole (1 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford p-anisaldehyde.
-
Experimental Workflow
The general workflows for utilizing this compound and the Vilsmeier-Haack reagent highlight the significant differences in their practical application.
Caption: Comparison of experimental workflows.
Conclusion and Recommendations
For researchers and professionals in drug development and chemical synthesis, the choice between this compound and the Vilsmeier-Haack reagent is clear-cut for most practical applications.
-
This compound: Due to its extreme reactivity and instability, coupled with a lack of established and reproducible protocols for aromatic C-H formylation, this compound is not a practical choice for routine synthesis. Its utility is primarily in specialized, often theoretical or spectroscopic, studies.
-
Vilsmeier-Haack Reagent (DMF/POCl₃): This reagent is the preferred method for the formylation of a wide range of electron-rich aromatic and heteroaromatic compounds. Its advantages include:
-
Reliability and Reproducibility: A vast body of literature supports its use with predictable outcomes.
-
Good to Excellent Yields: For suitable substrates, high yields are often achievable.
-
High Regioselectivity: The reaction generally provides good control over the position of formylation.
-
Milder Conditions: Compared to other classical formylation methods like the Gattermann-Koch reaction, the Vilsmeier-Haack reaction proceeds under milder conditions.
-
Recommendation: For the formylation of activated aromatic systems, the Vilsmeier-Haack reaction is the more pragmatic and reliable choice. Researchers should consult the extensive literature on this reaction to find optimized conditions for their specific substrates. While the high electrophilicity of this compound is intriguing, its practical application in this context remains largely undeveloped and is not recommended for general synthetic purposes.
References
Beyond Formyl Bromide: A Comparative Guide to Formylation Reagents
For researchers, scientists, and drug development professionals, the introduction of a formyl group (–CHO) is a cornerstone of organic synthesis. While effective, formyl bromide is notoriously unstable, posing significant handling challenges. This guide provides an objective comparison of safer and more stable alternative reagents for N-formylation, O-formylation, and C-formylation of aromatic systems, supported by experimental data and detailed protocols.
Performance Comparison of Formylating Agents
The choice of a formylating agent is critical and often involves a trade-off between reactivity, selectivity, cost, and ease of handling. The following tables summarize the performance of several common alternatives to this compound across different formylation reactions.
N-Formylation of Amines
The conversion of amines to formamides is a frequent transformation in the synthesis of pharmaceuticals and other bioactive molecules.
| Reagent/System | Substrate | Reaction Conditions | Yield (%) | Reference |
| Formic Acid | Benzylamine | Toluene (B28343), reflux with Dean-Stark trap, 4-9 h | 98 | [1] |
| Formic Acid | Aniline | 80 °C, solvent-free | Good to Excellent | [2] |
| Acetic Formic Anhydride (in situ) | Primary Amines | -20 °C, <15 min | 97-100 | [2] |
| N-Formylcarbazole | Benzylamine | THF, 25 °C, 12 h | 88 | [3] |
| Formic Acid / NP@SO3H (catalyst) | Aniline | Ethanol, rt, 10 min | High | [4] |
O-Formylation of Alcohols
The protection of hydroxyl groups as formates is a common strategy in multi-step syntheses.
| Reagent/System | Substrate | Reaction Conditions | Yield (%) | Reference |
| Ethyl Formate / Amberlyst-15 | Benzyl Alcohol | Room temperature, solvent-free | High | [5] |
| Ethyl Formate / Poly(4-vinylpyridinium tribromide) | 4-tert-butylbenzyl alcohol | Room temperature, neat, 45 min | 90 | [6] |
| CO2 / NaBH4 / Formic Acid (autocatalytic) | Primary Aliphatic Alcohols | Optimized conditions | >88 | [7] |
C-Formylation of Aromatic Compounds
Directing a formyl group onto an aromatic ring is a key step in the synthesis of many aromatic aldehydes.
| Reagent/System | Substrate | Reaction Conditions | Yield (%) | Reference |
| Vilsmeier Reagent (DMF/POCl3) | Electron-rich arenes | 0 °C to rt, 6.5 h | 77 | [8] |
| Gattermann-Koch (CO/HCl/AlCl3/CuCl) | Benzene/Activated Arenes | 0-25 °C, dry conditions | Monoformylation predominates | [9] |
| DMF / Grignard Reagent | Aryl Grignard | Bouvealt formylation conditions | High | [10] |
Experimental Protocols
Detailed methodologies for key formylation reactions are provided below.
N-Formylation of an Amine using Formic Acid
This procedure is a practical and convenient method for the N-formylation of amines.[1]
Materials:
-
Amine (1.0 g)
-
Aqueous 85% formic acid (1.0-1.2 equiv.)
-
Toluene
-
Dean-Stark trap
-
Standard glassware for organic synthesis
Procedure:
-
A mixture of the amine and aqueous 85% formic acid in toluene is heated under reflux using a Dean-Stark trap for 4-9 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Once the starting material has been consumed, the reaction mixture is evaporated to yield the crude N-formyl compound, which is often of high purity.
O-Formylation of an Alcohol using Ethyl Formate with a Solid Acid Catalyst
This method offers an environmentally friendly approach for the O-formylation of alcohols.[5]
Materials:
-
Alcohol
-
Ethyl formate
-
Amberlyst-15 (solid acid resin)
-
Standard glassware for organic synthesis
Procedure:
-
A mixture of the alcohol, ethyl formate, and a catalytic amount of Amberlyst-15 is stirred at room temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to afford the formylated product. The catalyst can be washed, dried, and reused.
Aromatic Formylation via the Vilsmeier-Haack Reaction
This is a classic method for the formylation of electron-rich aromatic compounds.[8][11]
Materials:
-
Aromatic substrate (1.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3) or (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent salt) (1.5 equiv)
-
Sodium acetate (B1210297)
-
Diethyl ether (Et2O)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the substrate in DMF, the Vilsmeier reagent is added at 0 °C.
-
The mixture is stirred at room temperature for several hours.
-
The reaction is quenched by the addition of an aqueous solution of sodium acetate at 0 °C.
-
The mixture is diluted with water and extracted with Et2O.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography.
Visualizing Formylation Workflows
The following diagrams illustrate the general workflows for the described formylation reactions.
References
- 1. scispace.com [scispace.com]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Efficient N -formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07476D [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. orgosolver.com [orgosolver.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Aromatic Formylation: Gattermann-Koch Reaction and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group (-CHO) onto an aromatic ring is a fundamental transformation in organic synthesis, yielding valuable aromatic aldehydes that serve as key intermediates in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The Gattermann-Koch reaction has historically been a prominent method for this purpose. However, its stringent requirements and substrate limitations have led to the development and widespread use of several alternative formylation techniques.
This guide provides an objective comparison of the Gattermann-Koch reaction with its principal alternatives: the Vilsmeier-Haack, Duff, and Rieche reactions. We will delve into their mechanisms, substrate scope, and operational parameters, supported by experimental data to aid in the selection of the most suitable method for a given synthetic challenge. The role of the highly reactive and unstable formyl bromide as a transient intermediate will also be elucidated.
At a Glance: A Comparative Overview of Formylation Reactions
The choice of formylation method is dictated by the electronic nature of the aromatic substrate, the desired regioselectivity, and the tolerance of other functional groups within the molecule. The following table summarizes the key features of the Gattermann-Koch reaction and its alternatives.
| Feature | Gattermann-Koch Reaction | Vilsmeier-Haack Reaction | Duff Reaction | Rieche Reaction |
| Aromatic Substrate | Benzene (B151609), alkylbenzenes, and other electron-rich arenes | Electron-rich arenes (e.g., anilines, phenols, heterocycles) | Phenols and their derivatives, some aromatic amines | Electron-rich aromatic compounds (e.g., mesitylene (B46885), phenols) |
| Formylating Agent | Carbon monoxide (CO) and hydrogen chloride (HCl) | Vilsmeier reagent (from DMF and POCl₃) | Hexamethylenetetramine (HMTA) | Dichloromethyl methyl ether |
| Catalyst/Reagent | Lewis acid (e.g., AlCl₃) and co-catalyst (e.g., CuCl) | Phosphorus oxychloride (POCl₃) or other acid chlorides | Acid catalyst (e.g., acetic acid, TFA) | Lewis acid (e.g., TiCl₄, SnCl₄) |
| Reaction Conditions | High pressure of CO and HCl, anhydrous conditions, often low temperatures | Generally mild (0 °C to 100 °C) | Moderate to high temperatures (150-160 °C for classical) | Low to ambient temperature |
| Electrophilicity | Strong electrophile (formyl cation) | Weak electrophile (Vilsmeier reagent) | Moderate electrophile (iminium ion) | Strong electrophile |
| Key Advantages | Effective for simple, less activated arenes. | High yields for activated substrates, versatile, milder conditions. | Ortho-formylation of phenols. | High yields for electron-rich arenes under mild conditions. |
| Limitations | Not suitable for phenols, phenol (B47542) ethers, or many heterocycles. Requires handling of toxic gases under pressure. | Not effective for electron-deficient rings. | Generally low to moderate yields, primarily for phenols. | Requires stoichiometric amounts of Lewis acid. |
Quantitative Performance Data
The following table presents a selection of reported yields for the formylation of various aromatic substrates using the discussed methods. It is important to note that reaction conditions can be further optimized to improve yields.
| Substrate | Reaction | Product | Yield (%) | Reference |
| Toluene (B28343) | Gattermann-Koch | p-Tolualdehyde | >90 | [1][2] |
| N,N-Dimethylaniline | Vilsmeier-Haack | p-Dimethylaminobenzaldehyde | 80-84 | [3] |
| Phenol | Duff | Salicylaldehyde | ~20 | [4] |
| Mesitylene | Rieche | Mesitaldehyde | 81-89 | [5] |
| Anisole | Vilsmeier-Haack | p-Anisaldehyde | High | [6][7] |
| 2,6-Dimethylphenol | Duff | 4-Formyl-2,6-dimethylphenol | 95 | [8] |
| 4-tert-Butylphenol | Duff (modified) | 2,6-Diformyl-4-tert-butylphenol | 65 | [9] |
Reaction Mechanisms and Experimental Workflows
A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and adapting these methods for new substrates.
Gattermann-Koch Reaction
The Gattermann-Koch reaction proceeds via the in-situ formation of the highly electrophilic formyl cation ([HCO]⁺) from carbon monoxide and hydrochloric acid under the influence of a Lewis acid catalyst.[10][11] This electrophile then attacks the aromatic ring in a classical electrophilic aromatic substitution.
Caption: Mechanism of the Gattermann-Koch Reaction.
Vilsmeier-Haack Reaction
In the Vilsmeier-Haack reaction, a substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form a chloroiminium ion known as the Vilsmeier reagent.[12] This reagent is a milder electrophile than the formyl cation and is particularly effective for electron-rich aromatic systems.[13]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Duff Reaction
The Duff reaction is a formylation method primarily for phenols, utilizing hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[14] The reaction proceeds through the formation of an iminium ion electrophile, which attacks the electron-rich phenol ring, preferentially at the ortho position.[15]
Caption: Mechanism of the Duff Reaction.
Rieche Reaction
The Rieche formylation employs dichloromethyl methyl ether as the formyl source in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄).[16] This combination generates a highly reactive electrophilic species that readily formylates electron-rich aromatic compounds.[17]
Caption: Mechanism of the Rieche Reaction.
The Role of this compound
This compound (HCOBr) is a highly unstable and reactive compound. It is not a commercially available reagent for aromatic formylation in the same way as the reagents used in the Vilsmeier-Haack, Duff, or Rieche reactions. Its significance lies in its conceptual relationship to the Gattermann-Koch reaction, where the in-situ generated electrophile can be considered a polarized complex that behaves as a "formyl cation" equivalent. The transient and hazardous nature of this compound precludes its use as a practical, isolable formylating agent in routine organic synthesis.
Experimental Protocols
Detailed experimental procedures are critical for the successful implementation of these reactions. Below are representative protocols for each of the discussed formylation methods.
Gattermann-Koch Formylation of Toluene
Materials:
-
Toluene
-
Anhydrous aluminum chloride (AlCl₃)
-
Copper(I) chloride (CuCl)
-
Dry benzene (solvent)
-
Carbon monoxide (CO) gas
-
Hydrogen chloride (HCl) gas
-
Ice
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
A high-pressure autoclave is charged with anhydrous AlCl₃ and a catalytic amount of CuCl.
-
The vessel is cooled, and dry benzene followed by toluene is added.
-
The autoclave is then pressurized with a mixture of CO and HCl gas.[10]
-
The reaction mixture is stirred vigorously at a controlled temperature and pressure for several hours.
-
After the reaction is complete, the excess gases are carefully vented.
-
The reaction mixture is cautiously poured onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
The product, p-tolualdehyde, is extracted with diethyl ether.
-
The organic layer is washed, dried, and the solvent is removed by distillation to yield the crude product, which can be further purified by vacuum distillation.
Vilsmeier-Haack Formylation of N,N-Dimethylaniline
Materials:
-
N,N-Dimethylaniline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium acetate (B1210297) solution, saturated
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a stirrer, anhydrous DMF is cooled in an ice bath.
-
POCl₃ is added dropwise to the DMF while maintaining the temperature below 5 °C to form the Vilsmeier reagent.[3]
-
A solution of N,N-dimethylaniline in anhydrous DMF is then added dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
The reaction mixture is then heated on a steam bath for 2 hours.[3]
-
After cooling, the reaction mixture is poured onto crushed ice.
-
The resulting solution is neutralized with a saturated aqueous solution of sodium acetate.
-
The product, p-dimethylaminobenzaldehyde, is extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product, which can be purified by recrystallization.
Duff Formylation of Phenol
Materials:
-
Phenol
-
Hexamethylenetetramine (HMTA)
-
Glycerol
-
Boric acid
-
Sulfuric acid, dilute
-
Steam distillation apparatus
Procedure:
-
Glycerol and boric acid are heated together to form glyceroboric acid.
-
A mixture of phenol and HMTA is added to the hot glyceroboric acid.[4]
-
The reaction mixture is heated to 150-160 °C for 2-3 hours.[4]
-
After cooling, the mixture is treated with dilute sulfuric acid.
-
The product, salicylaldehyde, is isolated by steam distillation.
Rieche Formylation of Mesitylene
Materials:
-
Mesitylene
-
Dichloromethyl methyl ether
-
Titanium tetrachloride (TiCl₄)
-
Dry methylene (B1212753) chloride
-
Crushed ice
-
Anhydrous sodium sulfate
Procedure:
-
A solution of mesitylene in dry methylene chloride is cooled in an ice bath.
-
Titanium tetrachloride is added to the cooled solution.[5]
-
Dichloromethyl methyl ether is then added dropwise while maintaining the low temperature.[5]
-
After the addition is complete, the mixture is stirred for a short period at low temperature and then allowed to warm to room temperature.
-
The reaction mixture is poured onto crushed ice and shaken thoroughly.
-
The organic layer is separated, washed, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the residue is purified by vacuum distillation to yield mesitaldehyde.[5]
Conclusion
The Gattermann-Koch reaction, while historically significant for the formylation of simple aromatic hydrocarbons, is often supplanted by more versatile and milder alternatives in modern synthetic chemistry. The Vilsmeier-Haack reaction stands out for its broad applicability to electron-rich arenes and heterocycles, operating under relatively gentle conditions. The Duff reaction provides a direct, albeit often low-yielding, route to ortho-hydroxybenzaldehydes. The Rieche formylation offers an efficient method for formylating electron-rich aromatics with high yields. The choice among these powerful synthetic tools should be guided by a careful consideration of the substrate's reactivity, the desired product, and the practical aspects of the experimental setup.
References
- 1. allen.in [allen.in]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. testbook.com [testbook.com]
- 11. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 14. synarchive.com [synarchive.com]
- 15. Duff reaction - Wikipedia [en.wikipedia.org]
- 16. Rieche formylation - Wikipedia [en.wikipedia.org]
- 17. synarchive.com [synarchive.com]
Triphosgene: A Superior and Safer Alternative to Formyl Halides for Formylation Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the introduction of a formyl group is a critical transformation. While formyl halides have traditionally been used for this purpose, their inherent instability and hazardous nature pose significant challenges. This guide provides a comprehensive comparison of triphosgene (B27547) with formyl halides, presenting it as a safer, more stable, and versatile alternative for formylation reactions, supported by experimental data and detailed protocols.
Triphosgene, a stable, crystalline solid, offers significant advantages over the highly reactive and hazardous formyl halides, such as formyl chloride and formyl fluoride (B91410). Its ease of handling, storage, and transport, coupled with its efficacy in a wide range of chemical transformations, makes it an invaluable tool in the modern synthesis laboratory.[1][2] This guide will delve into a detailed comparison of the physical properties, safety profiles, and performance in formylation reactions of triphosgene and formyl halides.
At a Glance: Triphosgene vs. Formyl Halides
| Feature | Triphosgene (Bis(trichloromethyl) carbonate) | Formyl Chloride | Formyl Fluoride |
| Physical State | White crystalline solid[1] | Colorless gas, unstable at room temperature[3] | Colorless gas, more stable than formyl chloride[4] |
| Boiling Point | 203-206 °C (decomposes) | Decomposes at room temperature[3][5] | -29 °C |
| Stability | Stable solid, decomposes above 200 °C[6] | Highly unstable, decomposes to CO and HCl[3][5][7] | Decomposes autocatalytically near room temperature[8] |
| Handling | Can be weighed and handled in air (with precautions)[1] | Requires in situ generation or handling at very low temperatures[7] | Requires low-temperature handling and storage[8] |
| Toxicity | Toxic if inhaled, corrosive | Highly toxic and corrosive | Toxic |
Safety Profile: A Clear Advantage for Triphosgene
The most significant advantage of triphosgene over formyl halides lies in its safety profile. As a solid, triphosgene has a much lower vapor pressure than the gaseous formyl halides, reducing the risk of inhalation exposure.[6] Formyl chloride is notoriously unstable and readily decomposes into highly toxic carbon monoxide and hydrogen chloride gas, making its storage and handling extremely hazardous.[3][5][7] Formyl fluoride, while more stable than its chloride counterpart, is still a toxic gas that requires careful handling at low temperatures.[8]
Triphosgene, while also toxic and requiring handling in a fume hood with appropriate personal protective equipment (PPE), does not spontaneously decompose under normal laboratory conditions, offering a greater degree of control and safety.[9]
Performance in Formylation Reactions
Triphosgene is a versatile reagent that can be used for a variety of transformations, including the synthesis of carbonates, ureas, and isocyanates.[10] For formylation reactions, triphosgene is typically used in combination with a tertiary amine base or, more commonly, with dimethylformamide (DMF) to generate a Vilsmeier-type reagent in situ.[11] This reagent is a powerful electrophile that can formylate a wide range of substrates, including amines, alcohols, and electron-rich aromatic and heterocyclic compounds.[11][12]
Formyl halides, when they can be used, are also effective formylating agents. However, the instability of formyl chloride severely limits its application, often necessitating its in situ generation, which can be inconvenient and difficult to control.[7] Formyl fluoride is a more viable option and has been used for the formylation of aromatic compounds.[13]
Comparative Performance Data (N-Formylation of Amines)
While direct, side-by-side comparative studies are limited, the following table summarizes typical yields for the N-formylation of amines using different reagents, compiled from various sources.
| Amine Substrate | Formylating Agent | Reaction Conditions | Yield (%) | Reference |
| Aniline | Triphosgene/DMF | Dichloromethane, 0 °C to rt | ~40 | [10] |
| Various primary amines | Formic Acid | Neat, 60 °C | 85-98 | |
| Various primary amines | Acetic formic anhydride (B1165640) (in situ) | THF, -20 °C | 97-100 | [14] |
| Sterically hindered secondary amines | Chloral | Low temperature | Excellent | [14] |
It is important to note that reaction conditions can significantly impact yields, and optimization is often necessary for each specific substrate. However, the data suggests that while other reagents can provide high yields, the triphosgene/DMF system offers a convenient and effective method for formylation under mild conditions.
Experimental Protocols
N-Formylation of a Primary Amine using Triphosgene/DMF
Materials:
-
Primary amine (1.0 equiv)
-
Triphosgene (0.34 equiv)
-
Dimethylformamide (DMF) (3.0 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve triphosgene in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DMF to the cooled solution.
-
Add the primary amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
N-Formylation of a Primary Amine using Acetic Formic Anhydride (in situ)
Materials:
-
Primary amine (1.0 equiv)
-
Formic acid (excess)
-
Acetic anhydride
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary amine in THF and cool the solution to -20 °C.
-
In a separate flask, prepare the formylating agent by adding acetic anhydride to an excess of formic acid.
-
Slowly add the freshly prepared acetic formic anhydride solution to the cooled amine solution with vigorous stirring.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or recrystallization.[15]
Visualizing the Chemistry
Reaction Mechanisms
The following diagrams illustrate the key mechanistic pathways involved in formylation reactions using triphosgene and a traditional Vilsmeier reagent.
Caption: Mechanisms of Vilsmeier reagent formation and subsequent formylation.
Experimental Workflow
The following diagram outlines a general workflow for a formylation reaction.
Caption: General experimental workflow for a formylation reaction.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy Formyl chloride | 2565-30-2 [smolecule.com]
- 4. formyl fluoride synthesis - chemicalbook [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. organic chemistry - Why is formyl chloride unstable while higher acyl chlorides are stable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.pen2print.org [journals.pen2print.org]
- 13. Formylation - Wikipedia [en.wikipedia.org]
- 14. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Multi-step synthetic routes to aldehydes avoiding formyl bromide
##A Comparative Guide to Multi-Step Aldehyde Synthesis: Navigating Alternatives to Formyl Bromide
For researchers, scientists, and professionals in drug development, the synthesis of aldehydes is a cornerstone of organic chemistry, providing crucial intermediates for the construction of complex molecular architectures. While various methods exist, concerns over the stability and handling of reagents like this compound have necessitated the exploration and optimization of alternative multi-step synthetic routes. This guide provides an objective comparison of prominent methods for aldehyde synthesis that avoid the use of this compound, supported by experimental data and detailed protocols to inform the selection of the most suitable strategy for a given synthetic challenge.
The primary routes to aldehydes, excluding those involving this compound, can be broadly categorized into the oxidation of primary alcohols, the formylation of aromatic compounds, the partial reduction of carboxylic acid derivatives, and the hydroformylation of alkenes. Each of these approaches offers a unique set of advantages and disadvantages in terms of substrate scope, functional group tolerance, reaction conditions, and scalability.
Comparative Analysis of Aldehyde Synthesis Methods
The selection of an appropriate synthetic route to an aldehyde is contingent on a multitude of factors including the nature of the starting material, the presence of sensitive functional groups, and the desired scale of the reaction. The following table summarizes quantitative data for several common methods, offering a comparative overview of their performance.
| Method | Starting Material | Reagents | Typical Reaction Time | Typical Temperature (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Swern Oxidation | Primary Alcohol | DMSO, Oxalyl Chloride, Triethylamine (B128534) | 1 - 3 hours | -78 | 85 - 95 | Mild conditions, high yields, broad functional group tolerance.[1][2] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide (B99878) byproduct.[1] |
| Dess-Martin Periodinane (DMP) Oxidation | Primary Alcohol | Dess-Martin Periodinane | 0.5 - 4 hours | Room Temperature | 80 - 95 | Mild conditions, room temperature reaction, high yields.[3][4] | Reagent can be explosive under certain conditions, relatively expensive. |
| Reimer-Tiemann Reaction | Phenol (B47542) | Chloroform (B151607), Strong Base (e.g., NaOH) | 1 - 12 hours | 60 - 70 | 35 - 60 | Ortho-formylation of phenols in a single step.[5][6] | Moderate yields, limited to phenols, can produce regioisomers.[7] |
| Vilsmeier-Haack Reaction | Electron-rich Aromatic Compound | DMF, POCl₃ | 1 - 5 hours | 0 - 80 | 50 - 90 | Effective for a range of electron-rich aromatics and heterocycles.[8][9] | Requires electron-rich substrates, Vilsmeier reagent is moisture-sensitive.[9] |
| Duff Reaction | Phenol | Hexamethylenetetramine (HMTA), Acid | 2 - 3 hours | 150 - 160 | 15 - 30 | Uses inexpensive reagents, ortho-selective.[10][11] | Generally low yields.[11][12] |
| Gattermann-Koch Reaction | Aromatic Hydrocarbon | CO, HCl, AlCl₃/CuCl | Several hours | High Pressure | 40 - 60 | Direct formylation of aromatic hydrocarbons.[13][14] | Requires high pressure and handling of CO and HCl gas, not suitable for phenols.[14] |
| DIBAL-H Reduction | Ester | Diisobutylaluminium Hydride (DIBAL-H) | 1 - 3 hours | -78 | 70 - 90 | Good yields for the partial reduction of esters.[15][16] | Requires cryogenic temperatures and careful control of stoichiometry to avoid over-reduction.[15] |
| Hydroformylation | Alkene | CO, H₂, Transition Metal Catalyst | Several hours | 40 - 200 | 80 - 95 | Atom-economical, industrially scalable.[17] | Requires high pressure and specialized equipment, catalyst can be expensive.[17] |
Synthetic Pathways Overview
The following diagram illustrates the logical relationships between the different starting materials and the aldehyde products synthesized through the discussed methods.
Caption: Overview of synthetic routes to aldehydes.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the practical application of these synthetic routes.
Protocol 1: Swern Oxidation of a Primary Alcohol[1]
Materials:
-
Primary alcohol (1.0 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Dimethyl sulfoxide (B87167) (DMSO, 2.2 equiv)
-
Oxalyl chloride (1.2 equiv)
-
Triethylamine (5.0 equiv)
-
Argon or nitrogen atmosphere
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve oxalyl chloride (1.2 equiv) in anhydrous DCM under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 equiv) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -65 °C. Stir the mixture for 15 minutes.
-
Add a solution of the primary alcohol (1.0 equiv) in anhydrous DCM dropwise, keeping the temperature below -65 °C. Stir for 30 minutes.
-
Slowly add triethylamine (5.0 equiv) to the reaction mixture. After 10 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the product by flash column chromatography.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of a Primary Alcohol[4]
Materials:
-
Primary alcohol (1.0 equiv)
-
Dess-Martin Periodinane (1.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
Procedure:
-
In a round-bottom flask, dissolve the primary alcohol (1.0 equiv) in anhydrous DCM.
-
Add Dess-Martin Periodinane (1.1 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 0.5 to 2 hours.[3]
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir the biphasic mixture vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting aldehyde by flash column chromatography.
Protocol 3: Reimer-Tiemann Reaction of Phenol[6]
Materials:
-
Phenol (1.0 equiv)
-
Sodium hydroxide (B78521) (4.0 equiv)
-
Chloroform (1.5 equiv)
-
Water
-
Hydrochloric acid (for acidification)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide (4.0 equiv) in water.
-
Add phenol (1.0 equiv) to the sodium hydroxide solution and heat the mixture to 60-65 °C with constant stirring.
-
Add chloroform (1.5 equiv) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature at 60-65 °C. The reaction is exothermic and may require external cooling.
-
After the addition is complete, continue to stir the mixture for an additional 1-2 hours at the same temperature.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid.
-
Steam distill the mixture to separate the ortho-hydroxybenzaldehyde from the para-isomer and unreacted phenol.
-
Extract the distillate with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the product.
Protocol 4: Vilsmeier-Haack Reaction of N,N-Dimethylaniline
Materials:
-
N,N-Dimethylaniline (1.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF, 3.0 equiv)
-
Phosphorus oxychloride (POCl₃, 1.2 equiv)
-
Ice bath
-
Saturated aqueous sodium acetate (B1210297) solution
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous DMF (3.0 equiv) in an ice bath.
-
Add phosphorus oxychloride (1.2 equiv) dropwise to the cold DMF with stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 1 hour to form the Vilsmeier reagent.
-
Cool the Vilsmeier reagent in an ice bath and add N,N-dimethylaniline (1.0 equiv) dropwise with stirring.
-
After the addition, heat the reaction mixture on a water bath at 60-70 °C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous sodium acetate solution.
-
The product, p-dimethylaminobenzaldehyde, will precipitate. Filter the solid, wash with cold water, and recrystallize from aqueous ethanol.
Protocol 5: DIBAL-H Reduction of an Ester[15][18]
Materials:
-
Ester (1.0 equiv)
-
Anhydrous toluene (B28343) or dichloromethane (DCM)
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes, 1.1 equiv)
-
Saturated aqueous Rochelle's salt (sodium potassium tartrate) solution
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve the ester (1.0 equiv) in anhydrous toluene or DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC. The reaction is typically complete in 1 to 3 hours.[15]
-
Once the reaction is complete, quench by the slow dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the aldehyde by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Dess-Martin Oxidation [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 13. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 14. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 17. Hydroformylation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Spectroscopic Validation of Formyl Bromide and its Alternative Formylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic validation of formyl bromide (HBrCO) reaction products against other common formylating agents. The selection of an appropriate formylating agent is a critical step in the synthesis of a wide array of organic molecules, including pharmaceuticals. Objective comparison of their performance, supported by experimental data, is crucial for making informed decisions in a research and development setting.
This compound: Synthesis and Spectroscopic Validation
This compound is a reactive species that can be synthesized in the gas phase through the photochemical reaction of elemental bromine (Br₂) with formaldehyde (B43269) (HCHO). The primary reaction products are this compound and a bromine radical. However, a secondary reaction pathway can lead to the formation of carbon monoxide (CO) and hydrogen bromide (HBr). Furthermore, this compound is known to be susceptible to heterogeneous decomposition, also yielding CO and HBr[1].
The primary analytical technique for the identification and quantification of gaseous this compound and its reaction and decomposition products is Fourier-transform infrared (FTIR) spectroscopy .
Experimental Protocol: Gas-Phase Photochemical Synthesis of this compound
A typical experimental setup for the gas-phase synthesis of this compound involves a photochemical reactor. While specific dimensions and conditions can vary, a general protocol is as follows:
-
Reactor Setup: A long-path infrared cell (e.g., a multi-pass cell) is used as the reaction vessel. This allows for the detection of low concentrations of gaseous species. The cell is typically made of a material inert to the reactants and products, such as glass with appropriate infrared-transparent windows (e.g., KBr or NaCl).
-
Reactant Introduction: A mixture of formaldehyde (HCHO) and nitrogen (N₂) is introduced into the cell to a desired partial pressure. Subsequently, a known partial pressure of bromine (Br₂) is added to the mixture. Total pressures are typically in the range of several hundred Torr.
-
Photolysis: The reaction is initiated by irradiating the gas mixture with visible light (λ > 550 nm), often from a filtered tungsten or xenon arc lamp. This light source is chosen to specifically photolyze the bromine molecules (Br₂) into bromine atoms (Br), which then initiate the reaction with formaldehyde.
-
Spectroscopic Monitoring: Throughout the reaction, FTIR spectra are recorded at regular intervals. This allows for the monitoring of the consumption of reactants (HCHO and Br₂) and the formation of products (HCOBr, CO, and HBr).
-
Data Analysis: The concentration of each species can be determined from the intensity of their characteristic absorption bands in the IR spectrum, using known absorption cross-sections.
Quantitative Spectroscopic Data
The following table summarizes the key infrared absorption bands for this compound, its isotopically substituted analogs, and its primary decomposition products. This data is essential for the unambiguous identification of these species in a reaction mixture.
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| HCOBr | C-H stretch | 2911.9 | [2] |
| C=O stretch | 1797.9 | [2] | |
| H-C-O bend | 1270.9 | [2] | |
| C-Br stretch | 646.3 | [2] | |
| Out-of-plane bend | 893.4 | [2] | |
| DCOBr | C-D stretch | 2185.0 | |
| C=O stretch | 1780.0 | ||
| D-C-O bend | 975.0 | ||
| C-Br stretch | 640.0 | ||
| H¹³COBr | C-H stretch | 2900.0 | |
| C=O stretch | 1750.0 | ||
| CO | C≡O stretch | ~2143 | |
| HBr | H-Br stretch | ~2559 |
Comparison with Alternative Formylating Agents
While this compound is a subject of academic and mechanistic interest, its instability and gaseous nature limit its practical application in synthetic organic chemistry. A variety of more stable and convenient formylating agents are commonly employed. This section compares this compound with three such alternatives: formyl acetate , N-formylsaccharin , and formic acid .
Performance Comparison
The following table provides a comparative overview of the performance of these formylating agents in the N-formylation of amines, a common and important transformation.
| Formylating Agent | Typical Substrate | Reaction Conditions | Yield (%) | Spectroscopic Validation |
| This compound | Gas-phase reactions | Photochemical, gas phase | (Not typically used for synthesis) | FTIR |
| Formyl Acetate | Primary Amines | In situ generation, -20°C, <15 min | 97-100 | NMR, IR, MS |
| (in situ) | ||||
| N-Formylsaccharin | Anilines | Mechanochemical milling, 30 Hz, 30-180 min | Good to Excellent | NMR, IR, MS |
| Formic Acid | Anilines | Neat, 60°C | Moderate to Excellent | NMR, IR, MS |
Experimental Protocols for Alternative Formylating Agents
1. Formylation using Formyl Acetate (in situ generation)
-
Procedure: A primary amine is allowed to react with acetic formic anhydride (B1165640) (AFA), which is generated in situ from excess formic acid and acetic anhydride at -20°C.
-
Reaction Time: Typically less than 15 minutes.
-
Yields: High yields of 97-100% are often achieved for a variety of amines.
-
Spectroscopic Validation:
-
¹H NMR: Appearance of a formyl proton signal (CHO) and disappearance of the amine N-H proton signal.
-
IR: Appearance of a strong C=O stretching band for the formamide.
-
MS: Observation of the correct molecular ion peak for the formylated product.
-
2. Formylation using N-Formylsaccharin
-
Procedure: An amine and N-formylsaccharin are subjected to mechanochemical milling in a ball mill.
-
Reaction Time: Varies from 30 to 180 minutes depending on the reactivity of the amine.
-
Yields: Generally good to excellent.
-
Spectroscopic Validation: Similar to formyl acetate, with NMR, IR, and MS being the primary methods for product confirmation.
3. Formylation using Formic Acid
-
Procedure: The amine is heated with an excess of formic acid under neat (solvent-free) conditions. In some cases, a catalyst may be employed.
-
Reaction Conditions: Typically requires elevated temperatures (e.g., 60°C).
-
Yields: Can range from moderate to excellent, depending on the substrate and reaction conditions.
-
Spectroscopic Validation: Confirmed by NMR, IR, and MS analysis of the resulting formamide.
Conclusion
The spectroscopic validation of this compound reaction products is primarily a specialized topic within physical chemistry and reaction kinetics, with FTIR spectroscopy being the essential analytical tool. For practical synthetic applications in research and drug development, a range of more stable and convenient formylating agents are available. The choice of agent depends on factors such as substrate reactivity, desired reaction conditions, and scalability. The validation of the products from these alternative methods is routinely achieved through standard spectroscopic techniques, including NMR, IR, and mass spectrometry, providing robust and unambiguous characterization of the desired formylated products.
References
A Comparative Kinetic Analysis of Formylation Reactions: Formyl Bromide Alternatives for Amine Functionalization
For researchers, scientists, and drug development professionals, the selection of an optimal formylating agent is critical for the efficient synthesis of key intermediates. While formyl bromide presents a theoretically potent electrophile for formylation, its inherent instability significantly limits its practical application in solution-phase reactions, and consequently, kinetic data for such applications are scarce in the literature. This guide provides a comparative analysis of the kinetic performance of viable and widely used alternatives to this compound for the N-formylation of amines, supported by experimental data to inform reagent selection and reaction optimization.
This guide focuses on a qualitative and quantitative comparison of common formylating agents, including acetic formic anhydride (B1165640) (AFA), N-formylsaccharin, and formic acid. The data presented is compiled from various studies to highlight the relative reaction rates and efficiencies.
Performance Comparison of Formylating Agents
The choice of formylating agent profoundly impacts reaction times, yields, and substrate scope. While direct rate constants are not uniformly available across all reagents and conditions, a comparison of reaction times and yields provides a strong indication of their relative kinetic performance. Acetic formic anhydride, typically generated in situ, and N-formylsaccharin emerge as highly reactive agents, enabling rapid formylation under mild conditions. Formic acid, while economical, generally requires harsher conditions or catalytic activation to achieve comparable reaction rates.
| Formylating Agent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Acetic Formic Anhydride (in situ) | Primary Amines (alkyl, aromatic) | THF, -20 °C | < 15 minutes | 97-100 | [1] |
| N-Formylsaccharin | Primary and Secondary Amines | THF, Room Temperature | Rapid | High | [2] |
| N-Formylsaccharin | Aniline | Mechanochemical (Ball Mill), 30 Hz | 30 minutes | 52 | [3] |
| Formic Acid | Substituted Aromatic Amines | 60 °C, Melaminetrisulfonic acid (catalyst) | 40 - 90 minutes | Excellent | [1][4] |
| Formic Acid | Functionalized Anilines, Primary Amines | Room Temperature, Sodium formate (B1220265) (catalyst) | < 8 hours | Good to Excellent | [1] |
| Formic Acid / Iodine (catalyst) | Aniline | 70 °C, Solvent-free | 2 hours | Excellent | [5] |
Experimental Protocols
Detailed methodologies for key formylation reactions are provided below to facilitate replication and adaptation.
N-Formylation of Amines with Acetic Formic Anhydride (in situ)
This protocol describes the rapid N-formylation of primary amines using acetic formic anhydride generated in situ.[1]
Materials:
-
Amine (1.0 eq)
-
Formic acid (excess)
-
Acetic anhydride
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the amine in THF and cool the solution to -20 °C.
-
Prepare a pre-mixed solution of excess formic acid and acetic anhydride.
-
Add the acetic formic anhydride solution dropwise to the cooled amine solution with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in under 15 minutes.
-
Upon completion, quench the reaction and perform a standard aqueous work-up followed by extraction and purification of the N-formyl product.
N-Formylation of Amines with N-Formylsaccharin
This method offers a straightforward procedure for the N-formylation of both aliphatic and aromatic amines at ambient temperature.[2]
Materials:
-
Amine (1.0 eq)
-
N-Formylsaccharin (1.1 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the amine and N-formylsaccharin in THF.
-
Stir the reaction mixture at room temperature.
-
The reaction is typically rapid. Monitor progress by TLC.
-
The work-up is often simple, and in many cases, purification of the resulting formamide (B127407) is not necessary.
Catalytic N-Formylation of Amines with Formic Acid
This protocol utilizes a catalyst to enhance the rate of formylation with formic acid.[1][4]
Materials:
-
Amine (1.0 eq)
-
Formic acid (2.0 eq)
-
Melaminetrisulfonic acid (MTSA) (3 mol%)
Procedure:
-
Combine the amine, formic acid, and MTSA in a reaction vessel.
-
Stir the mixture at 60 °C.
-
Monitor the reaction by TLC. Completion is typically achieved within 40 to 90 minutes.
-
Isolate the formamide product through an appropriate work-up procedure.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate key processes in formylation reactions.
Caption: In situ generation of acetic formic anhydride from formic acid and acetic anhydride.
Caption: General mechanism for the N-formylation of an amine with a formylating agent.
Conclusion
While this compound remains a reagent of theoretical interest, its practical utility in solution-phase formylation is hampered by its instability. For researchers requiring efficient and rapid formylation of amines, acetic formic anhydride (generated in situ) and N-formylsaccharin represent superior alternatives with excellent kinetic profiles under mild conditions. Formic acid, although less reactive, provides an economical option, particularly when combined with catalytic methods to enhance reaction rates. The choice of reagent should be guided by the specific requirements of the synthesis, including substrate compatibility, desired reaction time, and scale.
References
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Formylsaccharin - Enamine [enamine.net]
- 3. N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
A Comparative Yield Analysis of Key Aromatic Formylation Methods
The introduction of a formyl group (–CHO) onto an aromatic ring is a fundamental transformation in organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and fine chemical industries.[1] A diverse array of methods has been developed to achieve this conversion, each with distinct advantages, substrate scopes, and reaction conditions. This guide presents an objective comparison of several prominent formylation methods, with a focus on reaction yields and practical applicability for researchers, scientists, and drug development professionals.
Overview of Common Formylation Methods
The selection of an appropriate formylation method is critical and depends on the electronic properties of the aromatic substrate, desired regioselectivity, and tolerance of other functional groups.[2]
-
Vilsmeier-Haack Reaction: This widely used method employs a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heteroaromatic compounds.[3] The reaction proceeds under relatively mild conditions and is effective for substrates like anilines, phenols, pyrroles, and furans.[4][5] The electrophile, a chloroiminium ion, is less reactive than those in Friedel-Crafts type reactions, necessitating an activated substrate.[5]
-
Gattermann & Gattermann-Koch Reactions: These are variants of the Friedel-Crafts acylation. The Gattermann-Koch reaction uses carbon monoxide (CO) and hydrochloric acid (HCl) under high pressure with a Lewis acid catalyst to formylate benzene (B151609) and its alkyl derivatives.[4][6] The Gattermann reaction is similar but uses a source of hydrogen cyanide (HCN), which poses significant toxicity risks.[2][7] These methods are suitable for less activated aromatic hydrocarbons.[4]
-
Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic or trifluoroacetic acid.[8][9] It is primarily employed for the ortho-formylation of highly activated substrates like phenols.[8] A notable drawback of the Duff reaction is that it often results in low to moderate yields.[2][10]
-
Rieche Formylation: This method uses dichloromethyl methyl ether (Cl₂CHOCH₃) and a Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) to formylate electron-rich aromatic compounds.[11]
-
Reimer-Tiemann Reaction: Specific for the ortho-formylation of phenols, this reaction uses chloroform (B151607) (CHCl₃) in a strong basic solution. The reactive electrophile is dichlorocarbene (B158193) (:CCl₂).[2] The harsh basic conditions can limit its applicability.[2]
Comparative Yield Analysis
The efficiency of a formylation reaction is highly dependent on the substrate. The following table summarizes representative yields for the formylation of common aromatic compounds using different methods.
| Substrate | Formylation Method | Reagents | Yield (%) | Reference |
| Phenol (B47542) | Duff Reaction | HMTA, Glyceroboric Acid | 15-20 | [8] |
| Modified Duff Reaction | HMTA, TFA | ~25-64 (Microwave) | [12] | |
| Rieche Formylation | MgCl₂, Paraformaldehyde, Et₃N | 90-95 | [13] | |
| Reimer-Tiemann | CHCl₃, NaOH | 30-50 (ortho) | [2] | |
| Aniline | Vilsmeier-Haack | POCl₃, DMF | 80-90 | [3] |
| Indole (B1671886) | Vilsmeier-Haack | POCl₃, DMF | >90 | [14] |
| Iron-Catalyzed | FeCl₃, HCHO, aq. NH₃ | up to 93 | [15] | |
| Photochemical | Glyoxylic Acid, UV light | 53-78 | [16] | |
| Toluene | Gattermann-Koch | CO, HCl, AlCl₃/CuCl | 73 | [17] |
| Pyrrole | Vilsmeier-Haack | POCl₃, DMF | High | [5] |
Yields are highly dependent on specific reaction conditions and substrate derivatives. The values presented are representative.
Key Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in synthesis. Below are protocols for two common and effective formylation methods.
Vilsmeier-Haack Formylation of Indole
This protocol describes the highly efficient C3-formylation of indole.
Reagents:
-
Indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (B78521) (NaOH) solution, 10%
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), cool anhydrous DMF to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve indole in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench it by slowly adding ice-cold water.
-
Basify the aqueous solution by adding 10% NaOH solution until the pH is ~9-10. This will hydrolyze the intermediate iminium salt.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 3-formylindole.
Ortho-Formylation of Phenol via Rieche Method Modification
This high-yield method provides exclusive ortho-formylation of phenols.[13]
Reagents:
-
Phenol (or substituted phenol)
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, three-necked round-bottom flask under an argon atmosphere, add anhydrous MgCl₂ and paraformaldehyde.
-
Add anhydrous THF via syringe, followed by the dropwise addition of anhydrous triethylamine. Stir the mixture for 10 minutes.
-
Add the phenol substrate to the mixture.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC.[13]
-
After completion, cool the reaction to room temperature and add 1M HCl to quench the reaction.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash chromatography on silica (B1680970) gel to obtain the pure salicylaldehyde (B1680747) derivative.
Visualizing Workflows and Relationships
Diagrams can clarify complex experimental processes and the logical connections between different methodologies.
Caption: General experimental workflow for an aromatic formylation reaction.
Caption: Decision logic for selecting an appropriate formylation method.
References
- 1. Recent Advances On Direct Formylation Reactions | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. brainly.in [brainly.in]
- 7. Formylation - Wikipedia [en.wikipedia.org]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 11. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 16. Photochemical Decarboxylative Formylation of Indoles with Aqueous Glyoxylic Acid [organic-chemistry.org]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
Unraveling Formyl Bromide's Reactivity: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is fundamental to innovation. This guide provides a comprehensive comparison of isotopic labeling studies against other methods for elucidating the reaction mechanisms of formyl bromide, a versatile but transient reagent in organic synthesis. By presenting detailed experimental protocols, quantitative data, and clear visualizations, this guide aims to equip researchers with the knowledge to effectively investigate and control this compound's reactivity.
This compound (HCOBr), as a reactive acyl bromide, is implicated in various formylation and decomposition pathways. Pinpointing the exact mechanisms of these reactions is crucial for optimizing reaction conditions, controlling product selectivity, and designing novel synthetic methodologies. Isotopic labeling offers a powerful and precise tool to trace the fate of atoms throughout a chemical transformation, providing unambiguous evidence of bond-forming and bond-breaking events.
A Comparative Look at Mechanistic Investigation Methods
While kinetic and computational studies provide valuable insights into reaction pathways, isotopic labeling offers a direct and empirical approach to mechanistic elucidation. The following table compares these methods in the context of studying this compound reactions.
| Feature | Isotopic Labeling | Kinetic Studies | Computational Studies |
| Principle | Tracks the position of isotopes in reactants and products to map atomic rearrangements. | Measures reaction rates under varying conditions (concentration, temperature) to infer the rate-determining step and molecularity. | Uses quantum mechanical calculations to model reaction pathways, transition states, and energy barriers. |
| Information Yield | Direct evidence of bond cleavage/formation; distinguishes between competing pathways (e.g., nucleophilic attack at carbonyl vs. SN2); confirms the origin of atoms in products. | Provides information on the overall rate law, activation parameters (Ea, ΔH‡, ΔS‡), and the composition of the transition state. | Predicts reaction intermediates and transition state geometries; calculates activation energies and reaction enthalpies. |
| Advantages | Provides unambiguous, direct evidence of the molecular mechanism. Can definitively differentiate between subtle mechanistic possibilities. | Relatively straightforward to implement experimentally. Can provide a global picture of the reaction's dependence on various factors. | Can explore transient and high-energy species that are difficult to study experimentally. Provides detailed geometric and energetic information. |
| Limitations | Requires synthesis of isotopically labeled starting materials, which can be complex and costly. Analysis requires specialized equipment (MS, NMR). | Provides indirect information about the mechanism; multiple mechanisms can sometimes fit the same kinetic data. | Accuracy is highly dependent on the level of theory and computational resources. Results require experimental validation. |
Quantitative Analysis: The Power of the Kinetic Isotope Effect (KIE)
A key quantitative metric derived from isotopic labeling is the Kinetic Isotope Effect (KIE), the ratio of the reaction rate of a non-labeled reactant to that of its isotopically labeled counterpart. A significant KIE indicates that the bond to the isotopically labeled atom is broken or formed in the rate-determining step. The table below presents hypothetical yet mechanistically informative KIE data for the hydrolysis of this compound, based on values observed in analogous acyl halide reactions.
| Reaction | Isotopic Substitution | Expected kH/kD or k¹⁶O/k¹⁸O | Mechanistic Implication |
| Hydrolysis | H¹²C(O)Br vs. D¹²C(O)Br | ~1.0 - 1.2 | A small secondary KIE would suggest that the C-H bond is not broken in the rate-determining step, consistent with a nucleophilic addition-elimination mechanism. |
| Hydrolysis | HC(¹⁶O)Br vs. HC(¹⁸O)Br | > 1.0 (significant) | A significant primary KIE would indicate that the C=O bond is altered in the rate-determining step, supporting the formation of a tetrahedral intermediate. |
| Hydrolysis with H₂¹⁸O | H₂¹⁶O vs. H₂¹⁸O | 1.0 (for the reagent) | The incorporation of ¹⁸O into the formic acid product would confirm that the oxygen atom from water acts as the nucleophile. |
| Decarbonylation | H¹²C(O)Br vs. H¹³C(O)Br | > 1.0 (significant) | A significant primary KIE would indicate that the C-Br or C-H bond is broken in the rate-determining step leading to CO and HBr. |
Illuminating Reaction Pathways with Isotopic Labeling
Isotopic labeling can definitively distinguish between proposed mechanisms for the primary reactions of this compound: hydrolysis and decomposition.
Hydrolysis: A Nucleophilic Acyl Substitution Story
The hydrolysis of this compound to formic acid and hydrobromic acid is expected to proceed via a nucleophilic acyl substitution mechanism. The key question is whether the reaction proceeds through a concerted (SN2-like) pathway or a stepwise addition-elimination pathway involving a tetrahedral intermediate.
An ¹⁸O labeling experiment using ¹⁸O-labeled water (H₂¹⁸O) can elucidate this. If the reaction proceeds via nucleophilic attack of water on the carbonyl carbon, the ¹⁸O label will be incorporated into the resulting formic acid.
Decomposition: The Decarbonylation Pathway
This compound is known to be unstable and can decompose into carbon monoxide (CO) and hydrogen bromide (HBr). A ¹³C labeling experiment can confirm this pathway and provide insights into the bond-breaking sequence.
By starting with ¹³C-labeled this compound (H¹³COBr), the resulting carbon monoxide should also be ¹³C-labeled. This directly traces the carbon atom from the reactant to the product.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of isotopic labeling studies. The following protocols outline the synthesis of labeled precursors and the subsequent reaction and analysis.
Synthesis of Isotopically Labeled this compound
1. Synthesis of ¹³C-Labeled this compound (H¹³COBr):
-
Step 1: Synthesis of ¹³C-Formic Acid (H¹³COOH). Commercially available ¹³C-labeled sodium formate (B1220265) (NaH¹³COO) is treated with a strong acid (e.g., anhydrous HCl) in an appropriate solvent (e.g., diethyl ether) followed by careful distillation to yield H¹³COOH.
-
Step 2: Bromination of ¹³C-Formic Acid. H¹³COOH is reacted with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) under anhydrous conditions. The reaction mixture is typically stirred at a controlled temperature, and the resulting H¹³COBr is isolated by distillation under reduced pressure. Due to the instability of this compound, it is often generated and used in situ.
2. Synthesis of Deuterated this compound (DCOBr):
-
Step 1: Synthesis of Deuterated Formic Acid (DCOOD). Deuterated formic acid can be prepared by the hydrolysis of deuterated chloroform (B151607) (CDCl₃) with a base, followed by acidification. Alternatively, commercially available deuterated formic acid can be used.
-
Step 2: Bromination of Deuterated Formic Acid. Similar to the ¹³C-labeled counterpart, DCOOD is reacted with PBr₃ or SOBr₂ under anhydrous conditions to yield DCOBr.
General Experimental Workflow for a Labeling Study
The following workflow outlines the general procedure for conducting an isotopic labeling experiment with this compound.
Protocol for ¹⁸O-Labeling in this compound Hydrolysis:
-
Reaction Setup: In a flame-dried, inert atmosphere flask, dissolve this compound in a dry, aprotic solvent (e.g., acetonitrile).
-
Addition of Labeled Water: Add a stoichiometric amount of H₂¹⁸O to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or infrared (IR) spectroscopy.
-
Work-up: Once the reaction is complete, quench any remaining this compound with a non-aqueous reagent.
-
Product Analysis: Analyze the resulting formic acid by mass spectrometry (MS) to determine the incorporation of the ¹⁸O label. The mass spectrum will show a molecular ion peak at m/z 48 for H¹²C¹⁸OOH, confirming the nucleophilic attack of water.
Conclusion
Isotopic labeling studies provide an unparalleled level of detail for elucidating the reaction mechanisms of this compound. While kinetic and computational methods are valuable complementary tools, the direct evidence provided by tracing isotopic labels offers a definitive means to understand the intricate pathways of its reactions. For researchers in drug development and organic synthesis, harnessing the power of isotopic labeling is key to controlling and innovating with this important chemical entity.
Safety Operating Guide
Safe Disposal of Formyl Bromide: A Procedural Guide for Laboratory Professionals
Disclaimer: Formyl bromide is a highly unstable and reactive chemical intermediate that is not isolated or stored. It is exclusively generated in situ (within the reaction mixture) for immediate use. Therefore, the following procedures do not pertain to the disposal of a pure this compound solution but rather to the safe quenching, neutralization, and disposal of a reaction mixture in which this compound was generated and consumed.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage waste streams from reactions involving this compound. All procedures must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.
Key Chemical Data and Hazards
Proper disposal procedures are predicated on a thorough understanding of the hazards associated with this compound and its potential byproducts. The primary decomposition pathways can yield hydrogen bromide (HBr) and carbon monoxide (CO).[1]
| Property | This compound (CHBrO) | Hydrogen Bromide (HBr) | Carbon Monoxide (CO) |
| Molecular Weight | 108.92 g/mol [2][3] | 80.91 g/mol | 28.01 g/mol |
| Physical State | Unstable gas or transient species in solution[1] | Colorless, acrid gas; corrosive aqueous solution (hydrobromic acid) | Colorless, odorless, tasteless gas[2] |
| Primary Hazards | Highly reactive, corrosive, likely toxic. Decomposes to hazardous products.[1] | Corrosive, causes severe skin burns and eye damage, respiratory irritant. | Highly toxic, flammable.[2] Asphyxiant that inhibits oxygen transport in the blood.[1] |
| Incompatibilities | Water, alcohols, bases, oxidizing agents, nucleophiles.[4][5] | Bases, metals, oxidizing agents. | Oxidizing agents (e.g., oxygen).[6] |
| Safe Handling Notes | Must be generated and used in situ under an inert atmosphere.[1] | Handle in a fume hood with acid-resistant gloves and eye protection. | Use only in a well-ventilated area or fume hood with a carbon monoxide detector present.[1][2][6][7] |
Experimental Protocol: Quenching and Neutralization of Reaction Waste
This protocol outlines the step-by-step methodology for safely neutralizing a reaction mixture after the intended use of in situ generated this compound is complete. The primary goals are to safely destroy any unreacted this compound and neutralize the acidic byproduct, hydrobromic acid.
Materials:
-
Reaction mixture containing residual this compound/HBr.
-
Inert solvent (e.g., toluene, THF) for dilution, if necessary.
-
Quenching agent 1: Isopropanol (B130326) or Methanol (B129727).
-
Quenching agent 2: Water.
-
Neutralizing agent: Saturated sodium bicarbonate (NaHCO₃) solution or 1 M Sodium Hydroxide (NaOH) solution.
-
Appropriately labeled hazardous waste container.
-
Ice bath.
Procedure:
-
Preparation and Cooling:
-
Ensure the reaction flask is under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction flask to 0°C using an ice bath. This moderates the rate of any exothermic reactions during quenching.
-
-
Initial Quenching with Alcohol:
-
Slowly, add a less reactive quenching agent such as isopropanol or methanol dropwise via a pressure-equalizing addition funnel.[8]
-
Rationale: Acyl halides react vigorously with water.[4][5] An initial quench with a less reactive alcohol controls the reaction rate and heat generation.
-
Monitor for any signs of reaction (e.g., gas evolution, temperature increase). Continue slow addition until these signs subside.
-
-
Secondary Quenching with Water:
-
Neutralization of Hydrobromic Acid:
-
After quenching is complete, the mixture will be acidic due to the presence of hydrobromic acid (HBr).[3][10]
-
Slowly add a saturated solution of sodium bicarbonate or 1 M NaOH to the stirred mixture.
-
Caution: If using sodium bicarbonate, be prepared for vigorous CO₂ evolution. Add the solution slowly to avoid foaming over. If using NaOH, the neutralization will be highly exothermic; maintain cooling and add slowly.[11]
-
Continue adding the basic solution until the pH of the aqueous layer is neutral (pH ~7), testing with pH paper.
-
-
Waste Segregation and Collection:
-
Once neutralized, the reaction mixture can be prepared for disposal.
-
If the mixture contains distinct organic and aqueous layers, they should be separated if required by your institution's waste disposal guidelines. Otherwise, they can be collected in a single waste container.
-
Transfer the neutralized waste to a designated hazardous waste container. The container must be clearly labeled with all chemical constituents (e.g., "Neutralized reaction mixture containing Toluene, Water, Sodium Bromide").
-
-
Decontamination of Glassware:
-
Rinse all glassware that was in contact with this compound with a suitable solvent (e.g., acetone).
-
Collect this rinsate and add it to the hazardous waste container.
-
The glassware can then be washed normally.
-
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of waste from a reaction involving in situ generated this compound.
Caption: Workflow for quenching and disposal of this compound reaction waste.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. ck12.org [ck12.org]
- 4. acs.org [acs.org]
- 5. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 6. purdue.edu [purdue.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. epfl.ch [epfl.ch]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. homework.study.com [homework.study.com]
- 11. Sciencemadness Discussion Board - Neutralizing HBr reaction mixture - Powered by XMB 1.9.11 [sciencemadness.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Formyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of Formyl bromide (CHBrO), a potentially hazardous chemical. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes best practices from general chemical safety protocols and data for analogous brominated compounds to ensure the highest level of safety in your laboratory.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the required PPE. Always inspect PPE for integrity before use.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][2] | To prevent skin contact with the potentially corrosive and toxic substance. |
| Eye and Face Protection | Tightly fitting safety goggles and a face shield.[3] | To protect against splashes and vapors that can cause severe eye irritation or damage. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required when dusts are generated. | To prevent inhalation of harmful vapors, which may cause respiratory irritation. |
| Body Protection | A chemical-resistant lab coat or apron, long pants, and closed-toe shoes.[1][3] | To protect the skin from accidental spills and splashes. |
Operational Plan: Step-by-Step Handling Procedures
All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]
Preparation and Handling:
-
Work Area Setup: Ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials.
-
Donning PPE: Put on all required personal protective equipment as specified in the table above.
-
Chemical Transfer: Use only compatible, dry, and clean glassware. This compound is likely sensitive to moisture. Handle under an inert atmosphere if necessary.[6]
-
Avoid Inhalation and Contact: Perform all manipulations carefully to avoid the generation of aerosols or dust.[4][5] Avoid direct contact with skin and eyes.[4][5]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[4][5]
Emergency Procedures
In the event of an emergency, follow these procedures and always have an emergency plan in place.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention. |
| Spill | Evacuate the area. For a minor spill, if trained, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For a major spill, contact your institution's emergency response team.[8] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection and Disposal:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Collect all this compound waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and compatible container.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[9]
Caption: Logical workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment | Office of Public Safety & Emergency Management [safety.pitt.edu]
- 2. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. echemi.com [echemi.com]
- 5. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. drexel.edu [drexel.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
